molecular formula C9H7ClN2 B1584192 4-Chloro-6-methylquinazoline CAS No. 58421-79-7

4-Chloro-6-methylquinazoline

Cat. No.: B1584192
CAS No.: 58421-79-7
M. Wt: 178.62 g/mol
InChI Key: XNILKVADCMYCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylquinazoline is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNILKVADCMYCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359106
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58421-79-7
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-6-methylquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methylquinazoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a scaffold. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-hypertensive, and antimicrobial properties.[1][2]

Within this important class of molecules, this compound emerges as a pivotal building block. The chlorine atom at the 4-position is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity provides a direct and versatile handle for introducing diverse functional groups, enabling the systematic exploration of chemical space and the optimization of drug candidates. The methyl group at the 6-position offers a subtle yet significant point of modulation, influencing the electronic properties and steric profile of the molecule, which can be crucial for fine-tuning target affinity and selectivity.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, detail a representative synthetic protocol, explore its characteristic reactivity with mechanistic insights, and highlight its application as a key intermediate in the synthesis of pharmacologically relevant molecules.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate its handling, storage, reaction conditions, and analytical characterization.

Chemical Identifiers and Structure
PropertyValueSource
IUPAC Name This compound
CAS Number 58421-79-7
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol Inferred from Formula
InChI Key XNILKVADCMYCQT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=CN=C2ClInferred from Structure
Physicochemical Data
PropertyValue / DescriptionSource / Rationale
Physical Form Solid
Melting Point Not explicitly available; expected to be a crystalline solid with a defined melting point.General knowledge of similar compounds.
Boiling Point Not available; likely to decompose at high temperatures.General knowledge of heterocyclic compounds.
Solubility Sparingly soluble in water; soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.Inferred from structure and general solvent properties.
Storage Store at 2-8°C under an inert atmosphere.
Spectroscopic Signature
SpectroscopyExpected Features
¹H NMR - A singlet for the methyl protons (CH₃) around 2.4-2.6 ppm.- A singlet for the proton at C2 of the quinazoline ring, expected to be downfield (~8.9-9.1 ppm).- A singlet for the proton at C5 (~7.8-8.0 ppm).- A doublet for the proton at C7 (~7.6-7.8 ppm).- A doublet for the proton at C8 (~7.4-7.6 ppm).
¹³C NMR - A signal for the methyl carbon (~21-23 ppm).- Aromatic carbons between ~120-155 ppm.- The chlorinated carbon (C4) will be significantly downfield.
IR Spectroscopy - Aromatic C-H stretching peaks just above 3000 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.- C-Cl stretching in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec (MS) - A molecular ion peak (M⁺) at m/z 178.- A characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.

Synthesis of this compound

The synthesis of 4-chloroquinazolines is a well-established process in organic chemistry, typically involving a two-step sequence: cyclization to form the quinazolinone core, followed by chlorination. The following protocol is a representative method adapted from procedures for analogous compounds.[1][4]

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: General Synthesis Route for this compound cluster_reagents A 2-Amino-5-methylbenzoic Acid B 6-Methylquinazolin-4(3H)-one A->B Step 1: Cyclization C This compound B->C Step 2: Chlorination reagent1 + Formamide (Reagent & Solvent) Heat (e.g., 140-160°C) reagent2 + POCl₃ or SOCl₂ (Chlorinating Agent) Heat, Reflux

Caption: General Synthesis Route for this compound.

Step-by-Step Experimental Protocol
Step 1: Cyclization to form 6-Methylquinazolin-4(3H)-one
  • Causality: This step constructs the core heterocyclic system. 2-Amino-5-methylbenzoic acid provides the benzene ring and the C4-carbonyl/N3-H precursor. Formamide serves as the source for the C2-H and N1 atoms of the pyrimidine ring. The reaction is a condensation-cyclization, driven by heat, which eliminates water.[1]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).

    • Add an excess of formamide (e.g., 5-10 eq), which acts as both a reactant and a solvent.

    • Heat the reaction mixture to 140-160°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to below 100°C and slowly add water. This will precipitate the product.

    • Cool further to room temperature or in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly to yield 6-methylquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.

Step 2: Chlorination to form this compound
  • Causality: The hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the lactam form) is converted into a chloro group. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective chlorinating agents for this transformation. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[4]

  • Procedure:

    • In a fume hood, charge a dry round-bottom flask with 6-methylquinazolin-4(3H)-one (1.0 eq).

    • Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) to act as both reagent and solvent.

    • Add a catalytic amount of DMF (e.g., 0.1-0.2 eq) dropwise.

    • Heat the mixture to reflux (approx. 105°C for POCl₃) for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This hydrolyzes any remaining POCl₃ and precipitates the product.

    • Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 position towards nucleophilic attack, making the chlorine atom an excellent leaving group. This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.[3][5]

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

    • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

    • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

SNAr Mechanism Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Scope of Nucleophiles

This reaction is highly versatile and foundational to the use of this scaffold in drug discovery.

  • N-Nucleophiles: Primary and secondary amines react readily, often under mild heating in a polar solvent like ethanol or isopropanol, to form 4-aminoquinazoline derivatives. This is the most common and critical reaction in the synthesis of kinase inhibitors.[2]

  • O-Nucleophiles: Alcohols and phenols (as alkoxides or phenolates) can displace the chlorine to form 4-alkoxy or 4-aryloxy quinazolines.

  • S-Nucleophiles: Thiols react to form 4-thioether derivatives.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a high-value intermediate. Its primary application is as a precursor for the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent activity as tyrosine kinase inhibitors (TKIs).[2]

Synthesis of Kinase Inhibitors

Many TKIs target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers. The 4-anilinoquinazoline scaffold mimics the adenine portion of ATP, allowing it to function as a competitive inhibitor.[1][2]

Workflow: From Intermediate to Bioactive Scaffold

Application_Workflow Figure 3: Application in Synthesizing a 4-Anilinoquinazoline Scaffold cluster_reactants A This compound C 4-Anilino-6-methylquinazoline (Bioactive Scaffold) A->C S_NAr Reaction (e.g., EtOH, heat) B Substituted Aniline (Nucleophile) B->C S_NAr Reaction (e.g., EtOH, heat) D Kinase Inhibition (e.g., EGFR) C->D Biological Application

Caption: Application in Synthesizing a 4-Anilinoquinazoline Scaffold.

The 6-methyl group on the scaffold allows for probing a specific region of the kinase binding pocket, potentially enhancing selectivity or potency compared to unsubstituted analogs. By varying the substituted aniline used in the SNAr reaction, chemists can rapidly generate a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

  • Hazard Classification:

    • Harmful if swallowed (H302)[6]

    • Causes skin irritation (H315)[6]

    • Causes serious eye irritation (H319)[6]

    • May cause respiratory irritation (H335)[6]

  • Recommended Precautions:

    • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid formation of dust and aerosols.[7]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a strategically important intermediate in modern medicinal chemistry. Its value is derived from the predictable and efficient reactivity of the C4-chloro group, which serves as a versatile anchor point for constructing libraries of potential drug candidates. A thorough understanding of its properties, synthesis, and reactivity enables researchers to fully leverage the potential of the privileged quinazoline scaffold in the development of novel therapeutics, particularly in the field of oncology. The synthetic protocols and mechanistic principles outlined in this guide provide a solid foundation for the practical application of this compound in a research and development setting.

References

  • 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602. PubChem. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ScienceDirect. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

Sources

The Strategic Role of 4-Chloro-6-methylquinazoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of novel therapeutics. The quinazoline scaffold is a quintessential example of such a "privileged structure," a term bestowed upon molecular architectures that demonstrate the ability to bind to a variety of biological targets with high affinity.[1][2] This versatility has rendered quinazoline and its derivatives a focal point of intensive research, leading to the development of numerous approved drugs for a range of diseases, most notably in oncology.[3] Molecules such as gefitinib, erlotinib, and lapatinib, all of which are potent tyrosine kinase inhibitors, feature the 4-anilinoquinazoline core and have revolutionized the treatment of specific cancers.[4]

At the heart of synthesizing these complex molecules lies a cohort of versatile chemical intermediates. Among these, 4-Chloro-6-methylquinazoline (CAS Number: 58421-79-7) stands out as a particularly valuable building block. Its strategic importance stems from the inherent reactivity of the chloro-substituent at the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the methyl group at the 6-position which can influence solubility, metabolic stability, and target engagement, makes this compound an ideal starting point for the construction of diverse molecular libraries aimed at various biological targets. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the development of biologically active compounds, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a key intermediate is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
CAS Number 58421-79-7
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Physical Form Solid
IUPAC Name This compound
Storage Temperature 2-8°C, Inert atmosphere
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and the methyl group. The protons at positions 5, 7, and 8 will exhibit characteristic splitting patterns (doublets and triplets) in the aromatic region (typically δ 7.0-8.5 ppm). The singlet for the methyl group protons will appear further upfield (around δ 2.4-2.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the quinazoline ring will resonate in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine atom (C4) expected to be significantly influenced by the electronegative substituent. The methyl carbon will appear at a characteristic upfield shift (around δ 21-22 ppm).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern (M+2) at m/z 180 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinazoline ring system (typically in the 1400-1600 cm⁻¹ region). C-H stretching vibrations of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration will appear in the fingerprint region (typically below 800 cm⁻¹).

Synthesis of this compound: A Robust Protocol

The most common and industrially relevant synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-4(3H)-one. This transformation is a critical step, as it activates the 4-position for subsequent nucleophilic displacement.

Conceptual Framework for Synthesis

The conversion of a quinazolinone to a 4-chloroquinazoline is essentially a dehydration reaction where the enolic hydroxyl group of the amide is replaced by a chlorine atom. Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this purpose. The reaction often requires elevated temperatures and may be facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, which can act as a catalyst and acid scavenger.

G cluster_0 Synthesis of this compound A 6-Methylquinazolin-4(3H)-one B Phosphoryl Chloride (POCl₃) / Toluene A->B Reactant D Reflux B->D C N,N-Dimethylaniline (catalyst/acid scavenger) C->D E This compound D->E Chlorination F Work-up and Purification E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures found in the patent literature, providing a reliable method for the preparation of this compound.[1]

Materials and Reagents:

  • 6-Methylquinazolin-4-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Water

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methylquinazolin-4-one (1 equivalent), toluene (as solvent), phosphoryl chloride (1.2-1.5 equivalents), and N,N-dimethylaniline (1.4-1.6 equivalents).

  • Heating: Stir the mixture and heat it to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the excess phosphoryl chloride.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a solid.

Self-Validation and Causality:

  • Why phosphoryl chloride? POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the relatively unreactive quinazolinone to the activated 4-chloro derivative.

  • The role of N,N-dimethylaniline: This tertiary amine serves a dual purpose. It catalyzes the reaction by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃. It also acts as an acid scavenger, neutralizing the HCl gas produced during the reaction, which can prevent unwanted side reactions.

  • Importance of quenching on ice: This is a critical safety and procedural step. The highly exothermic reaction of POCl₃ with water is controlled by the large heat capacity of the ice-water mixture.

  • Aqueous work-up: The washing steps are essential to remove any remaining inorganic impurities and the N,N-dimethylaniline hydrochloride salt, ensuring the purity of the final product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the C4-Cl bond towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system makes the C4 position electron-deficient and thus highly susceptible to nucleophilic attack.

G cluster_1 Reactivity of this compound A This compound C SɴAr Reaction A->C B Nucleophile (Nu⁻) B->C D 4-Substituted-6-methylquinazoline C->D

Caption: General SNAr reaction of this compound.

Reaction with Amine Nucleophiles: Gateway to Kinase Inhibitors

The reaction of this compound with primary and secondary amines, particularly substituted anilines, is the most widely exploited transformation in the synthesis of biologically active molecules.[4] This reaction typically proceeds under mild conditions, often requiring only gentle heating in a suitable solvent like isopropanol or ethanol.

Example Protocol: Synthesis of a 4-Anilino-6-methylquinazoline Derivative

  • Setup: To a solution of this compound (1 equivalent) in isopropanol, add the desired substituted aniline (1-1.2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within a few hours.

  • Isolation: Upon completion, cool the reaction mixture. The product, often a hydrochloride salt, may precipitate directly from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 4-anilino-6-methylquinazoline derivative.

Biological Significance: Targeting EGFR and VEGFR-2

Derivatives of 4-anilinoquinazoline are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[2][6] These receptors are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline scaffold serves as a template that can be extensively modified to achieve high potency and selectivity for these kinase targets. The methyl group at the 6-position of the quinazoline core can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor.

G cluster_2 Biological Targeting Pathway A 4-Anilino-6-methylquinazoline Derivative B EGFR/VEGFR-2 Tyrosine Kinase A->B Binds to ATP pocket C Inhibition of Signal Transduction B->C Blocks phosphorylation D Anti-proliferative & Anti-angiogenic Effects C->D Therapeutic Outcome

Caption: Mechanism of action for 4-anilinoquinazoline derivatives.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis and predictable reactivity make it an invaluable starting point for the creation of diverse libraries of compounds. The proven success of the 4-anilinoquinazoline scaffold in targeting key oncogenic kinases like EGFR and VEGFR-2 underscores the enduring importance of this core structure.

Future research will likely continue to leverage the versatility of this compound to explore new chemical space. This includes its reaction with a broader range of nucleophiles beyond anilines, such as aliphatic amines, thiols, and hydrazides, to generate novel scaffolds with unique pharmacological profiles.[7][8] Furthermore, the strategic placement of the 6-methyl group offers opportunities for fine-tuning drug-like properties, potentially leading to the development of next-generation kinase inhibitors with improved efficacy, selectivity, and resistance profiles. As our understanding of disease biology deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of modern drug discovery.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Supporting information: An efficient copper-catalyzed tandem reaction of 2-aminobenzonitriles with aldehydes and anilines in the air. (n.d.). The Royal Society of Chemistry.
  • EP0566226A1 - Quinazoline derivatives. (n.d.). Google Patents.
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217. [Link]
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.
  • Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 110-114. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). Molecules, 7(5), 442-450. [Link]
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3906. [Link]

Sources

4-Chloro-6-methylquinazoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's molecular characteristics, synthesis, chemical reactivity, and critical applications, particularly its role as a foundational scaffold for targeted therapeutics.

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structure is prevalent in numerous bioactive compounds, including approved pharmaceuticals. Within this class, this compound (CAS No: 58421-79-7) serves as a highly versatile building block. Its importance stems from the strategic placement of a reactive chlorine atom at the 4-position, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the construction of large libraries of derivatives for drug screening.[1] Notably, this scaffold is the backbone of several potent tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1]

Molecular Structure and Physicochemical Properties

This compound is a solid compound at room temperature, characterized by the molecular formula C₉H₇ClN₂.[2] The core structure consists of the bicyclic quinazoline system, with a methyl group substitution at the 6-position of the benzene ring and a chloro group at the 4-position of the pyrimidine ring.

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name This compound
CAS Number 58421-79-7
Molecular Formula C₉H₇ClN₂[2]
Molecular Weight 178.62 g/mol
Physical Form Solid
InChI Key XNILKVADCMYCQT-UHFFFAOYSA-N
Storage Temperature 2-8°C, Inert Atmosphere

Synthesis Protocol

The most common and reliable method for synthesizing this compound is through the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-4(3H)-one. This transformation is typically achieved using potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4][5] The causality behind this choice is that these reagents effectively replace the hydroxyl group of the tautomeric form of the quinazolinone with a chlorine atom, driving the reaction towards the desired product.

Experimental Protocol: Chlorination of 6-methylquinazolin-4(3H)-one

Materials:

  • 6-methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (or thionyl chloride).

  • Catalysis: Add a catalytic amount of DMF dropwise to the suspension. The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating species.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After cooling to room temperature, carefully remove the excess POCl₃ in vacuo.

  • Azeotropic Removal: Add toluene to the residue and evaporate in vacuo. Repeat this step twice to ensure all traces of the chlorinating agent are removed.[3]

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.[3]

  • Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow start Suspend 6-methylquinazolin-4(3H)-one in POCl₃ catalyst Add catalytic DMF start->catalyst reflux Heat to reflux for 4-6 hours catalyst->reflux evaporation Remove excess POCl₃ in vacuo reflux->evaporation azeotrope Azeotrope with Toluene (2x) evaporation->azeotrope extraction Dissolve in DCM Wash with NaHCO₃ & Brine azeotrope->extraction drying Dry with MgSO₄ Filter extraction->drying product Concentrate in vacuo to yield This compound drying->product

Caption: General workflow for the synthesis of this compound.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by the reactivity of the C4-Cl bond. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack. This makes the chlorine atom an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles.

This reactivity is the cornerstone of its application in drug development. By reacting this compound with various primary or secondary amines (e.g., substituted anilines), researchers can readily synthesize libraries of 4-aminoquinazoline derivatives.[1] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

General SNAr Reaction Diagram

SNAr_Reaction reactant1 This compound product 4-Substituted-6-methylquinazoline p1 reactant1->p1 reactant2 Nucleophile (e.g., R-NH₂) p2 reactant2->p2 conditions Base, Solvent (e.g., DIPEA, n-BuOH) Heat conditions->product p1->conditions p2->conditions

Caption: General scheme for SNAr reactions of this compound.

Applications in Drug Discovery

The 4-aminoquinazoline scaffold, readily accessible from this compound, is a validated pharmacophore for inhibiting protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. By appending a substituted aniline to the C4 position, the resulting molecule can mimic ATP and bind to the kinase active site, blocking its function.

  • EGFR Inhibitors: The 4-anilinoquinazoline core is central to first-generation EGFR inhibitors like gefitinib and erlotinib. These drugs have been instrumental in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1]

  • Broader Kinase Inhibition: Derivatives of this scaffold have been investigated as inhibitors for a wide range of other kinases, demonstrating its versatility.[4]

  • Other Bioactivities: Beyond oncology, quinazoline derivatives are explored for various therapeutic areas, including as anti-inflammatory, anti-microbial, and CNS-active agents.[6] The ability to easily diversify the C4-substituent makes this compound a valuable starting material for these exploratory programs.[7]

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated area or chemical fume hood.[8][9]

  • Hazards: The compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[9][10]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[8]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.[10]

References

  • 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602. PubChem. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
  • 4-Chloro-6-methoxyquinazoline | C9H7ClN2O | CID 11183174. PubChem. [Link]
  • This compound (C9H7ClN2). PubChemLite. [Link]
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. [Link]
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

Sources

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

Sources

A Technical Guide to 4-Chloro-6-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid structure provides a robust scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Among the numerous quinazoline derivatives, 4-chloro-6-methylquinazoline stands out as a pivotal intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. The strategic placement of a reactive chlorine atom at the 4-position and a methyl group at the 6-position offers a versatile platform for the development of potent and selective inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and pharmacological applications of this compound, with a focus on its role in the generation of kinase inhibitors.

Part 1: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 2-amino-5-methylbenzoic acid. The first step is a cyclocondensation reaction to form the quinazolinone core, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of 6-methylquinazolin-4(3H)-one

The initial step involves the reaction of 2-amino-5-methylbenzoic acid with a suitable one-carbon synthon, typically formamide or formamidine acetate, to construct the pyrimidine ring of the quinazoline scaffold.

Conceptual Workflow for Quinazolinone Formation:

2-amino-5-methylbenzoic_acid 2-Amino-5-methylbenzoic Acid Cyclocondensation Cyclocondensation (Heat) 2-amino-5-methylbenzoic_acid->Cyclocondensation Formamide Formamide Formamide->Cyclocondensation 6-methylquinazolin-4-one 6-methylquinazolin-4(3H)-one Cyclocondensation->6-methylquinazolin-4-one

Caption: Synthesis of the 6-methylquinazolin-4(3H)-one core.

Experimental Protocol: Synthesis of 6-methylquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylbenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-methylquinazolin-4(3H)-one.

Step 2: Chlorination of 6-methylquinazolin-4(3H)-one

The hydroxyl group of the quinazolinone is then converted to a chlorine atom using a suitable chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a commonly employed and effective method.[1] Phosphorus oxychloride (POCl₃) can also be utilized.[2]

Conceptual Workflow for Chlorination:

6-methylquinazolin-4-one 6-methylquinazolin-4(3H)-one Chlorinating_Agent SOCl₂ / cat. DMF or POCl₃ 6-methylquinazolin-4-one->Chlorinating_Agent This compound This compound Chlorinating_Agent->this compound

Caption: Chlorination of 6-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

  • To a round-bottom flask containing 6-methylquinazolin-4(3H)-one (1 equivalent), add an excess of thionyl chloride (10-20 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The residue is then co-evaporated with an inert solvent like toluene to remove any remaining traces of thionyl chloride.

  • The crude product is carefully quenched by adding it to ice-water or a cold saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Note on Yields and Spectral Data: While specific yields for this compound are not extensively reported, similar chlorination reactions of quinazolinones typically proceed in good to excellent yields, often exceeding 80-90%.[1][3] The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrimidine ring nitrogen atoms makes the C4-carbon electron-deficient and thus an excellent electrophilic site for attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position is an excellent leaving group, facilitating its displacement by various nucleophiles, most notably primary and secondary amines. This reaction is the cornerstone of the utility of this compound in medicinal chemistry, as it allows for the facile introduction of diverse side chains to generate libraries of 4-substituted quinazoline derivatives.

General SNAr Reaction Scheme:

This compound This compound SNAr_Reaction S N Ar Reaction (Base, Solvent, Heat) This compound->SNAr_Reaction Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->SNAr_Reaction 4-substituted_quinazoline 4-Substituted-6-methylquinazoline SNAr_Reaction->4-substituted_quinazoline

Caption: Nucleophilic aromatic substitution at the C4-position.

Experimental Protocol: Synthesis of 4-Anilino-6-methylquinazoline

This protocol describes a typical SNAr reaction with aniline as the nucleophile.

  • In a round-bottom flask, dissolve this compound (1 equivalent) and aniline (1.1-1.5 equivalents) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography to afford pure 4-anilino-6-methylquinazoline.

Microwave-Assisted Synthesis: To accelerate the reaction and often improve yields, microwave irradiation can be employed.[4] Reactions are typically carried out in a sealed microwave vial at elevated temperatures (e.g., 120-150 °C) for shorter durations (10-30 minutes).

Part 3: Application in Drug Discovery - Targeting the EGFR Signaling Pathway

4-Anilinoquinazoline derivatives, readily synthesized from this compound, are a well-established class of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] EGFR is a key transmembrane receptor that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[9]

The EGFR Signaling Pathway and its Inhibition

The diagram below illustrates a simplified EGFR signaling cascade and the point of intervention by 4-anilinoquinazoline-based inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding & Dimerization TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Autophosphorylation ADP ADP TK_Domain->ADP RAS RAS TK_Domain->RAS Activation PI3K PI3K TK_Domain->PI3K Activation ATP ATP ATP->TK_Domain Phosphate Donor Inhibitor 4-Anilino-6-methylquinazoline Derivative ATP->Inhibitor Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor->TK_Domain Competitive Inhibition

Caption: Simplified EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[5] By occupying this pocket, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and aniline rings.

  • Substituents on the Quinazoline Ring: Small, electron-donating groups at the 6- and 7-positions of the quinazoline ring generally enhance inhibitory potency. While the 6-methyl group of the parent compound is a relatively simple substituent, it contributes to the overall lipophilicity and can influence the binding affinity.

  • Substituents on the Aniline Ring: The substitution pattern on the 4-anilino moiety is critical for activity. Small, lipophilic groups at the meta-position (3'-position) of the aniline ring are often favored for potent EGFR inhibition.[5] Halogen substitutions, such as chloro and fluoro, at the 3'- and 4'-positions are also common in clinically approved EGFR inhibitors.

Biological Activity of 4-Anilinoquinazoline Derivatives
Derivative ClassTarget Cell LineReported IC₅₀ (µM)Reference
4-(3-chloroanilino)quinazolineKB (human oral squamous)Growth inhibition at 1-10 µM[5]
6-Arylureido-4-anilinoquinazolinesA549, HT-29, MCF-71.72 - 2.81[10]
4-Anilino-6-aminoquinazoline derivativesMERS-CoV infected Vero cells0.157[11]

This table presents data for structurally related compounds to illustrate the general potency of the 4-anilinoquinazoline scaffold.

It is important to note that the biological activity of these compounds can extend beyond EGFR inhibition. Derivatives of the 4-aminoquinazoline scaffold have also been investigated for their potential as antiviral and anti-inflammatory agents.[11][12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, providing a straightforward entry point to the pharmacologically significant 4-aminoquinazoline scaffold. Its synthesis is well-established, and its reactivity is dominated by the facile nucleophilic aromatic substitution at the 4-position. The resulting 4-anilino-6-methylquinazoline derivatives are of particular interest due to their potential as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel therapeutic agents. Further exploration of the structure-activity relationships of 6-methyl substituted 4-anilinoquinazolines may lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers. ResearchGate.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.[13]
  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.[7]
  • St-Germain, J. R., Wallroth, M., & Koch, K. (2021). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate.
  • Wissner, A., & Mansour, T. S. (2008). The development of C-4 anilinoquinazoline and C-4 anilinopyridopyrimidine tyrosine kinase inhibitors. In Tyrosine Kinase Inhibitors (pp. 39-71). Humana Press.
  • Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Slintak, V., ... & Denny, W. A. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(43), 27154-27158.[5]
  • Zhang, X., Yin, L., Zhang, Y., Wang, Y., Zhang, G., & Liu, Z. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678311.[10]
  • Kim, T. E., Kim, S. J., Kim, Y. J., Kim, Y., Kim, J. H., Park, J. S., ... & Kim, J. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318.[11]
  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., & Noaman, E. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6438-6453.[12]
  • Bridges, A. J. (1998). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 5(2), 89-103.[6]
  • Kim, T. E., Kim, S. J., Kim, Y. J., Kim, Y., Kim, J. H., Park, J. S., ... & Kim, J. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318.[11]
  • Zhang, X., Yin, L., Zhang, Y., Wang, Y., Zhang, G., & Liu, Z. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678311.[10]
  • El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. H. (2012). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Molecules, 17(9), 10233-10250.[14]
  • Asquith, C. R. M., Maffuid, K. A., Laitinen, T., Torrice, C. D., Tizzard, G. J., Alamillo-Ferrer, C., ... & Zuercher, W. J. (2019). Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors in lung cancer and chordoma. bioRxiv, 545525.[15]
  • Liu, Q., Li, Y., Wang, X., Zhang, Y., Wang, X., Li, D., ... & Liu, Z. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111581.[16]
  • Wang, Y., Cai, W., Zhang, Y., & Chen, Z. (2013). A General Synthetic Procedure for 2-chloromethyl-4 (3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(7), 8321-8335.[17]
  • El-Gaby, M. S. A. (2005). Chlorination of 4 (3H)-quinazolinone derivatives 56. ResearchGate.
  • de Oliveira, R. B., de Lima, D. P., da Silva, A. C., de Oliveira, A. C. A., & Ferreira, V. F. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2598-2606.[4]
  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • da Costa, P. F., de Oliveira, A. C. A., & Ferreira, V. F. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(4), M1093.[1]
  • Baxter, E. W., & Reitz, A. B. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3749-3757.[2]

Sources

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 4-Chloro Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemistry of 4-Chloroquinazolines

The quinazoline ring system, a benzo-fused pyrimidine, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from its ability to form the structural core of molecules that can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] Within this important class of heterocycles, 4-chloroquinazoline stands out as a pivotal synthetic intermediate.[5] The chlorine atom at the C4 position is not merely a substituent; it is a highly reactive and strategically vital leaving group. Its presence transforms the quinazoline core into a versatile electrophilic partner, primed for functionalization via nucleophilic aromatic substitution (SNAr) reactions.[2][6] This reactivity is the cornerstone of synthetic strategies for creating vast libraries of novel quinazoline derivatives, including several blockbuster anticancer drugs like gefitinib and erlotinib.[1] This guide provides a detailed exploration of the synthesis and reactivity that makes 4-chloroquinazoline a cornerstone of modern drug discovery.

Part 1: Synthesis of the 4-Chloroquinazoline Core

The construction of the 4-chloroquinazoline scaffold is almost universally a two-stage process: first, the assembly of the precursor 4(3H)-quinazolinone ring system, followed by a crucial chlorination step.

Stage 1: Assembly of the 4(3H)-Quinazolinone Precursor

The most direct and widely adopted method for synthesizing the 4(3H)-quinazolinone core begins with derivatives of anthranilic acid (2-aminobenzoic acid).[4] The Niementowski quinazolinone synthesis, for instance, involves the condensation of an anthranilic acid with formamide at elevated temperatures.[7] This reaction is valued for its simplicity and often high yields.

G

Caption: General synthesis of the 4(3H)-quinazolinone precursor.

Alternative methodologies often employ different carbon sources for the C2 position. For example, condensation of anthranilic acid with orthoesters or the cyclization of 2-aminobenzamides are also effective routes.[4][8] The choice of starting material is dictated by the desired substitution pattern on the benzene portion of the quinazoline ring.

Stage 2: Chlorination of 4(3H)-Quinazolinone

This transformation is the critical step that installs the reactive chloro "handle" at the C4 position. The conversion of the amide-like 4(3H)-quinazolinone to the 4-chloroquinazoline is an activation process, turning a relatively stable heterocycle into a potent electrophile.

The most common and robust reagents for this chlorination are phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[9][10] While effective, these reagents are harsh, and milder alternatives like a combination of triphenylphosphine and N-chlorosuccinimide have also been developed.[10]

Causality Behind the POCl₃ Reaction: The reaction with POCl₃ is not a simple displacement. It proceeds through a well-defined, two-stage mechanism that ensures efficient conversion.[11][12][13]

  • Phosphorylation: The reaction begins with the phosphorylation of the quinazolinone's oxygen atom under basic conditions at lower temperatures (e.g., < 25 °C), forming an O-phosphorylated intermediate.[11][13][14] This step is crucial as it converts the poor hydroxyl leaving group of the enol tautomer into a much better phosphate-based leaving group.

  • Nucleophilic Attack: The system is then heated (e.g., 70-90 °C), promoting the nucleophilic attack of a chloride ion (from POCl₃) at the C4 position.[11] This attack displaces the phosphate group, yielding the final 4-chloroquinazoline product.

Understanding this two-stage process allows for precise temperature control to optimize the reaction and suppress the formation of byproducts.[11][13]

G

Caption: General chlorination of 4(3H)-quinazolinone.

Experimental Protocol 1: Synthesis of 4-Chloroquinazoline from 4(3H)-Quinazolinone

This protocol is a representative example and may require optimization based on the specific substrate.

Objective: To convert a 4(3H)-quinazolinone derivative into its corresponding 4-chloroquinazoline.

Reagents & Materials:

  • 4(3H)-quinazolinone (1.0 eq)

  • Phosphoryl chloride (POCl₃) (5-10 eq, used as both reagent and solvent)

  • Round-bottom flask equipped with a reflux condenser and drying tube

  • Heating mantle

  • Ice bath

  • Stir bar

Procedure:

  • Setup: To a dry round-bottom flask, add the 4(3H)-quinazolinone (1.0 eq). Place the flask in a fume hood.

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 5-10 volumes relative to the substrate) to the flask.

  • Reaction: Stir the mixture and heat it to reflux (approx. 105-110 °C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The rationale for using excess POCl₃ is to serve as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The quenching hydrolyzes the excess POCl₃.

  • Neutralization & Isolation: The acidic aqueous mixture is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until it is slightly alkaline. The product, 4-chloroquinazoline, typically precipitates as a solid.

  • Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Part 2: Reactivity of 4-Chloroquinazolines - The SNAr Reaction

The synthetic utility of 4-chloroquinazolines is dominated by their reactivity as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 carbon atom highly electron-deficient and thus extremely susceptible to attack by nucleophiles.[6][15]

The SNAr Mechanism

The SNAr reaction of 4-chloroquinazolines proceeds via a stepwise addition-elimination mechanism.[15][16]

  • Nucleophilic Addition: A nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the quinazoline ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[15]

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast.

G

Caption: The addition-elimination mechanism of SNAr at the C4 position.

Field-Proven Insight on Regioselectivity: In cases where the quinazoline ring has multiple leaving groups, such as 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position under mild conditions.[17][18][19] This pronounced regioselectivity is a critical principle leveraged in multi-step syntheses, allowing for sequential and controlled functionalization of the quinazoline scaffold. The greater electrophilicity at C4 is attributed to more effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent N1 atom.

Scope of Nucleophiles and Applications

The SNAr reaction on 4-chloroquinazolines is compatible with a wide array of nucleophiles, making it a powerful tool for generating molecular diversity.

Nucleophile ClassExample NucleophileTypical ProductSignificance in Drug Discovery
N-Nucleophiles Anilines, Aliphatic Amines4-Anilinoquinazolines, 4-AminoquinazolinesCore reaction for EGFR inhibitors (Gefitinib, Erlotinib) and other kinase inhibitors.[1]
O-Nucleophiles Alcohols, Phenols4-Alkoxy/AryloxyquinazolinesUsed to modulate solubility and electronic properties.
S-Nucleophiles Thiols, Thiophenols4-ThioetherquinazolinesIntroduction of sulfur-containing moieties for specific binding interactions.
C-Nucleophiles Indoles, Pyrazolones4-Carbon-substituted quinazolinesFormation of C-C bonds to create more complex scaffolds.

The reaction with N-nucleophiles, particularly substituted anilines, is by far the most exploited in drug development.[1] The reaction conditions are generally straightforward, often involving heating the 4-chloroquinazoline with the amine in a polar solvent like isopropanol or dioxane, sometimes with a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl generated during the reaction.[17][20] For less reactive nucleophiles, such as electron-poor anilines, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[1][2]

Experimental Protocol 2: SNAr Reaction of 4-Chloroquinazoline with an Aniline

This protocol is a representative example for the synthesis of a 4-anilinoquinazoline derivative.

Objective: To displace the C4 chlorine with a primary amine (aniline) via an SNAr reaction.

Reagents & Materials:

  • 4-Chloroquinazoline derivative (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Solvent (e.g., Isopropanol, n-Butanol, or Dioxane)

  • Tertiary amine base (optional, e.g., Triethylamine, DIPEA, 1.5 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stir bar

Procedure:

  • Setup: In a round-bottom flask, dissolve the 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.0-1.2 eq) in the chosen solvent (e.g., isopropanol).

  • Base (Optional but Recommended): Add a tertiary amine base like triethylamine. The base acts as an acid scavenger, preventing the protonation of the aniline nucleophile by the generated HCl, which would otherwise deactivate it.

  • Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting 4-chloroquinazoline.

  • Work-up: After cooling the reaction mixture to room temperature, the product often precipitates. If so, it can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Isolation: If the product does not precipitate, the solvent is removed under reduced pressure. The resulting crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous base.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-anilinoquinazoline.

Conclusion

The fundamental chemistry of 4-chloroquinazolines is a study in strategic activation and controlled reactivity. The straightforward, two-step synthesis from readily available anthranilic acids provides reliable access to this key intermediate. The true power of the scaffold, however, lies in the exceptional reactivity of the C4 position towards nucleophilic aromatic substitution. This predictable and highly regioselective reaction provides a robust platform for the synthesis of diverse and complex molecules, cementing the 4-chloroquinazoline core's status as an indispensable building block for researchers, scientists, and professionals in the field of drug development.

References

  • Sánchez Bruno, Calderón Cristian, Tapia Ricardo A., Contreras Renato, Campodónico Paola R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
  • Arnott, E. A., Chan, L., et al. (2011).
  • (No Author). (n.d.). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. [Link]
  • (No Author). (2024). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences. [Link]
  • (No Author). (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion.
  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
  • (No Author). (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
  • (No Author). (n.d.). Synthesis of some new tricyclic 4(3H)
  • (No Author). (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]
  • (No Author). (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to...
  • (No Author). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
  • (No Author). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • (No Author). (n.d.). Amination of halopyrimidines and 4-chloroquinazoline.
  • (No Author). (2011). POCl3 Chlorination of 4-Quinazolones.
  • (No Author). (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. [Link]
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • (No Author). (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • (No Author). (2020). How might one synthesis 4-chloro quinoline?. Quora. [Link]
  • (No Author). (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]
  • (No Author). (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • (No Author). (2009). Specific features of the reactions of quinazoline and its 4-hydroxy and 4-chloro substituted derivatives with C-nucleophiles. Tetrahedron. [Link]
  • (No Author). (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. PubChem. [Link]
  • (No Author). (n.d.). 4-Chloroquinazoline. NIST WebBook. [Link]
  • (No Author). (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
  • (No Author). (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
  • (No Author). (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • (No Author). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

Sources

Unlocking the Therapeutic Potential of 4-Chloro-6-methylquinazoline: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics, particularly in oncology.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets for 4-Chloro-6-methylquinazoline, a key intermediate in the synthesis of potent bioactive molecules. While this compound is primarily a precursor, its structural features strongly suggest an affinity for specific classes of enzymes, most notably protein kinases involved in oncogenic signaling. This document will elucidate the rationale for target selection, provide detailed methodologies for target validation, and present a framework for advancing this compound derivatives through the drug discovery pipeline. Our analysis is grounded in the extensive literature on quinazoline-based inhibitors and aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to exploit the therapeutic promise of this chemical entity.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

Quinazoline, a bicyclic heterocyclic compound, has garnered significant attention from medicinal chemists due to its versatile pharmacological activities.[3] Its rigid structure provides an ideal framework for the orientation of various substituents to interact with biological targets with high affinity and specificity. A multitude of quinazoline derivatives have been successfully developed as anticancer agents, primarily functioning as inhibitors of protein kinases.[4]

The 4-anilinoquinazoline substitution pattern is particularly noteworthy, as it is a common feature in several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[5][6] These drugs primarily target the epidermal growth factor receptor (EGFR) and have revolutionized the treatment of certain cancers, such as non-small cell lung cancer.[7][8] The synthesis of these potent 4-anilinoquinazolines invariably proceeds through a 4-chloroquinazoline intermediate, highlighting the critical role of compounds like this compound in the development of targeted therapies.[9] The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various aniline moieties to generate libraries of potential kinase inhibitors.

Physicochemical Properties and Synthetic Utility of this compound

This compound is a key building block for the synthesis of a diverse range of biologically active compounds. Its chemical properties are largely defined by the electron-withdrawing nature of the quinazoline ring system and the reactive chloro substituent at the 4-position.

PropertyValue
Molecular FormulaC₉H₇ClN₂
Molecular Weight178.62 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in organic solvents like DMSO and DMF

The synthetic utility of this compound lies in the susceptibility of the C4-Cl bond to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, particularly substituted anilines, to generate libraries of compounds for biological screening.

Primary Putative Therapeutic Targets: Protein Kinases

Based on the extensive body of literature on quinazoline derivatives, the most promising therapeutic targets for compounds derived from this compound are protein kinases, particularly those implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[10] Dysregulation of EGFR signaling, through mutation or overexpression, is a key driver in many human cancers.[8] The 4-anilinoquinazoline scaffold has been shown to be a highly effective pharmacophore for targeting the ATP-binding site of the EGFR kinase domain.[5]

Mechanism of Action: 4-anilinoquinazoline derivatives act as competitive inhibitors of ATP at the catalytic site of the EGFR kinase domain. This prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[4]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 4-Anilino-6-methylquinazoline Derivative Inhibitor->EGFR Inhibits

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that are critical regulators of angiogenesis, the formation of new blood vessels.[11] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFRs attractive targets for cancer therapy.[12] Several quinazoline-based compounds, such as vandetanib, are dual inhibitors of both EGFR and VEGFR.[5]

Mechanism of Action: Similar to EGFR inhibition, quinazoline derivatives can bind to the ATP-binding pocket of the VEGFR kinase domain, blocking its activation and downstream signaling. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor-induced angiogenesis.[13]

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) ERK->Angiogenesis Promotes Ligand VEGF Ligand Ligand->VEGFR Binds Inhibitor 4-Anilino-6-methylquinazoline Derivative Inhibitor->VEGFR Inhibits

Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the therapeutic targets of novel compounds derived from this compound. The following protocols outline key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound start->compound_prep kinase_reaction Incubate kinase, substrate, ATP, and compound compound_prep->kinase_reaction detection Measure kinase activity (e.g., ADP-Glo, TR-FRET) kinase_reaction->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Step-by-Step Methodology: [14][15][16]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 96- or 384-well plate, add the test compound, the target kinase, and its specific substrate in a suitable kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. Commercially available kits such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific) can be used to quantify kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.[17]

Step-by-Step Methodology: [3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins in response to compound treatment.[2][4][18]

Step-by-Step Methodology: [2][4][19]

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-EGFR).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein to ensure equal loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[20][21][22][23] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[24]

Step-by-Step Methodology: [20][21][24]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The structural precedent set by numerous clinically successful quinazoline-based drugs strongly suggests that derivatives of this compound will exhibit potent inhibitory activity against key oncogenic kinases such as EGFR and VEGFR.

The experimental framework provided in this guide outlines a clear path for the synthesis of a focused library of 4-anilino-6-methylquinazoline derivatives and their subsequent evaluation. Through a systematic application of in vitro kinase assays, cellular proliferation assays, and target validation techniques like Western blotting and CETSA, researchers can efficiently identify and characterize promising lead compounds. Future efforts should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

  • Vertex AI Search.
  • Vertex AI Search. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • Vertex AI Search. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
  • Vertex AI Search. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Vertex AI Search. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH.
  • Vertex AI Search.
  • Vertex AI Search. 1. Schematic diagram to show vascular endothelial growth factor (VEGF)...
  • Vertex AI Search. Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Vertex AI Search. A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold - Benchchem.
  • Vertex AI Search. Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997 - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search. Schematic of the VEGF signaling pathway acting on endothelialization.
  • Vertex AI Search. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Vertex AI Search. MTT assay protocol | Abcam.
  • Vertex AI Search. EGFR Western Blot Protocol - FineTest ELISA Kit.
  • Vertex AI Search.
  • Vertex AI Search. In vitro kinase assay - Protocols.io.
  • Vertex AI Search.
  • Vertex AI Search. Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • Vertex AI Search. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Vertex AI Search. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
  • Vertex AI Search.
  • Vertex AI Search. MTT Cell Assay Protocol.
  • Vertex AI Search.
  • Vertex AI Search. CETSA.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs - Benchchem.
  • Vertex AI Search. Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2) - PubMed.
  • Vertex AI Search. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • Vertex AI Search. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed.
  • Vertex AI Search. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH.
  • Vertex AI Search. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed.
  • Vertex AI Search. Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • Vertex AI Search. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • Vertex AI Search. In vitro JAK kinase activity and inhibition assays - PubMed - NIH.
  • Vertex AI Search. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • Vertex AI Search. Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2)
  • Vertex AI Search.
  • Vertex AI Search. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI.
  • Vertex AI Search. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed.
  • Vertex AI Search. Kinase assays | BMG LABTECH.
  • Vertex AI Search. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
  • Vertex AI Search. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.

Sources

Spectroscopic Characterization of 4-Chloro-6-methylquinazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-chloro-6-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented, offering a framework for the empirical validation and characterization of this compound in a research setting.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile pharmacological profile includes anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The 4-chloroquinazoline moiety, in particular, serves as a crucial intermediate in the synthesis of a wide array of functionalized quinazolines, making its thorough characterization essential for the advancement of drug discovery programs. This compound (Figure 1) is a specific analog within this family, and understanding its spectroscopic signature is paramount for its unambiguous identification and quality control in synthetic applications.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding its aromatic framework and substituent groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. Based on the analysis of related quinazoline derivatives, the following chemical shifts and coupling patterns are anticipated (Table 1).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H28.8 - 9.0Singlet (s)-
H58.0 - 8.2Singlet (s) or Doublet (d)~1.5-2.0
H77.8 - 8.0Doublet of Doublets (dd)~8.5, 2.0
H87.6 - 7.8Doublet (d)~8.5
6-CH₃2.5 - 2.7Singlet (s)-

Expert Insight: The downfield chemical shift of H2 is characteristic of protons attached to a carbon atom situated between two nitrogen atoms in a heterocyclic ring. The protons on the benzene ring (H5, H7, and H8) will exhibit splitting patterns consistent with their ortho and meta relationships. The methyl protons are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2155 - 158
C4160 - 163
C4a150 - 153
C5128 - 130
C6140 - 143
C7135 - 138
C8125 - 128
C8a120 - 123
6-CH₃21 - 23

Expert Insight: The quaternary carbons C4 and C4a, being directly attached to heteroatoms, are expected to be significantly deshielded and appear at the downfield end of the spectrum. The presence of the electron-withdrawing chlorine atom at C4 will further contribute to its downfield shift. The methyl carbon will resonate at the most upfield position.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a single-pulse experiment with a 90° pulse.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR:

      • Acquire a proton-decoupled experiment.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

      • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak or TMS as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Figure 2: NMR Experimental Workflow

A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Lock, Shim) A->B C ¹H NMR Acquisition (Pulse, Acquire) B->C D ¹³C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phasing, Calibration) C->E D->E F Spectral Analysis (Chemical Shift, Multiplicity, Integration) E->F

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-Cl bond.

Vibrational Mode Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch1610 - 1630
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch700 - 800

Expert Insight: The C=N stretching frequency is a key diagnostic peak for the quinazoline ring. The aromatic C=C stretching vibrations will appear as a series of bands in the fingerprint region. The C-Cl stretch is typically found at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample with dry KBr in a mortar and pestle to a fine powder.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Correlate the observed bands with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

For this compound, the molecular ion peak [M]⁺ is expected at m/z 178, with a characteristic [M+2]⁺ isotope peak at m/z 180 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Predicted Fragmentation Pattern:

A likely fragmentation pathway would involve the loss of a chlorine radical followed by the loss of HCN, which are common fragmentation patterns for similar heterocyclic compounds.

Figure 3: Predicted Mass Spectrometry Fragmentation

A [C₉H₇ClN₂]⁺˙ m/z = 178/180 B [C₉H₇N₂]⁺ m/z = 143 A->B -Cl• C [C₈H₅N]⁺˙ m/z = 115 B->C -HCN

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

  • Sample Introduction:

    • For EI-MS: The sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).

    • For ESI-MS: Dissolve a small amount of the sample in a suitable solvent and introduce it into the spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • Ensure the instrument is properly calibrated.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the major fragment ions and propose fragmentation pathways.

Conclusion

References

Due to the absence of a specific publication with the complete experimental data for this compound in the searched literature, this reference list includes sources for related compounds and general spectroscopic principles.

  • PubChem. This compound. [Link]
  • ResearchGate. Synthesis of 4-chloroquinazolines. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Chloro-6-methylquinazoline, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Recognizing the limited availability of specific experimental data for this molecule, this document synthesizes established principles of solubility and stability testing with expert insights into the behavior of related quinazoline derivatives. It is designed to be a practical resource for scientists, offering detailed experimental protocols for determining aqueous and organic solubility, as well as for conducting comprehensive stability assessments under various stress conditions. By elucidating the underlying scientific principles and providing robust methodologies, this guide empowers researchers to generate reliable data, anticipate challenges, and make informed decisions throughout the drug development lifecycle.

Introduction: The Significance of this compound in Drug Discovery

Quinazoline derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound, with its reactive chloro-substituent at the 4-position, serves as a crucial intermediate for the synthesis of a variety of substituted quinazolines. The methyl group at the 6-position can also influence the molecule's electronic properties and metabolic stability.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro and in vivo experiments. Stability, on the other hand, dictates the compound's shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts. This guide will delve into the theoretical and practical aspects of these two critical parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol Calculated
Physical Form Solid
Storage Temperature 2-8°C, Inert atmosphere

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Due to the lack of extensive published quantitative solubility data for this compound, this section provides a framework for both predicting and experimentally determining its solubility.

Theoretical Considerations and Illustrative Solubility

The solubility of this compound is influenced by its molecular structure. The quinazoline core is weakly basic, and the presence of the chloro and methyl groups contributes to its overall lipophilicity.

  • Aqueous Solubility: The aqueous solubility is expected to be low and pH-dependent. At acidic pH, the nitrogen atoms in the quinazoline ring can become protonated, leading to increased solubility. Conversely, in neutral and alkaline conditions, the molecule will exist in its less soluble free base form.

  • Organic Solubility: The compound is anticipated to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents and chlorinated solvents, which can effectively solvate the molecule.

The following table presents an illustrative solubility profile based on the general characteristics of similar heterocyclic compounds. It is imperative that this data be experimentally verified.

SolventTypePredicted Solubility (mg/mL)Rationale
Water (pH 7.4)Aqueous< 0.1Low polarity and lack of significant ionization at physiological pH.
0.1 M HClAqueous1 - 5Protonation of the quinazoline nitrogens increases polarity and solubility.
MethanolPolar Protic10 - 50Hydrogen bonding and dipole-dipole interactions facilitate solvation.
EthanolPolar Protic5 - 25Similar to methanol, but slightly lower due to increased alkyl chain length.
DichloromethaneChlorinated> 100"Like dissolves like" principle; good solvation of the chloro-substituted aromatic system.
AcetonitrilePolar Aprotic25 - 75Dipole-dipole interactions are the primary driving force for solvation.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Strong polar aprotic solvent capable of solvating a wide range of compounds.
Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials.

    • Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined equilibration period (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess 4-Chloro-6- methylquinazoline to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal and equilibrate in shaker bath (24-48h) prep2->prep3 samp1 Allow solids to settle prep3->samp1 samp2 Withdraw supernatant with filtered syringe samp1->samp2 samp3 Dilute sample for analysis samp2->samp3 ana1 Prepare calibration standards ana2 Analyze samples and standards by HPLC-UV samp3->ana2 ana1->ana2 ana3 Calculate solubility from calibration curve ana2->ana3 G cluster_stress Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (HCl, RT & 60°C) start->acid base Base Hydrolysis (NaOH, RT & 60°C) start->base oxid Oxidative (H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (UV/Vis light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Identify Degradation Products and Pathways analysis->evaluation G parent This compound hydrolysis_prod 6-Methylquinazolin-4(3H)-one parent->hydrolysis_prod Hydrolysis (H₂O/OH⁻) n_oxide This compound N-oxide parent->n_oxide Oxidation ([O]) photo_prod 6-Methylquinazoline parent->photo_prod Photolysis (hν) -Cl•

Caption: Potential degradation pathways of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of the parent compound and the increase in the concentration of degradation products over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for this purpose.

Key Steps in Method Development
  • Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like this compound and its potential degradation products.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve the parent compound from its degradation products, which may have different polarities.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess the peak purity of the parent compound.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles and protocols outlined herein offer a robust starting point for researchers. The shake-flask method for solubility determination and the forced degradation studies for stability assessment are fundamental experiments that should be conducted early in the drug development process. The development of a validated stability-indicating HPLC method is a critical prerequisite for obtaining reliable data from these studies.

Future work should focus on generating and publishing quantitative solubility data for this compound in a wide range of pharmaceutically relevant solvents and buffer systems. Furthermore, detailed structural elucidation of the degradation products formed under various stress conditions will provide a more complete understanding of its stability profile. This knowledge will be invaluable for the rational design and development of new drug candidates based on the versatile quinazoline scaffold.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025). [Link]
  • Taylor & Francis Group. Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. (2018). [Link]
  • MedCrave.

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a privileged structure in medicinal chemistry.[1] Its inherent drug-like properties and synthetic tractability have propelled it to the forefront of drug discovery, yielding a multitude of clinically approved therapeutics.[2] This guide provides a comprehensive exploration of the quinazoline core, delving into its synthesis, physicochemical characteristics, diverse mechanisms of action, and extensive applications, with a particular focus on its role in oncology as a potent kinase inhibitor. We will dissect structure-activity relationships, present detailed experimental protocols, and offer insights into the future trajectory of quinazoline-based drug development.

Introduction: The Rise of a Privileged Scaffold

First synthesized in 1895, the quinazoline nucleus has since captivated medicinal chemists with its remarkable versatility.[3] It is a constituent of over 200 naturally occurring alkaloids and has been the foundation for a plethora of synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] The unique structural arrangement of the quinazoline ring system, with its nitrogen atoms at positions 1 and 3, provides multiple points for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.[5] This adaptability has been a key driver in its success, leading to the development of several blockbuster drugs.[6]

Synthetic Strategies: Building the Quinazoline Core

The construction of the quinazoline scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substituent tolerance, and scalability. The choice of a specific methodology is often dictated by the desired substitution pattern on the final molecule.

Classical Condensation Reactions

One of the most established methods is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with an amide at high temperatures.[3] This method is particularly useful for the synthesis of 4(3H)-quinazolinones.

Experimental Protocol: Niementowski Synthesis of 2-phenylquinazolin-4(3H)-one [3]

  • Reactant Mixture: In a round-bottom flask, combine anthranilic acid (1 equivalent) and benzamide (1.2 equivalents).

  • Heating: Heat the mixture to 180-200 °C for 4-6 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the solidified reaction mass is triturated with a suitable solvent, such as ethanol or aqueous sodium bicarbonate, to remove unreacted starting materials.

  • Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the desired 2-phenylquinazolin-4(3H)-one.

Modern Catalytic Approaches

More contemporary methods often employ metal catalysis to achieve milder reaction conditions and broader substrate scope.[7] For instance, ruthenium-catalyzed dehydrogenative and deaminative coupling reactions have been developed for the efficient synthesis of quinazoline and quinazolinone derivatives from 2-aminophenyl ketones or 2-aminobenzamides and various amines.[8] These methods offer a more atom-economical and environmentally friendly alternative to classical syntheses.

Workflow for Modern Catalytic Synthesis of Quinazolines

G cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Tandem Reaction Tandem Reaction 2-Aminobenzonitrile->Tandem Reaction Aldehyde Aldehyde Aldehyde->Tandem Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Tandem Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Tandem Reaction Facilitates C-C and C-N bond formation Quinazoline Derivative Quinazoline Derivative Tandem Reaction->Quinazoline Derivative Intramolecular Cyclization

Caption: Palladium-catalyzed three-component synthesis of quinazolines.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The therapeutic efficacy of quinazoline derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.[9] Parameters such as lipophilicity (LogP), aqueous solubility, and molecular weight are critical considerations in the design of orally bioavailable drugs.

Systematic variation of substituents on the quinazoline core has led to the elucidation of key structure-activity relationships (SAR).[10] For instance, in the context of kinase inhibitors, specific substitutions at the 2-, 4-, 6-, and 7-positions have been shown to be crucial for target engagement and potency.[11]

PositionCommon SubstituentsImpact on Activity
C2 Aryl/Heteroaryl groupsOften involved in interactions with the hinge region of kinases.[11]
N3 Small alkyl groupsCan influence solubility and metabolic stability.
C4 Anilino or amino groupsKey for binding to the ATP pocket of kinases; substitutions on the aniline ring are critical for selectivity and potency.[12]
C6, C7 Methoxy, ethoxy, or other solubilizing groupsEnhance solubility and can modulate kinase selectivity.[11]

Table 1: General Structure-Activity Relationships for Quinazoline-Based Kinase Inhibitors.

Mechanism of Action: Targeting Cellular Signaling

A predominant mechanism of action for many clinically successful quinazoline derivatives is the inhibition of protein kinases, particularly tyrosine kinases.[13] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[15]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[14][16] Many quinazoline-based drugs, including gefitinib and erlotinib, are potent EGFR inhibitors.[1] They act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.[1] This leads to the inhibition of cancer cell proliferation and induction of apoptosis.[11]

EGFR Signaling Pathway and Quinazoline Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding

Caption: Quinazoline inhibitors block EGFR signaling pathways.

Multi-Targeted Kinase Inhibition

Beyond EGFR, quinazoline derivatives have been developed to inhibit a range of other kinases, including VEGFR, HER2, and PI3K.[14][17] This multi-targeted approach can be particularly effective in overcoming drug resistance and treating complex diseases. For example, lapatinib is a dual inhibitor of EGFR and HER2, approved for the treatment of breast cancer.[1]

Therapeutic Applications: From Bench to Bedside

The quinazoline scaffold is a component of numerous FDA-approved drugs, primarily in the field of oncology.[2]

Drug NamePrimary Target(s)Indication
Gefitinib EGFRNon-small cell lung cancer (NSCLC)[1]
Erlotinib EGFRNSCLC, Pancreatic cancer[18]
Lapatinib EGFR, HER2Breast cancer[1]
Afatinib EGFR, HER2NSCLC[1]
Vandetanib VEGFR, EGFR, RETMedullary thyroid cancer[19]

Table 2: Selected FDA-Approved Drugs Containing the Quinazoline Scaffold.

Beyond cancer, quinazoline derivatives are being explored for a wide array of other therapeutic applications, including the treatment of Alzheimer's disease, infectious diseases, and inflammatory conditions.[20][21]

Bioisosteric Replacement and Future Perspectives

To further optimize the properties of quinazoline-based drug candidates, medicinal chemists often employ the strategy of bioisosteric replacement.[22] This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, replacing the quinazoline core with other heterocyclic systems like pyrazolo[3,4-d]pyrimidines has been explored to develop novel kinase inhibitors.[23]

The future of quinazoline research remains bright.[4] Ongoing efforts are focused on developing next-generation inhibitors that can overcome acquired resistance to current therapies.[16] Furthermore, the application of novel synthetic methodologies and computational drug design is expected to accelerate the discovery of new quinazoline-based therapeutics for a wider range of diseases.[19]

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of innovative medicines. Its chemical versatility and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens and synthetic technologies advance, the quinazoline core will undoubtedly continue to be a source of novel and effective therapies for years to come.

References

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6433. [Link]
  • El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 245. [Link]
  • Li, X., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 24(7), 6527. [Link]
  • Chen, C.-Y., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics.
  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]
  • Braconi, L., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383. [Link]
  • Kim, J., & Chang, S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3338-3342. [Link]
  • Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245. [Link]
  • Devi, M. M., et al. (2023).
  • Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245. [Link]
  • Kumar, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Xenobiotics, 13(4), 624-654. [Link]
  • Abida, et al. (2011). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical & Biological Archives, 2(6), 1651-1657.
  • Al-Ostath, A. I., et al. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure, 1264, 133276.
  • Varghese, D., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(19), 6296. [Link]
  • Wikipedia. (2024). Quinazoline. [Link]
  • Al-Suwaidan, I. A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(48), 30248-30273. [Link]
  • ResearchGate. (2021).
  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][11][14]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. [Link]
  • El-Gamal, M. I., et al. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 28(14), 5431. [Link]
  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(2). [Link]
  • Sławiński, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 642587. [Link]
  • Reddy, P., et al. (2025). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry, 304, 118538. [Link]
  • ResearchGate. (2021). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... [Link]
  • He, L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4364-4376. [Link]
  • ResearchGate. (2022). Structure–activity relationship (SAR)
  • ResearchGate. (2018). The physicochemical characters of quinazoline, 2-quinazolinone,... [Link]
  • Ionescu, I. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8899. [Link]
  • ResearchGate. (2021). Approved marketed drugs with quinazoline structure. [Link]
  • YMER. (2025). Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. [Link]
  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][11][14]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. [Link]
  • da Silva, F. C., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of the Brazilian Chemical Society, 34, 1-28. [Link]
  • ResearchGate. (2021). EGFR inhibitors developed through bioisosteric replacement of the... [Link]
  • ResearchGate. (2021). Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]
  • Grytsak, O., et al. (2024).

Sources

safety and handling of 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-methylquinazoline

Introduction:

This compound is a heterocyclic aromatic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous approved therapeutic agents, particularly in oncology. The reactivity of the chlorine atom at the 4-position makes it an ideal electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions, commonly employed in the synthesis of targeted therapies like tyrosine kinase inhibitors[1][2]. For instance, it is a key precursor for creating 4-anilinoquinazoline derivatives, a class of compounds known to inhibit receptors such as EGFR (Epidermal Growth Factor Receptor)[1].

Given its utility and inherent reactivity, a comprehensive understanding of its safety profile and handling requirements is paramount for researchers and scientists. This guide provides a detailed, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Toxicological Profile

The primary step in safe handling is a thorough understanding of the compound's intrinsic hazards. This compound is classified as a hazardous substance, and while comprehensive toxicological data is not available for all endpoints, the existing classifications demand stringent precautionary measures[3][4].

GHS Classification: Based on available Safety Data Sheets (SDS), the compound and its close analogs are associated with the following hazards:

  • Acute Toxicity, Oral: Harmful if swallowed[5].

  • Skin Corrosion/Irritation: Causes skin irritation[5]. Some related quinazoline derivatives are classified as causing severe skin burns[6][7].

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage[5][6].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3][5].

Quantitative and Classification Data Summary
PropertyValueSource
CAS Number 58421-79-7
Molecular Formula C₉H₇ClN₂
Physical Form Solid
Signal Word Warning
GHS Hazard and Precautionary Statements
CodeStatementSource
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H332 Harmful if inhaled.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P310 Immediately call a POISON CENTER/doctor.[6]

Expert Insight: The lack of extensive chronic toxicity data does not imply safety. Compounds of this class, designed to be biologically active, should always be handled as potentially toxic. The respiratory irritation hazard (H335) is particularly critical, as fine powders can be easily aerosolized.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The causality is simple: prevent the compound from coming into contact with personnel via inhalation, ingestion, or dermal absorption.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to manage potential dust and vapors[3][7]. The fume hood provides the primary barrier, capturing particulates at the source.

  • Eye Protection: Wear chemical splash-resistant safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166[4][7]. This is non-negotiable due to the H319 warning (Causes serious eye irritation).

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves inspected for integrity before use. Follow proper glove removal technique to avoid contaminating skin[3].

    • Lab Coat: A full-sleeved lab coat is mandatory. For larger quantities, a complete suit protecting against chemicals may be necessary[3].

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up where dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[4].

Safe Handling and Storage Protocols

Adherence to a strict protocol minimizes risk during routine laboratory use.

Protocol: Standard Operating Procedure for Handling
  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, glassware, balances) and waste containers within the hood.

    • Don all required PPE (lab coat, gloves, eye protection).

  • Aliquotting:

    • Handle the solid compound carefully to minimize dust formation[3]. Avoid scraping or vigorous scooping.

    • If weighing, do so within the fume hood or on a balance in an enclosure.

    • Close the primary container tightly immediately after use.

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

    • The resulting solution should remain in a closed, clearly labeled container.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly after handling, even if no direct contact occurred[4][7].

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry, well-ventilated place[4][6].

  • Temperature: Store in a cool, shaded area, often recommended at 2-8°C under an inert atmosphere.

  • Atmosphere: For long-term stability and to prevent reaction with atmospheric moisture, storing under an inert gas like nitrogen is advised[3][4].

  • Security: Store in a locked cabinet or area accessible only to authorized personnel[4][6].

Reactivity and Chemical Incompatibilities

Understanding the reactivity of this compound is key to both its intended use and the avoidance of hazardous situations.

  • Primary Reactivity: The compound's primary utility comes from the C4-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr)[8]. It readily reacts with nucleophiles, particularly primary and secondary amines, to form 4-aminoquinazoline derivatives[1][9]. This is the basis for its use in synthesizing potential anti-cancer agents[1][10].

  • Incompatible Materials: Avoid contact with strong oxidizing agents[4][7]. Such contact can lead to vigorous, exothermic reactions.

  • Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous gases will be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[3][4][7].

cluster_reactivity Chemical Reactivity & Incompatibilities A This compound C 4-Anilinoquinazoline Derivatives (Target Molecules) A->C SₙAr Reaction E Vigorous / Exothermic Reaction (HAZARD) A->E Incompatible With G Hazardous Decomposition (NOx, HCl, COx) A->G Decomposition B Nucleophiles (e.g., Anilines, Amines) D Strong Oxidizing Agents F Heat / Fire

Caption: Reactivity pathways and incompatibilities of this compound.

Spill Management and Emergency Procedures

A clear, rehearsed plan is critical for responding to accidental releases.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[4][6].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[3][4][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][6].

Protocol: Emergency Spill Response
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don full PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain & Clean:

    • Prevent further spillage if safe to do so[3].

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material without creating dust[3][4].

    • Place the swept material into a suitable, sealed, and labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and washcloths, disposing of all materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

cluster_spill Emergency Spill Response Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Full PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Cover & Contain Spill (Avoid Dust) PPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Report Report to Supervisor & Safety Office Decon->Report

Caption: Step-by-step workflow for responding to a this compound spill.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company[3]. One method is controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products like HCl[11].

  • Contaminated Packaging: Dispose of as unused product. Do not reuse containers[3][7].

  • Regulatory Compliance: All disposal practices must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4][7]. Do not discharge into sewer systems or contaminate waterways[3][11].

References

  • 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • 4-Chloro-6-methoxyquinazoline | C9H7ClN2O | CID 11183174 - PubChem.
  • EP0566226A1 - Quinazoline derivatives - Google Patents.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. Source: MDPI. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Source: MDPI. [Link]
  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. Source: MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution in Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The functionalization of this privileged heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a critical methodology for drug discovery and development professionals. This in-depth technical guide provides a comprehensive exploration of the SNAr mechanism as it pertains to quinazolines. Moving beyond a mere recitation of facts, this document elucidates the underlying electronic principles, the causality behind regioselectivity, and the practical considerations for achieving desired synthetic outcomes. We will delve into the formation and significance of the Meisenheimer complex, the factors governing the preferential substitution at the C4 position, and the influence of reaction conditions on product distribution. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this pivotal reaction.

The Quinazoline Core: A Privileged Scaffold Amenable to SNAr

The quinazoline ring system, a fusion of benzene and pyrimidine rings, possesses a unique electronic landscape that makes it particularly susceptible to nucleophilic attack.[1] The presence of two nitrogen atoms within the pyrimidine ring withdraws electron density, activating the carbocyclic ring towards nucleophiles. This inherent electrophilicity is the foundation upon which the utility of SNAr in quinazoline chemistry is built.

The most common substrates for SNAr reactions on quinazolines are those bearing good leaving groups, typically halogens, at the C2 and C4 positions. The strategic placement of these leaving groups allows for the regioselective introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the synthesis of diverse compound libraries for biological screening.[2][5]

The SNAr Mechanism in Quinazolines: A Stepwise Pathway

The SNAr reaction on a quinazoline substrate is not a concerted process but rather a two-step addition-elimination mechanism.[2] This pathway proceeds through a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[6][7][8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the quinazoline ring, typically C4 or C2.[9] This leads to the formation of a tetrahedral intermediate where the aromaticity of the pyrimidine ring is temporarily disrupted.[8] This anionic intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the quinazoline core and any electron-withdrawing groups present on the ring system.[7][10]

Diagram: Generalized SNAr Mechanism in Quinazolines

Caption: The two-step addition-elimination mechanism of SNAr in quinazolines.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

The Meisenheimer complex is a transient species that rapidly collapses to restore the aromaticity of the system.[8] This is achieved by the expulsion of the leaving group, resulting in the formation of the final substituted quinazoline product. The departure of the leaving group is the rate-determining step in many SNAr reactions.

Regioselectivity: The Predominance of C4 Substitution

A critical and highly advantageous feature of SNAr reactions on 2,4-disubstituted quinazolines is the pronounced regioselectivity for substitution at the C4 position over the C2 position.[2][5][9] This preferential reactivity is a consequence of both electronic and steric factors.

Electronic Factors:

Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[2][3][4] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. The activation energy for nucleophilic attack at C4 is calculated to be lower than that for attack at C2, further supporting the observed regioselectivity.[3]

Steric Factors:

The C4 position is generally less sterically hindered than the C2 position, which is flanked by the fused benzene ring and the N1 nitrogen atom. This steric accessibility facilitates the approach of the nucleophile to the C4 carbon.

This inherent regioselectivity is a powerful tool for the synthetic chemist, allowing for the sequential and controlled functionalization of the quinazoline core. It is often possible to first substitute at the C4 position under milder conditions and then, if desired, substitute at the C2 position under more forcing conditions.[9]

Diagram: Regioselectivity in 2,4-Dichloroquinazoline

Regioselectivity cluster_pathways Nucleophilic Attack Start 2,4-Dichloroquinazoline C4 C2 C4_Attack Attack at C4 (Favored) Start:c4->C4_Attack Lower Activation Energy Higher LUMO Coefficient C2_Attack Attack at C2 (Disfavored) Start:c2->C2_Attack Higher Activation Energy Lower LUMO Coefficient Product4 4-Amino-2-chloroquinazoline C4_Attack->Product4 Forms 4-substituted product Product2 2-Amino-4-chloroquinazoline C2_Attack->Product2 Forms 2-substituted product

Caption: Factors influencing the regioselective SNAr at the C4 position.

Influence of Substituents

The rate and efficiency of SNAr reactions on quinazolines are significantly influenced by the electronic nature of substituents on the carbocyclic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the quinazoline core, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the ring system, retarding the reaction rate. This principle can be leveraged to fine-tune the reactivity of the quinazoline substrate.

Substituent EffectImpact on SNArExample Substituents
Electron-Withdrawing Accelerates reaction rate-NO2, -CN, -CF3, Halogens
Electron-Donating Decelerates reaction rate-OCH3, -CH3, -NR2

Kinetic vs. Thermodynamic Control

The reaction conditions, particularly temperature, can play a decisive role in the product distribution of SNAr reactions, especially when competing reaction pathways exist.[11][12][13][14]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that is formed the fastest (the kinetic product) will predominate.[13] This is the product that results from the lowest activation energy pathway. In the case of 2,4-dichloroquinazoline, substitution at C4 is the kinetically favored process.[9]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the starting materials, intermediates, and products.[11][13] Under these conditions, the most stable product (the thermodynamic product) will be the major component of the reaction mixture.

For many SNAr reactions on quinazolines, the kinetically and thermodynamically favored products are the same. However, it is crucial for the practicing chemist to be aware of these principles, as they can be exploited to control the outcome of a reaction.

Experimental Protocol: Synthesis of a 4-Amino-2-chloroquinazoline Derivative

The following protocol provides a representative example of a regioselective SNAr reaction on a 2,4-dichloroquinazoline substrate.

Reaction: Synthesis of 2-chloro-N-phenylquinazolin-4-amine

Materials:

  • 2,4-dichloroquinazoline

  • Aniline

  • Ethanol (or another suitable polar aprotic solvent such as THF or acetonitrile)[2]

  • Triethylamine (or another suitable base such as DIPEA or NaOAc)[2]

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in ethanol (0.2 M) is added aniline (1.1 eq) and triethylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-N-phenylquinazolin-4-amine.

  • The structure of the product should be confirmed by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry. 2D-NMR techniques can be particularly useful for unambiguous confirmation of the regioselectivity of the substitution.[2][3][4]

Conclusion

The nucleophilic aromatic substitution reaction is a powerful and versatile tool for the functionalization of the quinazoline scaffold. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is paramount for the rational design and efficient execution of synthetic strategies in drug discovery and development. By leveraging the concepts of electronic activation, steric accessibility, and kinetic versus thermodynamic control, researchers can effectively harness the SNAr reaction to generate novel quinazoline derivatives with diverse biological activities.

References

  • Alarcón-Espósito, J., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 31(12), e3865.
  • Fan, C., et al. (2014). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 679.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • de C. Batista, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Štefane, B., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 435-444.
  • de C. Batista, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Manchanayakage, R. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange.
  • de C. Batista, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Kaur, R., et al. (2011). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Chemical Science Transactions, 1(1), 1-8.
  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Journal of Pharmaceutical Sciences & Research, 13(11), 701-704.
  • Goel, N., et al. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 39(1), 358-366.
  • de C. Batista, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • Smith, J. A., & Jones, B. C. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. Journal of Chemical and Pharmaceutical Research, 5(12), 108-115.
  • National Center for Biotechnology Information. (2022).
  • Wikipedia. (n.d.). Meisenheimer complex.
  • Chem Help ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube.
  • ResearchGate. (2024). Influence of Substituents on the Reaction of Substituted (4‐Oxo‐3‐Phenyl‐1,3‐Thiazolidin‐2‐Ylidene)
  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1235-1271.
  • Wang, D., & Gao, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Royal Society of Chemistry. (2021).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2023, February 2). 16.
  • Oriental Journal of Chemistry. (2023).
  • ResearchGate. (2020). Mechanism of the formation of Meisenheimer complex Int-B and its...
  • Chemistry LibreTexts. (2023, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • Professor Dave Explains. (2019, July 12).

Sources

The Lynchpin of Quinazoline Chemistry: An In-Depth Technical Guide to the Role of the 4-Chloro Group in Quinazoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Central to the synthetic versatility and biological significance of this privileged structure is the strategic placement of a chlorine atom at the 4-position. This technical guide provides an in-depth exploration of the multifaceted role of the 4-chloro group in dictating the reactivity of the quinazoline ring. We will dissect the electronic underpinnings of its function as a superb leaving group in nucleophilic aromatic substitution reactions, detail the synthetic routes to this critical intermediate, and showcase its instrumental role in the development of potent pharmaceuticals. This paper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-chloroquinazoline chemistry.

The Quinazoline Core and the Strategic Importance of the 4-Position

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent N-heterocyclic framework in a multitude of bioactive molecules.[2] The reactivity of the quinazoline core is not uniform; specific positions exhibit distinct electronic characteristics that can be exploited for synthetic diversification. The 4-position, in particular, is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom at position 3. The introduction of a chlorine atom at this position transforms the quinazoline into a highly versatile synthetic intermediate.[3]

The 4-chloro group serves as an excellent leaving group, facilitating a wide range of nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the most common and efficient method for introducing diverse functionalities at this crucial position, leading to the generation of extensive libraries of novel compounds for biological screening.[4]

Synthesis of the Key Intermediate: 4-Chloroquinazoline

The journey to harnessing the reactivity of the 4-chloro group begins with the synthesis of the 4-chloroquinazoline precursor itself. The most prevalent and established method involves the chlorination of the corresponding 4-hydroxyquinazoline, which exists in its tautomeric form, quinazolin-4(3H)-one.

Common Chlorination Protocols

Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most widely employed.[1]

Table 1: Comparison of Common Chlorinating Agents for 4-Hydroxyquinazoline

Chlorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux, often with a catalytic amount of DMF.[5][6]Readily available, cost-effective.Can lead to harsh reaction conditions.
Phosphorus Oxychloride (POCl₃)Reflux, can be used as both reagent and solvent.Effective for a wide range of substrates.Can be corrosive and requires careful handling.
Cl₃CCN/PPh₃Milder conditions.[2]Useful for sensitive substrates.Reagents are more expensive.
Detailed Experimental Protocol: Synthesis of 4-Chloroquinazoline from Quinazolin-4(3H)-one using Thionyl Chloride

This protocol provides a representative procedure for the synthesis of 4-chloroquinazoline.

Materials:

  • Quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., toluene)

  • n-Butanol (for quenching)

Procedure:

  • To a stirred suspension of quinazolin-4(3H)-one in an inert solvent, add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by adding n-butanol.

  • Remove the solvent under reduced pressure.

  • The crude 4-chloroquinazoline can be purified by recrystallization or column chromatography.

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group's primary role is to act as a leaving group in SNAr reactions. This transformation is the cornerstone of 4-substituted quinazoline synthesis and is particularly effective with amine nucleophiles, leading to the formation of 4-aminoquinazolines, a class of compounds with significant therapeutic applications.[2]

Mechanism of SNAr at the 4-Position

The SNAr reaction at the 4-position of a quinazoline ring is generally accepted to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate (the Meisenheimer complex). The negative charge is delocalized over the quinazoline ring system, stabilized by the nitrogen atoms.

  • Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack.[9]

Regioselectivity in Di-substituted Quinazolines

In cases like 2,4-dichloroquinazoline, the SNAr reaction exhibits remarkable regioselectivity, with nucleophilic attack preferentially occurring at the C4 position under mild conditions.[8][10] This selectivity is attributed to the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have shown that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack compared to the C2 position.[10][11] The substitution at the C2 position generally requires harsher reaction conditions.[8]


}

General workflow of the SNAr reaction at the 4-position of quinazoline.

The 4-Chloro Group as a Synthetic Handle in Drug Discovery

The utility of the 4-chloro group extends far beyond fundamental reactivity studies; it is a workhorse in the synthesis of numerous clinically important drugs. The 4-anilinoquinazoline scaffold, readily accessible from the reaction of 4-chloroquinazolines with anilines, is a "privileged structure" in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[2]

Table 2: Prominent Drugs Synthesized via 4-Chloroquinazoline Intermediates

DrugTherapeutic AreaTargetRole of 4-Chloroquinazoline
Gefitinib OncologyEGFRKey intermediate for the introduction of the anilino moiety.[12]
Erlotinib OncologyEGFRCrucial for the formation of the 4-anilinoquinazoline core.[12]
Lapatinib OncologyEGFR, HER2Enables the synthesis of the core quinazoline structure.[2]
Prazosin Cardiovascularα1-adrenergic receptorThe 4-amino group is introduced via substitution of a 4-chloro precursor.

The ability to readily displace the 4-chloro group with a diverse range of nucleophiles allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.[13]


}

Synthetic route to 4-anilinoquinazoline-based drugs.

Beyond Chlorine: Bioisosteric Replacements

While the 4-chloro group is an invaluable synthetic tool, in the context of drug design, it is sometimes desirable to replace it with other functional groups to modulate physicochemical properties, metabolic stability, or target engagement. This concept is known as bioisosteric replacement.[14][15] Understanding the reactivity of the 4-chloro group provides a foundation for designing syntheses of analogs where the chlorine is replaced with other halogens (e.g., fluorine) or other leaving groups, or where the final product incorporates bioisosteres of the amine nucleophile.[16]

Conclusion

The 4-chloro group is not merely a substituent on the quinazoline ring; it is a lynchpin that unlocks a vast and diverse chemical space. Its ability to act as an efficient leaving group in nucleophilic aromatic substitution reactions has made 4-chloroquinazoline a cornerstone intermediate in organic synthesis and medicinal chemistry. A thorough understanding of its reactivity, the methods for its synthesis, and its strategic application in drug design is essential for any scientist working with this remarkable heterocyclic system. The principles outlined in this guide provide a solid foundation for the continued exploration and exploitation of 4-chloroquinazoline chemistry in the quest for novel and improved therapeutic agents.

References

  • Sánchez et al. (2018b). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). PMC - NIH. [Link]
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.).
  • SN2 nucleophilic substitution reaction push and pull transition state. (2024). Chemistry Stack Exchange. [Link]
  • Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. (n.d.).
  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]
  • Process for the preparation of 4-haloquinazolines. (1993).
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. [Link]
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. [Link]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). PMC - NIH. [Link]
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][9][17]triazino[2,3-c]quinazolines. (2024). PMC - PubMed Central. [Link]
  • Amination of halopyrimidines and 4-chloroquinazoline. (n.d.).
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI. [Link]
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central. [Link]
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025).
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][9][17]triazino[2,3-C]quinazolines. (2024). Preprints.org. [Link]
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][9][17]triazino[2,3-c]quinazolines. (2024). PubMed. [Link]
  • New[5][9][17]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2021). PMC - NIH. [Link]
  • Synthetic methods for 4‐substitutedquinazoline derivatives. (n.d.).
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1979). Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

Sources

An In-Depth Technical Guide to the Discovery of Bioactive 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Kinase Inhibition

Abstract

The 4-anilinoquinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features allow it to function as a highly effective "hinge-binder" within the ATP-binding pocket of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive technical overview of the discovery and development of bioactive 4-anilinoquinazolines. We will explore the fundamental synthetic strategies, delve into the molecular mechanism of action, dissect the critical structure-activity relationships (SAR) that drive potency and selectivity, and examine the clinical translation of this scaffold into blockbuster drugs such as Gefitinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this pivotal class of therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The quest for selective enzyme inhibitors has been a central theme in drug discovery for decades. Protein kinases, which regulate a vast array of cellular processes, became a major focus for therapeutic intervention upon the discovery that their dysregulation is a common driver of cancer.[1] The 4-anilinoquinazoline core was identified as a "privileged scaffold" due to its ability to be decorated with various substituents to achieve high affinity and selectivity for the ATP-binding site of specific kinases.[2]

Early efforts led to the discovery that these small molecules could potently and selectively inhibit the tyrosine kinase activity of EGFR, a receptor frequently overexpressed or mutated in various epithelial cancers.[3][4] This discovery paved the way for a new paradigm in cancer treatment: targeted therapy, moving away from the broad cytotoxicity of traditional chemotherapy towards agents that target specific molecular drivers of the disease.[5]

Core Chemistry: Synthetic Strategies

The construction of the 4-anilinoquinazoline library is primarily rooted in a convergent and versatile synthetic approach. The most common and robust method involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline.

General Synthetic Workflow

The process can be logically broken down into two main stages: the synthesis of the quinazoline core and the final coupling reaction.

  • Formation of the Quinazolinone Ring: The synthesis typically begins with an anthranilic acid derivative. Cyclocondensation with formamide or a similar one-carbon source yields a quinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone is then chlorinated to produce the key 4-chloroquinazoline intermediate. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this transformation.

  • Nucleophilic Substitution: The final and crucial step is the coupling of the 4-chloroquinazoline with a desired substituted aniline.[6] This reaction is often catalyzed by an acid (e.g., HCl in isopropanol) and driven to completion by heating.

This modular approach is exceptionally powerful, as it allows for extensive variation at two key positions: the quinazoline ring (positions 6 and 7) and the aniline moiety, enabling the systematic exploration of structure-activity relationships.[7]

G cluster_0 Stage 1: Quinazoline Core Synthesis cluster_1 Stage 2: Coupling A Anthranilic Acid Derivative B Quinazolin-4(3H)-one A->B Cyclocondensation (e.g., Formamide) C 4-Chloroquinazoline (Key Intermediate) B->C Chlorination (e.g., POCl₃) E Final Product: 4-Anilinoquinazoline C->E Nucleophilic Aromatic Substitution (SNAr) D Substituted Aniline D->E EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Monomer Ligand->EGFR Binding EGFR_Dimer EGFR Dimer (Active) EGFR->EGFR_Dimer Dimerization P P EGFR_Dimer->P Autophosphorylation ATP ATP ATP->EGFR_Dimer Inhibitor 4-Anilinoquinazoline Inhibitor->EGFR_Dimer Inhibition (Blocks ATP Binding) RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling and the inhibitory action of 4-anilinoquinazolines.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The clinical success of 4-anilinoquinazolines is a direct result of meticulous SAR studies that optimized the scaffold for potent and selective inhibition of target kinases. [3]

  • The Quinazoline Core: This bicyclic system is essential for activity, acting as the primary anchor in the kinase hinge region. [3] * Positions 6 and 7: These positions are crucial for modulating potency and pharmacokinetic properties. Small, electron-donating groups like methoxy (-OCH₃) are highly favored. [3]For instance, the 6,7-dimethoxy substitution is a hallmark of highly potent early EGFR inhibitors. [3]Larger, more solubilizing groups can be introduced here to improve drug-like properties, as seen with the ether-linked side chains in Gefitinib and Erlotinib. [8][9]

  • The 4-Anilino Linkage: The aniline ring projects into a hydrophobic pocket of the kinase.

    • 3'-Position: Substitution at this position with small, lipophilic groups such as chlorine (-Cl) or bromine (-Br) was found to significantly enhance inhibitory potency against EGFR. [3]This is a key feature of the first-generation inhibitor Gefitinib.

    • 4'-Position: This position can tolerate larger groups, a fact exploited in the design of dual EGFR/HER2 inhibitors like Lapatinib. [10]

      Compound/Substitution Pattern Target(s) Key Features & Rationale Representative Drug
      6,7-Dimethoxy, 3'-Chloroaniline EGFR Early potent and selective EGFR inhibitor. Methoxy groups enhance binding; 3'-chloro interacts favorably in the hydrophobic pocket. [3] (Analog of Gefitinib)
      6,7-bis(2-methoxyethoxy), 3'-Ethynylaniline EGFR The ethynyl group provides additional interaction points. Ether side chains improve solubility and metabolic stability. [11] Erlotinib (Tarceva®)
      6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl], 3'-Chloro-4'-fluoroaniline EGFR, HER2 The large C6 substituent extends to interact with residues unique to the dual targets, providing broader activity. [12] Lapatinib (Tykerb®)
      Indole at C7, Acrylamide on Aniline Mutant EGFR (T790M) The indole provides additional interactions, while the acrylamide 'warhead' forms a covalent bond with Cys797, leading to irreversible inhibition and overcoming resistance. [13] Osimertinib (Tagrisso®)

      Table 1: Structure-Activity Relationship (SAR) summary for key 4-anilinoquinazoline derivatives.

Clinical Translation and the Challenge of Resistance

The principles of SAR have led to the development of several FDA-approved drugs that have transformed patient outcomes.

  • First-Generation (Reversible):

    • Gefitinib (Iressa®) and Erlotinib (Tarceva®) were landmark drugs for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. [14][11][15]They are reversible, ATP-competitive inhibitors. [16]

  • Second-Generation (Irreversible Pan-HER):

    • Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) were designed to inhibit multiple ErbB family members (EGFR, HER2, HER4) irreversibly by forming a covalent bond with a cysteine residue in the active site. [15]

  • Third-Generation (Mutant-Selective, Irreversible):

    • The success of first-generation inhibitors was often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation. [17][18]This mutation increases the ATP affinity of the kinase, reducing the efficacy of competitive inhibitors. [13] * Osimertinib (Tagrisso®) was rationally designed to overcome this. It selectively targets EGFR with activating mutations (like L858R or Exon19del) and the T790M resistance mutation, while largely sparing wild-type EGFR, leading to a better therapeutic window. [13][17]It achieves this through an irreversible covalent bond with Cys797. [19] However, resistance to even third-generation inhibitors can develop, often through new mutations like C797S, which removes the cysteine residue required for covalent bonding, or through the activation of bypass signaling pathways. [17][19][20]This ongoing challenge drives the continued exploration of novel quinazoline derivatives and combination therapies.

Appendix: Key Experimental Protocols

The following protocols are representative of the core methodologies used in the discovery and evaluation of 4-anilinoquinazoline inhibitors.

Protocol 1: General Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes the synthesis of a generic 4-(3-chloroanilino)-6,7-dimethoxyquinazoline, a model for a first-generation EGFR inhibitor.

Objective: To synthesize a model 4-anilinoquinazoline via SNAr reaction.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloroaniline

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (approx. 10 mL per gram of starting material).

  • Addition of Reagents: Add 3-chloroaniline (1.1 eq) to the suspension. Add one drop of concentrated HCl as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 85°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product should form. Filter the solid and wash with cold IPA.

  • Neutralization & Extraction: Suspend the solid in a mixture of water and EtOAc. Add saturated NaHCO₃ solution until the pH is basic (~8-9) to neutralize the HCl salt. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, typically using a hexanes/EtOAc gradient) or recrystallization to obtain the pure 4-(3-chloroanilino)-6,7-dimethoxyquinazoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Cell Proliferation (CCK-8) Assay

This protocol measures the effect of a synthesized compound on the proliferation of a cancer cell line known to overexpress EGFR, such as A431.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell growth.

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO to make a 10 mM stock)

  • Positive control (e.g., Gefitinib)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [21]2. Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.1% DMSO) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. [22]Incubate for another 1-4 hours until the color in the vehicle control wells turns orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

References

  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed.
  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. PubMed Central.
  • HER2 signaling pathway, mechanism of action of targeted therapies, and resistance mechanisms. ResearchGate.
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed.
  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed.
  • The role of HER2 in cancer therapy and targeted drug delivery. PubMed Central.
  • Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. AACR Journals.
  • Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. Journal of Medicinal Chemistry - ACS Publications.
  • Targeting the EGFR signaling pathway in cancer therapy. PubMed Central.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
  • New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets. Fierce Biotech.
  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. frontiersin.org.
  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online.
  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed.
  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed.
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry (RSC Publishing).
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed.
  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • How does erlotinib work (mechanism of action)? Drugs.com.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. PubMed Central.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • Representative biologically active 4‐anilinoquinazoline derivatives. ResearchGate.
  • Mechanisms of resistance to osimertinib. PubMed Central.
  • erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients. AACR Journals.
  • Lapatinib. Wikipedia.
  • The structure-activity relationship (SAR) of AQ and new synthetic compounds. ResearchGate.
  • The Discovery of Osimertinib (TAGRISSO™): An Irreversible Inhibitor of Activating and T790M Resistant Forms of the Epidermal Growth Factor Receptor Tyrosine Kinase for the Treatment of Non‐Small Cell Lung Cancer. ResearchGate.
  • Erlotinib. CancerQuest.
  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. PubMed Central.
  • (erlotinib) Tablets. accessdata.fda.gov.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central.
  • Lapatinib clinical trial update. GSK.
  • What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed Central.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Bentham Science.
  • TYKERB™ (Lapatinib Ditosylate) 250 mg film coated tablets. Novartis.
  • Tykerb (Lapatinib): A Breakthrough Treatment for HER2-Positive Breast Cancer. QuickRx.
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breast Cancer.org.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 4-Chloro-6-methylquinazoline from 2-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-chloro-6-methylquinazoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the cyclization of the readily available 2-aminoacetophenone with formamide to yield the intermediate 6-methylquinazolin-4(3H)-one. Subsequent chlorination of this intermediate using phosphorus oxychloride (POCl₃) affords the target compound. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and practical advice for troubleshooting and optimization.

Introduction & Significance

Quinazoline derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, including anti-cancer agents like Gefitinib and Erlotinib. Their biological activity often stems from their ability to act as ATP-competitive inhibitors of protein kinases. The 4-chloro-quinazoline moiety is a particularly valuable synthetic intermediate, as the chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity allows for the facile introduction of various amine, alcohol, and thiol functionalities, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The synthesis outlined herein provides a reliable and scalable route to this compound, starting from the inexpensive and commercially available 2-aminoacetophenone.[2]

Overall Synthetic Strategy

The transformation of 2-aminoacetophenone to this compound is efficiently achieved in two distinct synthetic operations.

Step 1: Cyclocondensation. The initial step involves the construction of the quinazolinone ring system. This is accomplished through the reaction of 2-aminoacetophenone with formamide, which serves as both a reactant (providing the C2 carbon and N3 nitrogen) and the reaction solvent. This reaction proceeds at elevated temperatures to drive the cyclization and dehydration.

Step 2: Aromatic Chlorination. The intermediate, 6-methylquinazolin-4(3H)-one, exists in tautomeric equilibrium with 6-methylquinazolin-4-ol.[3] The hydroxyl group of the enol tautomer is then converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This step transforms the relatively inert quinazolinone into a highly reactive precursor for further derivatization.

Synthetic Workflow Diagram

G A 2-Aminoacetophenone B Intermediate: 6-Methylquinazolin-4(3H)-one A->B  Step 1: Cyclocondensation Reagents: Formamide (HCONH₂) Conditions: Heat (e.g., 160-180°C) C Final Product: This compound B->C  Step 2: Chlorination Reagents: Phosphorus Oxychloride (POCl₃) Conditions: Reflux

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 6-Methylquinazolin-4(3H)-one

Mechanistic Rationale

The formation of the quinazolinone ring from 2-aminoacetophenone and formamide is a classic example of a cyclocondensation reaction. The mechanism proceeds as follows:

  • N-Formylation: The primary amine of 2-aminoacetophenone nucleophilically attacks the carbonyl carbon of formamide.

  • Intramolecular Cyclization: The resulting N-formyl intermediate undergoes an intramolecular cyclization. The nitrogen of the formyl group attacks the ketone carbonyl.

  • Dehydration: The cyclic intermediate then eliminates a molecule of water to form the aromatic quinazolinone ring system. The high temperature of the reaction is crucial for driving this dehydration step to completion.

This method is a direct and atom-economical approach to constructing the heterocyclic core.[4]

Experimental Protocol

Table 1: Reagents for 6-Methylquinazolin-4(3H)-one Synthesis

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-AminoacetophenoneC₈H₉NO135.1710.0 g74.0
FormamideCH₃NO45.0450 mL-

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminoacetophenone (10.0 g, 74.0 mmol).

  • Reagent Addition: Add formamide (50 mL). The formamide acts as both a reagent and the solvent.

  • Reaction: Heat the reaction mixture in a heating mantle or oil bath to 170-180°C. Maintain this temperature with gentle stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into 200 mL of cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual formamide.

  • Drying & Purification: Dry the collected solid in a vacuum oven. The crude product is often of sufficient purity for the next step. If further purification is required, the solid can be recrystallized from ethanol or an ethanol/water mixture.

  • Characterization: The expected product is a solid.[3] Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS). Expected Molecular Formula: C₉H₈N₂O, MW: 160.17 g/mol .[3]

Part II: Synthesis of this compound

Mechanistic Rationale

The conversion of the 6-methylquinazolin-4(3H)-one to its 4-chloro derivative is a nucleophilic substitution at the phosphorus center followed by nucleophilic attack on the activated carbonyl carbon.

  • Activation of Carbonyl: The carbonyl oxygen of the quinazolinone (in its lactam form) or the hydroxyl group (in its lactam-enol tautomer form) attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Good Leaving Group: This forms a complex with a chlorophosphate ester intermediate, which is an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position of the quinazoline ring.

  • Elimination: The chlorophosphate group is eliminated, and the aromatic system is reformed, yielding the final this compound product. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.[5]

Experimental Protocol

Table 2: Reagents for this compound Synthesis

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
6-Methylquinazolin-4(3H)-oneC₉H₈N₂O160.175.0 g31.2
Phosphorus OxychloridePOCl₃153.3325 mL-
N,N-Dimethylformamide (DMF)C₃H₇NO73.092-3 drops(Catalytic)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 6-methylquinazolin-4(3H)-one (5.0 g, 31.2 mmol).

    • Safety Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water, releasing HCl gas.

  • Reagent Addition: Carefully add phosphorus oxychloride (25 mL) to the flask, followed by a few drops of DMF (catalyst).

  • Reaction: Gently heat the reaction mixture to reflux (approx. 105-110°C) using an oil bath. Maintain the reflux with stirring for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up: Place the flask containing the residue in an ice bath. Very slowly and cautiously, add crushed ice to the residue to quench the remaining POCl₃. An exothermic reaction will occur.

  • Neutralization & Precipitation: Once the quenching is complete, slowly add a cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) or ammonium hydroxide to neutralize the mixture to pH 7-8. This will cause the product to precipitate as a solid.

  • Extraction: Extract the product into a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The final product is a solid.[6] Confirm its identity and purity. Expected Molecular Formula: C₉H₇ClN₂, MW: 178.62 g/mol .[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Step 1: Low Yield Incomplete reaction.Extend the reaction time or slightly increase the temperature (to ~185°C). Ensure starting material is pure.
Product lost during work-up.Ensure the precipitation in water is done at a low temperature to maximize solid recovery.
Step 2: Reaction Stalls Insufficient activation of the quinazolinone.Ensure the POCl₃ is not old/degraded. Add a few drops of DMF as a catalyst.
Presence of moisture.Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture.
Step 2: Difficult Work-up Uncontrolled quenching of POCl₃.Perform the quenching step very slowly in an efficient ice bath to manage the exotherm.
Oily product instead of solid.The product may be impure. Attempt purification by column chromatography instead of recrystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Both synthetic steps, especially the chlorination with POCl₃, must be conducted in a certified chemical fume hood to avoid inhalation of hazardous vapors.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care. Have a neutralizing agent (like sodium bicarbonate) ready for spills.

  • Heating: Use a well-controlled heating source like an oil bath or heating mantle to avoid overheating.

References

  • Vertex AI Search. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC.
  • Vertex AI Search. (n.d.). Full article: Facile Synthesis of 12‐Ketoquino[2,1‐b]quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones.
  • Vertex AI Search. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • Vertex AI Search. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct - Journal of Chemical Technology.
  • Vertex AI Search. (n.d.). Technical Support Center: Quinazoline Synthesis from 2'-Aminoacetophenone Oxime - Benchchem.
  • Vertex AI Search. (n.d.). How to Synthesize 2-Aminoacetophenone? - FAQ - Guidechem.
  • Vertex AI Search. (n.d.). PubChemLite - this compound (C9H7ClN2).
  • Vertex AI Search. (n.d.). This compound | 58421-79-7 - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • Vertex AI Search. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
  • Vertex AI Search. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ - Guidechem.
  • Vertex AI Search. (n.d.). 6-Methylquinazolin-4-ol | C9H8N2O | CID 135452442 - PubChem.

Sources

Application Note & Protocol for the N-arylation of 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Strategic Overview: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is unequivocally a "privileged structure" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets.

Among its derivatives, the 4-aminoquinazoline series is particularly prominent.[1][2][4] This structural motif is the cornerstone of numerous potent kinase inhibitors used in oncology, such as gefitinib, erlotinib, and lapatinib, which target the epidermal growth factor receptor (EGFR).[1][4][5] The synthetic gateway to this critical class of molecules is the N-arylation of a 4-chloroquinazoline precursor. This reaction, which forges the key C4-N bond, is a pivotal step in the development of novel therapeutics for cancer and a range of other diseases, including viral infections and inflammatory conditions.[3][5][6]

This guide provides a detailed examination and actionable protocols for the N-arylation of 4-chloro-6-methylquinazoline, a common and synthetically important starting material. We will explore the two dominant catalytic paradigms for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Mechanistic Rationale: Choosing the Right Catalytic System

The success of a C-N cross-coupling reaction hinges on the selection of an appropriate catalyst system. Both palladium and copper offer distinct advantages and operate via different catalytic cycles. Understanding these mechanisms is essential for reaction optimization and troubleshooting.

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, renowned for its broad substrate scope and generally mild reaction conditions.[7] The catalytic cycle is a well-established sequence of oxidative addition, ligand exchange/deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[8][9]

Buchwald_Hartwig_Cycle cluster_info Key Species Pd(0)L Pd(0)L_n OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Cl ArPd(II)X Ar-Pd(II)(Cl)L_n OxAdd->ArPd(II)X LigEx Amine Binding & Deprotonation ArPd(II)X->LigEx + HNR'R'', + Base ArPd(II)NR2 Ar-Pd(II)(NR'R'')L_n LigEx->ArPd(II)NR2 RedElim Reductive Elimination ArPd(II)NR2->RedElim RedElim->Pd(0)L Product Ar-NR'R'' RedElim->Product Ar Ar = 6-methylquinazolin-4-yl NR2 NR'R'' = Arylamine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic C-N coupling reaction that has seen a modern resurgence with the development of new ligands.[10] While traditionally requiring harsh conditions, ligand-assisted protocols can now proceed at more moderate temperatures.[10][11] The mechanism is thought to involve a Cu(I)/Cu(III) cycle, though other pathways have been proposed. This method is often more economical than palladium-based systems, making it attractive for large-scale synthesis.

Ullmann_Cycle cluster_info Key Species Cu(I)X Cu(I)X AmineCoord Amine Coordination & Deprotonation Cu(I)X->AmineCoord + HNR'R'', + Base Cu(I)Amide Cu(I)-NR'R'' AmineCoord->Cu(I)Amide OxAdd Oxidative Addition Cu(I)Amide->OxAdd Ar-Cl ArCu(III) Ar-Cu(III)(Cl)(NR'R'') OxAdd->ArCu(III) RedElim Reductive Elimination ArCu(III)->RedElim RedElim->Cu(I)X Product Ar-NR'R'' RedElim->Product Ar Ar = 6-methylquinazolin-4-yl X X = Halide or other leaving group

Caption: A proposed catalytic cycle for the Ullmann N-arylation.

Field-Validated Experimental Protocols

Critical Safety Note: Always conduct these reactions in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and potential side reactions.

Protocol 1: Palladium/Buchwald-Hartwig N-arylation

This protocol is highly reliable for a broad range of aniline coupling partners and is often the first choice for library synthesis due to its tolerance of diverse functional groups.

Materials & Reagents:

Reagent/MaterialGrade/PurityTypical Supplier
This compound>97%Sigma-Aldrich, Combi-Blocks
Aryl Amine>98%Sigma-Aldrich, Alfa Aesar
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeStrem, Sigma-Aldrich
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Strem, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)>98%, anhydrousAcros, Sigma-Aldrich
Anhydrous Toluene or 1,4-DioxaneDriSolv® or equivalentEMD Millipore
Schlenk flask or Microwave vial---Chemglass

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq, 2 mol%) and Xantphos (0.04 eq, 4 mol%).

  • Atmosphere Inerting: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Execution (Thermal): Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Execution (Microwave): Secure the vial in a microwave reactor and heat to 120-140 °C for 20-60 minutes.[12][13] Microwave irradiation can significantly accelerate the reaction.[12][13]

  • Monitoring: Track the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 2-16 hours for thermal heating).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Copper/Ullmann N-arylation

This protocol provides a cost-effective and robust alternative, particularly suitable for scaling up reactions with less-hindered or electron-rich anilines.

Materials & Reagents:

Reagent/MaterialGrade/PurityTypical Supplier
This compound>97%Sigma-Aldrich, Combi-Blocks
Aryl Amine>98%Sigma-Aldrich, Alfa Aesar
Copper(I) Iodide (CuI)>99%Strem, Acros
L-Proline>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, >99%J.T. Baker
Anhydrous Dimethyl Sulfoxide (DMSO)DriSolv® or equivalentEMD Millipore
Sealed Reaction Tube---Chemglass

Step-by-Step Methodology:

  • Vessel Preparation: To a dry sealed reaction tube with a stir bar, add copper(I) iodide (0.1 eq, 10 mol%), L-proline (0.2 eq, 20 mol%), and anhydrous potassium carbonate (2.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the aryl amine (1.5 eq) to the tube.

  • Atmosphere Inerting: Briefly flush the tube with nitrogen or argon before sealing the cap tightly.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of 0.2-0.3 M.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 110-130 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can sometimes be slower than their palladium-catalyzed counterparts, often requiring 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing a 1:1 solution of saturated aqueous ammonium chloride and 28% aqueous ammonia. Stir for 30 minutes to complex the copper salts (the solution should turn deep blue).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing & Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography.

Troubleshooting & Process Optimization

Observation Probable Cause(s) Recommended Action(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently strong or wet base.3. Reaction temperature too low.1. Use fresh catalyst/ligands; ensure rigorous inert atmosphere.2. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄); ensure base and solvent are anhydrous.3. Incrementally increase temperature by 10 °C.
Formation of Hydrolysis Product (Quinazolinone) Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Homocoupling of Aryl Amine Overly active catalyst system.Reduce catalyst loading or switch to a less active ligand system.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize chromatography conditions (try different solvent systems like DCM/Methanol). Consider a basic alumina wash to remove trace metals.

Concluding Remarks

The N-arylation of this compound is a cornerstone reaction for the synthesis of high-value compounds in pharmaceutical R&D. The choice between a palladium-catalyzed Buchwald-Hartwig protocol and a copper-catalyzed Ullmann protocol depends on factors including substrate scope, cost considerations, and scalability. The Buchwald-Hartwig approach generally offers broader applicability and milder conditions, while the Ullmann reaction presents a highly economical alternative. By leveraging the detailed protocols and troubleshooting guidance herein, researchers can confidently execute this critical transformation and accelerate their drug discovery efforts.

References

  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72.
  • ResearchGate. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF.
  • Al-Ostath, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216.
  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Heydari, R., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate.
  • de S. P. M. da Silva, L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127322.
  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives.
  • Senra, J. D., Aguiar, L. C. S., & Simas, A. B. C. (2011). Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538–2545.
  • Chulkov, V. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(8), 833-866.
  • Wang, C., et al. (2019). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers, 6(12), 1958-1962.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Novák, Z., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(23), 7356.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Synfacts. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Synfacts, 2008(7), 0784-0787.

Sources

Application Note: Accelerated Synthesis of 4-Anilinoquinazoline Derivatives Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract: The 4-anilinoquinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology as tyrosine kinase inhibitors.[1][2] Traditional synthetic routes often require prolonged reaction times, high temperatures, and complex workup procedures, creating bottlenecks in drug discovery and development pipelines.[3] This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives, a methodology that dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry.[4][5] We present a direct comparative analysis against conventional heating methods and offer field-proven insights into optimizing this powerful technology for rapid library synthesis and scale-up feasibility studies.

The Scientific Imperative for Microwave-Assisted Synthesis

The 4-anilinoquinazoline core is of significant interest due to its ability to act as an ATP-competitive inhibitor for a range of protein kinases.[6] The efficiency of synthesizing diverse libraries of these compounds is therefore critical for structure-activity relationship (SAR) studies.[1] Conventional thermal synthesis, which relies on conductive heating from an external source, suffers from several drawbacks:

  • Slow Reaction Rates: Reactions can take anywhere from several hours to overnight to reach completion.[3]

  • Energy Inefficiency: Significant energy is wasted in heating the reaction vessel and the surrounding environment rather than the reactants themselves.

  • Thermal Gradients: Uneven heating can lead to the formation of side products and impurities, complicating purification.

Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating.[7] Polar molecules within the reaction mixture (solvents, reagents) absorb microwave energy directly and efficiently, leading to rapid and uniform heating.[7] This results in remarkable reaction rate accelerations, often reducing synthesis times from hours to mere minutes, and frequently providing cleaner products with higher yields.[4]

Comparative Synthesis: Microwave vs. Conventional Reflux

To illustrate the profound advantages of MAOS, we present a comparative synthesis of N-arylheterocyclic substituted-4-aminoquinazolines starting from 4-chloroquinazoline and various aryl heterocyclic amines.

Data Presentation: A Quantitative Comparison
ProductMethodSolventReaction TimeYield (%)
5a Microwave (60W)2-Propanol20 min84.0
Conventional Reflux2-Propanol12 h29.5
5b Microwave (60W)2-Propanol20 min96.5
Conventional Reflux2-Propanol12 h37.3
5c Microwave (60W)2-Propanol20 min92.3
Conventional Reflux2-Propanol12 h33.8

Table adapted from data presented by Wang et al. (2006).[3]

As the data unequivocally demonstrates, microwave irradiation shortens the reaction time for this nucleophilic aromatic substitution from 12 hours to just 20 minutes, while simultaneously increasing the isolated yields by a factor of 2.5 to 3.[3]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 4-anilinoquinazoline derivative.

General Experimental Workflow

The overall process, from reactant preparation to final product analysis, is outlined below. This workflow emphasizes efficiency and ensures the integrity of the final compound.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (4-Chloroquinazoline, Substituted Aniline) solvent Prepare Solvent (e.g., 2-Propanol) reagents->solvent vessel Combine in Microwave Reaction Vessel + Stir Bar solvent->vessel mw_irrad Irradiate in Microwave Reactor (Set Temp, Time, Power) vessel->mw_irrad monitoring Monitor Reaction (TLC) mw_irrad->monitoring cool Cool to RT monitoring->cool evap Remove Solvent (Reduced Pressure) cool->evap wash Wash Residue with Water evap->wash filter Filter Solid Product wash->filter purify Purify (Column Chromatography or Recrystallization) filter->purify dry Dry Final Product purify->dry charact Characterize (NMR, MS, IR) dry->charact

Caption: General workflow for microwave-assisted synthesis.

Detailed Protocol: Synthesis of N-(5-methylisoxazol-3-yl)-4-aminoquinazoline

This protocol is adapted from a validated method and serves as an excellent template for other derivatives.[3]

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 164.6 mg)

  • 3-Amino-5-methylisoxazole (1.0 mmol, 98.1 mg)

  • 2-Propanol (10 mL)

  • Microwave synthesis reactor with temperature and pressure sensors

  • 10-20 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place 4-chloroquinazoline (164.6 mg) and 3-amino-5-methylisoxazole (98.1 mg) into a 10-20 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of 2-propanol to the vessel.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 80°C (use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Power: 60W (or use variable power to maintain temperature)

    • Stirring: On

  • Reaction Monitoring: After the irradiation cycle, cool the vessel to room temperature using compressed air. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the 2-propanol under reduced pressure using a rotary evaporator.

  • Isolation: Wash the resulting solid residue with distilled water (2 x 10 mL) to remove any soluble impurities.

  • Purification: Collect the solid product by vacuum filtration. If necessary, purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient.[3]

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[8]

Causality and Optimization: The "Why" Behind the Protocol

  • Choice of Solvent: 2-Propanol is a polar protic solvent that couples very efficiently with microwave irradiation, allowing for rapid heating. Its boiling point (82.6°C) is suitable for this reaction under atmospheric pressure, but in a sealed microwave vessel, temperatures can safely exceed this, further accelerating the reaction.

  • Microwave Parameters: The temperature is set to 80°C to provide sufficient thermal energy for the nucleophilic substitution to occur rapidly without degrading the reactants or products. The 20-minute hold time is empirically determined to be sufficient for the reaction to reach completion, as verified by TLC.[3]

  • Sealed Vessel: Using a sealed vessel allows the pressure to increase, which in turn elevates the boiling point of the solvent. This "superheating" effect is a key contributor to the dramatic rate enhancements seen in microwave chemistry.[7]

  • Stirring: Continuous stirring is crucial to ensure a homogenous reaction mixture and to prevent localized superheating, which could lead to side product formation.[9]

Reaction Mechanism

The core of this synthesis is a nucleophilic aromatic substitution (SNAᵣ) reaction.

G cluster_mech Simplified SNAᵣ Mechanism 4-Chloroquinazoline Product 4-Chloroquinazoline->Product + Substituted Aniline (Nucleophile) HCl HCl (byproduct) Product->HCl Elimination

Caption: Simplified reaction scheme.

Safety Precautions for Microwave Synthesis

Microwave reactors are powerful instruments and must be operated with care.

  • Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven.[9] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, corrosion-resistant cavities, and automatic shut-offs.[10]

  • Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Use only vessels rated for the temperatures and pressures you intend to reach.

  • Pressure Management: Be aware of the potential for rapid pressure buildup, especially with volatile solvents or gaseous byproducts. Never exceed the maximum pressure rating of the vessel.

  • Flammable Solvents: When using flammable solvents, ensure the microwave reactor is placed in a well-ventilated fume hood. Some reactors are equipped with vapor sensors for added safety.[10]

  • Thermal Runaway: Be cautious with reactions that are highly exothermic. Start with small-scale reactions and lower power settings to gauge the reaction kinetics before scaling up.[9]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 4-anilinoquinazoline derivatives. As demonstrated, this technology offers an unparalleled reduction in reaction times and a significant increase in yields compared to conventional methods. By understanding the principles of microwave heating and adhering to established safety protocols, researchers in drug discovery and development can leverage this powerful tool to accelerate their research, streamline library synthesis, and ultimately bring novel therapeutics to the clinic faster.

References

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.Scribd.
  • Microwave Reactor Safety.JAG Group.
  • Safety Considerations for Microwave Synthesis.CEM Corporation.
  • Fassihi, A., et al. (2017). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives.Research in Pharmaceutical Sciences, 12(5), 425-433.
  • Wang, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives.Molecules, 11(4), 272-278.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.International Journal of Pharmaceutical Sciences and Research.
  • Microwave Synthesis.Organic Chemistry Portal.
  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.Frontiers in Chemistry, 8, 580.
  • Leonardi, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.Molecules, 28(22), 7599.
  • Wang, Y., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives.Molecules, 11(4), 272-278.
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.International Journal of Scientific Research.
  • Yadav, A. R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions.Asian Journal of Pharmaceutical Research, 10(3), 195-200.
  • Oliveira, T. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.Beilstein Journal of Organic Chemistry, 17, 2968-2975.
  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.Frontiers in Chemistry, 8, 580.
  • Zhang, H., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors.Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-5952.
  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones.Der Pharma Chemica, 4(1), 63-69.
  • Jadhav, P. B., et al. (2022). Novel Microwave Assisted Synthesis of Some 3- {2- (1H- 1, 2, 4-triazolyl) ethyl}- 2- Substituted Quinazolinone Analogues.Progress in Chemical and Biochemical Research, 5(2), 118-129.
  • Zheng, Y., et al. (2015). Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives.Asian Journal of Chemistry, 28(1), 95-98.
  • Asabu, V. S., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study.Molecules, 29(12), 2824.
  • Representative biologically active 4‐anilinoquinazoline derivatives.ResearchGate.
  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.ResearchGate.
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.

Sources

Application Notes and Protocols for the Chlorination of 6-Methylquinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-chloro-6-methylquinazoline, a critical building block in medicinal chemistry and drug discovery. The protocol details the dehydroxy-chlorination of 6-methylquinazolin-4-one using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental procedure, outline stringent safety protocols, and describe methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for producing this key synthetic intermediate.

Introduction: The Significance of 4-Chloroquinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib. The strategic conversion of a 4(3H)-quinazolinone to its corresponding 4-chloroquinazoline derivative is a pivotal transformation. The chlorine atom at the C-4 position acts as an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for the facile introduction of various nucleophiles, particularly amines, to generate libraries of 4-anilinoquinazolines and other derivatives for biological screening.[2] The 6-methyl substituent provides an additional point for structure-activity relationship (SAR) studies. Therefore, a robust and reproducible protocol for the synthesis of this compound is fundamental for advancing research in this area.

Reaction Mechanism and Rationale

The conversion of a quinazolinone to a chloroquinazoline is not a direct substitution of the carbonyl oxygen. The reaction proceeds through the less abundant lactim tautomer of the quinazolinone.

Tautomerism: 6-Methylquinazolin-4-one exists in a tautomeric equilibrium between its lactam (amide) and lactim (imidic acid) forms. The lactam form predominates, but the lactim form, with its hydroxyl group, is the reactive species in this chlorination.[3][4]

Chlorination Pathway:

  • Activation/Phosphorylation: The reaction is initiated by the activation of the hydroxyl group of the lactim tautomer. When using phosphorus oxychloride (POCl₃), the lone pair on the hydroxyl oxygen attacks the electrophilic phosphorus atom. This forms a phosphorylated intermediate, which is a much better leaving group than a hydroxide ion.[5][6]

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile, attacking the electrophilic C-4 carbon.

  • Displacement: This attack leads to the displacement of the phosphorylated group and the reformation of the aromatic pyrimidine ring, yielding the final this compound product.

Studies have shown this process can occur in two distinct stages: an initial, lower-temperature phosphorylation, followed by a higher-temperature conversion to the chloroquinazoline.[5][6]

G cluster_0 Tautomerization cluster_1 Chlorination Mechanism A 6-Methylquinazolin-4-one (Lactam Form) B 6-Methyl-4-hydroxyquinazoline (Lactim Form) A->B Equilibrium C Lactim Tautomer E O-Phosphorylated Intermediate (Good Leaving Group) C->E Activation D Phosphorus Oxychloride (POCl₃) D->E G This compound (Product) E->G Nucleophilic Attack & Displacement F Chloride Ion (Cl⁻) F->G

Caption: Mechanism of POCl₃-mediated quinazolinone chlorination.

Critical Safety and Handling Procedures

Phosphorus oxychloride (POCl₃) is a highly hazardous substance requiring strict safety protocols. All operations must be conducted inside a certified chemical fume hood.[7][8]

  • Hazards: POCl₃ is corrosive and causes severe skin and eye burns.[9][10] It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[7][8] Inhalation can be fatal and may cause delayed pulmonary edema.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[7]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes.[9]

    • Respiratory Protection: Use of a full-facepiece airline respirator may be required for spills or emergencies.[7][8]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11] Remove contaminated clothing while showering.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open.[10] Seek immediate medical attention.[8][11]

    • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

    • Spills: Evacuate the area. Absorb small spills with an inert, dry material like vermiculite or dry sand.[9] Do NOT use water or combustible materials.[9][10]

Detailed Experimental Protocol

This protocol is optimized for the reliable synthesis of this compound.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
6-Methylquinazolin-4-one≥97%Sigma-Aldrich-
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-AldrichHandle with extreme caution.
Dichloromethane (DCM)AnhydrousFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution for quenching.
Brine--Saturated NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying.
Silica Gel230-400 mesh-For chromatography.
TLC PlatesSilica gel 60 F₂₅₄-For reaction monitoring.

Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, standard glassware. All glassware must be oven-dried before use to remove all traces of moisture.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 6-methylquinazolin-4-one (e.g., 5.0 g, 31.2 mmol). Carefully add phosphorus oxychloride (POCl₃, e.g., 25 mL, 269 mmol, ~8.6 equiv.) via a cannula or dropping funnel.

  • Reaction: Heat the resulting suspension to reflux (approx. 105-110 °C) using a heating mantle. The solid will gradually dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible (typically 3-5 hours).

  • Removal of Excess POCl₃: After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a vacuum pump with a cold trap and a base trap (e.g., NaOH pellets) to neutralize acidic vapors.

  • Work-up and Quenching (CRITICAL STEP):

    • Place the flask containing the viscous, dark residue in an ice-water bath.

    • EXTREMELY SLOWLY AND CAREFULLY , pour the residue onto a vigorously stirred mixture of crushed ice (approx. 200 g). This is a highly exothermic reaction that will release HCl gas. Perform this step deep within the fume hood.

    • Once the initial reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 50% ammonium hydroxide until the pH of the aqueous layer is neutral to basic (pH 7-8).[12][13] This step is crucial to prevent the hydrolysis of the product back to the starting material.[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Workflow Diagram

G start Setup Dry Glassware (Inert Atmosphere) reagents Add 6-Methylquinazolin-4-one and POCl₃ start->reagents reflux Heat to Reflux (105-110 °C, 3-5h) reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete evap Cool & Evaporate Excess POCl₃ tlc->evap Complete quench Quench on Ice & Neutralize (pH 7-8) evap->quench extract Extract with DCM quench->extract dry Wash, Dry (Na₂SO₄), & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation and Characterization

The successful synthesis should yield a product with the following characteristics.

ParameterExpected Value
Product Name This compound
CAS Number 58421-79-7
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Solid (e.g., off-white to yellow)
Typical Yield 75-90% (after purification)
Storage Store under an inert atmosphere at 2-8°C

Characterization:

  • ¹H NMR: Confirm the presence of the methyl group and the aromatic protons in their expected regions and integrations.

  • Mass Spectrometry (MS): Verify the molecular ion peak corresponding to the product's mass.

  • Melting Point (MP): Compare the observed melting point with literature values.

References

  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
  • Acros Organics. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
  • NOAA. CAMEO Chemicals: phosphorus oxychloride.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • TargetMol. The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline.
  • de Oliveira, C. S. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Negi, A., Bisht, A. S., & Sharma, D. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • Sigma-Aldrich. This compound.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed.
  • Edelmann, F. T. (2020). Response to: How to prepare 6,7dimethoxy- 2methyl quinazolinone.... ResearchGate.
  • ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.
  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare.
  • Various Authors. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate.

Sources

Application Notes & Protocols: 4-Chloro-6-methylquinazoline as a Pivotal Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline ring system is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, bicyclic structure serves as an excellent framework for designing molecules that interact with the ATP-binding pocket of various protein kinases.[3] This guide provides an in-depth analysis of 4-Chloro-6-methylquinazoline, a key synthetic intermediate, detailing its chemical reactivity and application in the synthesis of potent kinase inhibitors. We present field-proven protocols, explain the causality behind experimental choices, and offer a strategic overview of how this building block can be leveraged to generate diverse libraries of potential therapeutic agents for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][4] A significant class of kinase inhibitors are small molecules that compete with ATP for binding to the enzyme's active site.

The 4-anilinoquinazoline core is a "privileged scaffold" in this domain. It effectively mimics the adenine moiety of ATP, allowing it to anchor within the kinase's hinge region. This structural motif is found in several FDA-approved drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1][5] The strategic synthesis of these complex molecules often begins with a versatile, reactive precursor. This compound is such a precursor, offering a reactive handle for the crucial introduction of diverse functionalities.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. Its synthetic value is dominated by the chemical properties of the C4-position on the quinazoline ring.

  • Electrophilic C4 Position: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 carbon highly electrophilic and susceptible to nucleophilic attack.

  • Reactive Leaving Group: The chlorine atom at the C4 position is an excellent leaving group, facilitating facile displacement.[6] This reactivity is the cornerstone of its utility in building kinase inhibitors.

  • Influence of the C6-Methyl Group: The methyl group at the C6 position, while not directly involved in the primary substitution reaction, influences the electronic properties of the aromatic system and provides a point of interaction or steric influence within the target kinase's binding pocket.

The primary and most pivotal reaction involving this compound is the Nucleophilic Aromatic Substitution (SNAr) , most commonly with primary or secondary amines.

sub This compound prod 4-Substituted-6-methylquinazoline (Kinase Inhibitor Core) sub->prod S_NAr Reaction nuc Nucleophile (e.g., R-NH2) nuc->prod lg HCl prod->lg caption Fig. 1: Core S_NAr Reaction Pathway.

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-anilinoquinazoline derivatives is the most widespread application of this intermediate. This reaction directly installs the key pharmacophore responsible for kinase binding.

Protocol 1: General Synthesis of N-Aryl-6-methylquinazolin-4-amines

This protocol describes a robust and widely applicable method for the SNAr reaction between this compound and a substituted aniline.

Objective: To synthesize a 4-anilino-6-methylquinazoline core structure, a precursor for potent kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 - 1.5 equiv)

  • Solvent: 2-Propanol (Isopropanol) or n-Butanol

  • Optional: Acid catalyst (e.g., a drop of concentrated HCl)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the chosen substituted aniline (1.1 equiv).

  • Solvent Addition: Add the solvent (e.g., 2-Propanol) to the flask. The typical concentration is 0.1-0.5 M.

    • Causality Note: 2-Propanol and n-Butanol are common solvents due to their high boiling points, which provide the necessary thermal energy to overcome the activation barrier for the SNAr reaction. They are also effective at solubilizing the reactants.

  • Initiation and Reflux: Begin stirring the mixture and heat it to reflux (approx. 82°C for 2-propanol). The reaction is typically monitored by Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours.[7]

    • Self-Validation: The progress of the reaction can be tracked by observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot on the TLC plate. The reaction is considered complete when the limiting reagent is no longer visible.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product hydrochloride salt will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary. For many applications, the precipitated salt is of sufficient purity.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

start Reactants (this compound + Aniline) setup Setup (Flask, Solvent, Stirrer) start->setup reflux Heat to Reflux (Monitor by TLC) setup->reflux cool Cool & Precipitate (Product crystallizes) reflux->cool filter Filter & Wash (Isolate crude solid) cool->filter purify Purify (Recrystallization or Chromatography) filter->purify end Final Product (Characterize) purify->end caption Fig. 2: Experimental workflow for S_NAr.

Expanding Synthetic Diversity via Cross-Coupling Reactions

While SNAr is the workhorse reaction, the chlorine atom on the quinazoline scaffold is also an excellent handle for various palladium-catalyzed cross-coupling reactions. These advanced methods allow for the introduction of carbon-based substituents, dramatically expanding the chemical space available for drug design.

Reaction Type Catalyst System (Typical) Bond Formed Purpose & Application
Suzuki-Miyaura Coupling Pd(PPh₃)₄ + Base (e.g., K₂CO₃)C-C (Aryl-Aryl)Introduction of aryl or heteroaryl groups. Useful for exploring interactions in the solvent-exposed region of the ATP pocket.[8][9][10][11][12]
Sonogashira Coupling Pd(PPh₃)₄ + CuI + Amine BaseC-C (Aryl-Alkyne)Installation of a rigid alkyne linker, which can be used to probe deeper pockets or as a handle for further functionalization (e.g., click chemistry).[13][14][15][16][17]
Buchwald-Hartwig Amination Pd Catalyst + Ligand (e.g., BINAP)C-N (Aryl-Amine)An alternative to classical SNAr, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.[18][19][20][21][22]

Table 1: Advanced Synthetic Applications of 4-Chloroquinazolines.

Biological Context: Mechanism of Kinase Inhibition

The ultimate goal of these synthetic efforts is to create a molecule that effectively inhibits a target kinase. The 4-anilinoquinazoline core achieves this by acting as an ATP-competitive inhibitor.

cluster_0 Kinase Active Site hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue atp ATP atp->hinge Binds via H-Bonds inhibitor 4-Anilinoquinazoline Inhibitor inhibitor->hinge Binds via H-Bonds inhibitor->pocket Interacts via van der Waals caption Fig. 3: ATP-competitive inhibition mechanism.

The quinazoline nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase, while the aniline portion extends into a hydrophobic pocket, providing additional binding affinity and selectivity. The C6-methyl group on the starting material can contribute to these hydrophobic interactions.

Representative Data of Quinazoline-Based Inhibitors

To illustrate the potency achieved with the quinazoline scaffold, the following table summarizes the activity of several well-known kinase inhibitors derived from similar 4-chloroquinazoline precursors.

Inhibitor Primary Target(s) IC₅₀ Value Precursor Scaffold
Gefitinib EGFR2-37 nM4-Chloro-6,7-dimethoxyquinazoline
Erlotinib EGFR2-20 nM4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Lapatinib EGFR, HER210.8 nM (EGFR), 9.8 nM (HER2)4-Chloro-6-iodoquinazoline[23]
Vandetanib VEGFR2, EGFR40 nM (VEGFR2), 500 nM (EGFR)4-Chloro-6-bromo-7-methoxyquinazoline

Table 2: Biological Activity of Prominent Quinazoline Kinase Inhibitors. IC₅₀ values are representative and can vary based on assay conditions.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its reactivity is dominated by the facile displacement of the C4-chloride via nucleophilic aromatic substitution, providing a direct and efficient route to the clinically relevant 4-anilinoquinazoline core. The protocols and synthetic strategies outlined in this guide demonstrate the robustness of this chemistry and provide a foundation for researchers to design and synthesize novel, potent, and selective kinase inhibitors for the advancement of targeted therapies.

References

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863.
  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • Marzaro, G., et al. (2011). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 46(11), 5700-11.
  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 539.
  • de Oliveira, P. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1335-1350.
  • Campillo, N. E., et al. (2013). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role.
  • Breza, N., et al. (2008). Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate.
  • El-Sayed, N. N. E., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Institutes of Health.
  • Shu, H., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline.
  • Google Patents. (CN102321076B) - Preparation method of lapatinib intermediate and analogues thereof.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI.
  • Cheng Chu. (2015). Lapatinib preparation method. SciSpace.
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.
  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-50.
  • Wikipedia. Buchwald–Hartwig amination.
  • Rojas-Le-Fort, M., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Hanan, R. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9153-6.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. OUCI.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Seoul National University. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube.

Sources

Application Notes and Protocols for 4-Chloro-6-methylquinazoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Agrochemical Discovery

The relentless challenge in modern agriculture is the sustainable management of pests and diseases, which necessitates a continuous pipeline of novel, effective, and environmentally benign agrochemicals.[1] In the vast landscape of heterocyclic chemistry, the quinazoline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[2][3] This bicyclic aromatic system, a fusion of a benzene ring and a pyrimidine ring, offers a unique combination of structural rigidity and synthetic tractability. These features allow for precise three-dimensional arrangements of functional groups, facilitating interactions with a wide array of biological targets in insects, fungi, and plants.[1][4]

Historically, quinazoline derivatives have been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents.[5][6] This rich history in drug discovery has provided a solid foundation for their exploration in agrochemical research. The knowledge of their synthesis, structure-activity relationships (SAR), and mechanisms of action has been effectively translated to the development of new pesticides.[1][7]

This document provides detailed application notes and protocols for the use of 4-Chloro-6-methylquinazoline , a key intermediate, in the discovery and development of next-generation agrochemicals. The presence of a reactive chlorine atom at the 4-position makes this molecule an ideal starting point for the synthesis of diverse libraries of candidate compounds. The methyl group at the 6-position provides an additional point for structural modification and can influence the molecule's overall physicochemical properties. These notes are intended for researchers, scientists, and professionals in the field of agrochemical development, providing both the "how" and the "why" behind the experimental designs.

PART 1: Synthesis and Derivatization of this compound

The strategic importance of this compound lies in its potential as a versatile building block. The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Synthesis of the Core Scaffold: this compound

The synthesis of 4-chloroquinazolines is a well-established process, typically involving the chlorination of the corresponding quinazolin-4-one. This transformation is crucial for activating the quinazoline core for further derivatization.

Protocol 1: Synthesis of this compound from 6-methylquinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of 4-chloroquinazolines.[8][9]

Materials:

  • 6-methylquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware with reflux condenser and drying tube

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10-15 equivalents).

  • To this suspension, add a catalytic amount of DMF (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the residue, add toluene and evaporate again to azeotropically remove any remaining thionyl chloride. Repeat this step twice.

  • Dissolve the crude residue in dichloromethane.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Thionyl chloride serves as both the chlorinating agent and the solvent.

  • DMF acts as a catalyst, forming a Vilsmeier-Haack reagent in situ, which is the active electrophile in the chlorination reaction.

  • Azeotropic removal with toluene is a critical step to ensure all residual thionyl chloride is removed, as it can interfere with subsequent reactions.

  • Washing with sodium bicarbonate is essential to quench the acidic environment and prevent unwanted side reactions during workup.

Library Synthesis via Nucleophilic Aromatic Substitution

The 4-chloro group is an excellent leaving group, making the C4 position highly electrophilic and amenable to nucleophilic aromatic substitution (SNAr). This allows for the creation of a diverse library of derivatives by reacting this compound with various nucleophiles.

Protocol 2: General Procedure for the Synthesis of 4-Anilino-6-methylquinazoline Derivatives

This protocol is based on established methods for the N-arylation of 4-chloroquinazolines.[10][11]

Materials:

  • This compound

  • Substituted anilines (various)

  • Isopropanol or other suitable solvent (e.g., acetonitrile, THF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in isopropanol in a round-bottom flask.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Add DIPEA (1.5 equivalents) to the reaction mixture to act as a base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration, washed with cold isopropanol, and dried.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Workflow for Library Synthesis:

Caption: Workflow for generating a diverse library from this compound.

PART 2: Biological Screening Protocols in an Agrochemical Context

Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity against relevant agricultural pests, pathogens, and weeds.

Fungicidal Activity Screening

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay is a primary screen to identify compounds with intrinsic fungicidal or fungistatic activity.

Materials:

  • Synthesized quinazoline derivatives

  • Stock solutions of compounds in DMSO

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Cultures of relevant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer and place it in the center of the PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) for several days.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Data Presentation:

Compound IDConcentration (µg/mL)Mycelial Growth Inhibition (%) against F. graminearum
Control 00
QM-001 5075.2
QM-002 5015.8
QM-003 5092.5
Herbicidal Activity Screening

Protocol 4: Pre-emergence Herbicidal Assay

This assay evaluates the ability of a compound to inhibit seed germination and early seedling growth.

Materials:

  • Synthesized quinazoline derivatives

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots or trays with sterile soil mix

  • Acetone or other suitable solvent for compound dissolution

  • Surfactant (e.g., Tween-20)

  • Spray chamber

Procedure:

  • Sow the seeds of the test plants in pots filled with soil mix.

  • Prepare a spray solution of the test compound at the desired concentration (e.g., 1 kg/ha ) in a suitable solvent with a surfactant.

  • Apply the spray solution evenly to the soil surface using a spray chamber.

  • Place the treated pots in a greenhouse or growth chamber with controlled light, temperature, and humidity.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect based on a rating scale (e.g., 0 = no effect, 100 = complete kill).

Insecticidal Activity Screening

Protocol 5: Insecticidal Assay against Aphids (Aphis fabae)

This assay assesses the contact and/or systemic toxicity of the compounds to a common agricultural pest.[12][13]

Materials:

  • Synthesized quinazoline derivatives

  • Broad bean plants infested with Aphis fabae

  • Acetone or other suitable solvent

  • Surfactant

  • Spray bottle or leaf-dip apparatus

  • Ventilated cages

Procedure:

  • Prepare a solution of the test compound at the desired concentration in an acetone-water mixture containing a surfactant.

  • Select infested leaves or whole plants and apply the test solution by spraying or dipping.

  • Allow the treated leaves/plants to air dry.

  • Place the treated material in a ventilated cage.

  • After 24-48 hours, count the number of dead and live aphids.

  • Calculate the mortality rate, correcting for any mortality in the control group (treated with solvent and surfactant only) using Abbott's formula.

PART 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the primary biological screens are crucial for establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how different chemical modifications to the core scaffold affect biological activity.[12][14]

Logical Framework for SAR Analysis:

Caption: Iterative cycle for Structure-Activity Relationship (SAR) analysis.

Key Considerations for SAR on this compound Derivatives:

  • The C4 Position: The nature of the nucleophile introduced at the C4 position is paramount. Systematically vary the substituents on the aniline ring (if used) to probe electronic (electron-donating vs. electron-withdrawing groups) and steric effects. For example, compare the activity of derivatives with -Cl, -F, -CH₃, -OCH₃, and -CF₃ groups at the ortho, meta, and para positions of the aniline ring.

  • The C6-Methyl Group: While this guide focuses on the 6-methyl derivative, this position can also be modified. Comparing the activity of the 6-methyl derivatives to unsubstituted or other 6-substituted quinazolines can reveal the importance of this group for target binding or influencing physicochemical properties.

  • Physicochemical Properties: Correlate biological activity with calculated properties like cLogP (lipophilicity) and polar surface area (PSA). Optimal values for these properties are often required for good bioavailability and translocation within the target organism.

Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel agrochemicals. Its reactive C4 position allows for the straightforward synthesis of large and diverse chemical libraries. By following systematic synthesis and screening protocols, and by applying rigorous SAR analysis, researchers can effectively explore the chemical space around the quinazoline scaffold. This iterative process of design, synthesis, and testing is fundamental to identifying new lead compounds with the potential to be developed into the next generation of safe and effective crop protection solutions.

References

  • Chen, J., et al. (2022). Recent research progress and outlook in agricultural chemical discovery based on quinazoline scaffold. Pest Management Science, 78(10), 4065-4078.
  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1088.
  • Wang, G., et al. (2025). Design, Synthesis, and Structure–Activity Relationship of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry.
  • J&K Scientific. 4-Chloro-6-methoxy-quinazoline.
  • Al-Suwaidan, I. A., et al. (2023). Recent advances in the biological activity of quinazoline. Journal of King Saud University - Science, 35(5), 102690.
  • Kumari, M. (n.d.). BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. International Journal of Research and Analytical Reviews.
  • Fan, Z., et al. (2021). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. World Journal of Pharmaceutical Research, 10(12), 1021-1033.
  • Gour, S., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13678–13691.
  • Wang, G., et al. (2025). Design, Synthesis, and Structure–Activity Relationship of Novel Quinazolinone Derivatives. ResearchGate.
  • Sharma, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4996.
  • Henbest, H. B., & Lovell, B. J. (1993). Quinazoline derivatives. Google Patents, EP0566226A1.
  • Singh, R. K., et al. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate.
  • J&K Scientific. 4-Chloro-6-nitroquinazoline.
  • AstraZeneca AB. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. Google Patents, WO2004024703A1.
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 210-219.
  • CN106008336A. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Sandoz AG. (1993). Process for the preparation of 4-haloquinazolines. Google Patents, US5214144A.

Sources

Application Notes & Protocols: A Guide to the Synthesis of 4-amino-6-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-6-methylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. This document provides a comprehensive guide to the synthesis of 4-amino-6-methylquinazoline derivatives. It is designed for researchers and scientists in the field of drug discovery and development. We will delve into the strategic considerations behind common synthetic routes, provide detailed, step-by-step protocols for key transformations, and offer insights into the optimization of reaction conditions.

Introduction: The Significance of the 4-amino-6-methylquinazoline Core

Quinazoline derivatives have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The 4-aminoquinazoline moiety, in particular, is a cornerstone of many targeted cancer therapies. This is because it can act as a "hinge-binder" in the ATP-binding pocket of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The substitution pattern on the quinazoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties.

The presence of a methyl group at the 6-position can significantly influence the biological activity and metabolic stability of these compounds. This guide will focus on the synthetic strategies to access this important class of molecules, providing a foundational understanding for the development of novel therapeutics.

Strategic Approaches to Synthesis

The synthesis of 4-amino-6-methylquinazoline derivatives can be broadly categorized into two main strategies:

  • Linear Synthesis: This approach involves the sequential construction of the quinazoline ring system from an appropriately substituted aniline precursor, followed by the introduction of the 4-amino group.

  • Convergent Synthesis: This strategy often involves the preparation of a pre-functionalized quinazoline core, such as a 4-chloro-6-methylquinazoline, which then undergoes nucleophilic aromatic substitution (SNAr) to introduce the desired amino group at the 4-position.

The choice of strategy depends on the availability of starting materials, the desired diversity of the final compounds, and the scalability of the process.

Key Synthetic Pathways & Methodologies

Pathway A: Cyclization of Substituted Anthranilonitriles

A common and efficient method for the synthesis of 4-aminoquinazolines starts from anthranilonitrile derivatives. To achieve the desired 6-methyl substitution, the starting material of choice is 2-amino-5-methylbenzonitrile .

Pathway A A 2-amino-5-methylbenzonitrile B (E)-N'-(2-cyano-4-methylphenyl)- N,N-dimethylformimidamide A->B DMF-DMA, Toluene, Reflux C 4-Amino-6-methylquinazoline B->C NH4Cl, Formamide, Heat or Amine, Acetic Acid, Heat

Caption: Synthesis of 4-amino-6-methylquinazoline from 2-amino-5-methylbenzonitrile.

Step 1: Formation of the Formimidamide Intermediate

The first step involves the reaction of 2-amino-5-methylbenzonitrile with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding N,N-dimethylformimidamide intermediate. This reaction proceeds readily by heating the mixture in a suitable solvent like toluene.

Step 2: Cyclization to the Quinazoline Core

The formimidamide intermediate is then cyclized to form the 4-amino-6-methylquinazoline ring. This can be achieved through several methods:

  • Reaction with Ammonium Chloride in Formamide: Heating the intermediate with ammonium chloride in formamide provides a direct route to the parent 4-amino-6-methylquinazoline.

  • Reaction with Amines in Acetic Acid: To introduce a substituted amino group directly at the 4-position, the intermediate can be reacted with a primary or secondary amine in the presence of an acid catalyst, such as acetic acid, at elevated temperatures.[5]

Protocol 1: Synthesis of 4-amino-6-methylquinazoline

Materials:

  • 2-amino-5-methylbenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Ammonium chloride

  • Formamide

  • Ethanol

  • Water

Procedure:

  • Formation of (E)-N'-(2-cyano-4-methylphenyl)-N,N-dimethylformimidamide:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylbenzonitrile (1.0 eq) in toluene.

    • Add DMF-DMA (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude formimidamide intermediate, which can be used in the next step without further purification.

  • Cyclization to 4-amino-6-methylquinazoline:

    • To the crude intermediate, add formamide and ammonium chloride (2.0 eq).

    • Heat the mixture to 120-140 °C and stir for the time indicated by TLC monitoring.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Pathway B: From 2-Amino-5-methylacetophenone

An alternative route to a related quinazoline core utilizes 2-amino-5-methylacetophenone as the starting material. This approach is particularly useful for synthesizing 4-methylquinazoline derivatives, which can then be further functionalized.

Pathway B A 2-amino-5-methylacetophenone B 4,6-Dimethylquinazoline A->B Formamide, Catalyst (e.g., BF3-Et2O), Heat C Further Functionalization B->C

Caption: Synthesis of a 4,6-dimethylquinazoline intermediate.

This method involves the condensation of 2-amino-5-methylacetophenone with formamide, often in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O), to yield 4,6-dimethylquinazoline.[6] While this does not directly yield the 4-amino derivative, the resulting 4-methylquinazoline can be a versatile intermediate for further chemical transformations to introduce an amino group or other functionalities at the 4-position.

Pathway C: Nucleophilic Aromatic Substitution (SNAr) on a this compound Intermediate

This convergent approach is highly valuable for creating a library of 4-amino-6-methylquinazoline derivatives with diverse substitutions on the amino group. The key intermediate, this compound, can be synthesized from 2-amino-5-methylbenzoic acid.

Pathway C A 2-Amino-5-methylbenzoic acid B 6-Methylquinazolin-4(3H)-one A->B Formamide, Heat C This compound B->C SOCl2 or POCl3, Heat D 4-Amino-6-methylquinazoline Derivative C->D Amine (R-NH2), Base, Solvent

Caption: Convergent synthesis via a this compound intermediate.

Step 1: Synthesis of 6-Methylquinazolin-4(3H)-one

The synthesis begins with the cyclization of 2-amino-5-methylbenzoic acid with formamide at high temperatures to form 6-methylquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

The quinazolinone is then converted to the more reactive 4-chloroquinazoline intermediate by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The final step involves the reaction of this compound with a desired primary or secondary amine. This SNAr reaction is typically carried out in the presence of a base (e.g., diisopropylethylamine - DIPEA) in a suitable solvent like isopropanol or dioxane at elevated temperatures. The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, making this a very efficient method for introducing a wide variety of amino substituents.[7]

Protocol 2: Synthesis of N-Aryl-4-amino-6-methylquinazoline Derivative (General Procedure)

Materials:

  • This compound

  • Substituted Aniline (or other amine)

  • Diisopropylethylamine (DIPEA)

  • Isopropanol (or other suitable solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a sealed tube or round-bottom flask, suspend this compound (1.0 eq) in isopropanol.

  • Add the desired aniline or amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary and Comparison

Pathway Starting Material Key Intermediates Advantages Disadvantages
A 2-amino-5-methylbenzonitrileFormimidamideDirect route to 4-aminoquinazolines.May require specific starting materials that are not always commercially available.
B 2-amino-5-methylacetophenone4,6-DimethylquinazolineUtilizes a different set of starting materials.Does not directly yield the 4-amino product; requires further functionalization.
C 2-amino-5-methylbenzoic acid6-Methylquinazolin-4(3H)-one, this compoundHighly versatile for creating diverse libraries of 4-amino derivatives.Longer synthetic sequence.

Conclusion

The synthesis of 4-amino-6-methylquinazoline derivatives is a well-established field with multiple reliable synthetic routes. The choice of the optimal pathway depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The methods outlined in this guide, particularly the cyclization of anthranilonitriles and the SNAr reaction on a 4-chloroquinazoline intermediate, provide robust and versatile strategies for accessing this important class of compounds for drug discovery and development.

References

  • (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Vertex AI Search.
  • (2023).
  • (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Vertex AI Search.
  • (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review | Omics. Vertex AI Search.
  • (N.d.). Synthesis of 4-aminoquinazoline - PrepChem.com. PrepChem.com.
  • (N.d.). Synthesis of quinazolines - Organic Chemistry Portal. Organic Chemistry Portal.
  • (N.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.
  • (N.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - NIH.
  • (N.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • (2022). Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones - ResearchGate.
  • (2023). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00541K. Royal Society of Chemistry.
  • (N.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. - ResearchGate.
  • (2011). (PDF) ChemInform Abstract: Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. - ResearchGate.
  • (N.d.). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile - Benchchem. BenchChem.
  • (N.d.). Synthesis of 4-aminoquinazoline derivatives. | Download Scientific Diagram - ResearchGate.
  • (N.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Vertex AI Search.
  • (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. MDPI.
  • (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
  • (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate.
  • (N.d.). 2-(chloromethyl)-4-methylquinazoline synthesis - ChemicalBook. ChemicalBook.

Sources

Unambiguous Structural Elucidation of 4-Chloro-6-methylquinazoline Derivatives by 2D-NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinazoline Scaffolds and the Need for Rigorous Characterization

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Derivatives of this versatile structure exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The therapeutic potential of these compounds often hinges on the precise substitution pattern around the quinazoline ring system, which dictates their three-dimensional shape, electronic properties, and ultimately, their interaction with biological targets. Consequently, the unambiguous structural characterization of novel quinazoline derivatives is a critical step in the drug development pipeline.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial insights into the chemical environment of protons and carbons, it often falls short in resolving complex spin systems and unequivocally establishing connectivity in densely substituted aromatic molecules like 4-Chloro-6-methylquinazoline. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for overcoming these limitations.[5][6] These experiments provide through-bond correlation data that allows for the systematic assembly of molecular fragments, leading to a confident and complete structural assignment.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound derivatives using a suite of 2D-NMR experiments. We will detail field-proven protocols for sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind experimental choices to ensure robust and reproducible results.

Materials and Methods

Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the final NMR spectra is profoundly influenced by the initial sample preparation.[7][8] Adherence to best practices is crucial to avoid artifacts and ensure optimal spectral resolution and sensitivity.

Protocol 1: Preparation of a this compound Derivative for 2D-NMR Analysis

  • Material Weighing: Accurately weigh 10-20 mg of the purified this compound derivative for a standard 5 mm NMR tube. This concentration is generally sufficient for ¹H-detected 2D experiments like HSQC and HMBC on modern spectrometers.[9]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinazoline derivatives. Ensure the solvent is of high purity to minimize interfering residual solvent signals. The use of deuterated solvents is essential for the spectrometer's field-frequency lock and to avoid large solvent peaks in the ¹H spectrum.[10]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification. Parafilm can be used to seal the cap for long-term storage or for volatile solvents.

2D-NMR Data Acquisition: A Step-by-Step Workflow

The following protocols are based on standard Bruker pulse programs but are adaptable to other spectrometer platforms. The specific parameters may require optimization based on the sample concentration and the specific spectrometer used.

G

Protocol 2: ¹H-¹H COSY (Correlation Spectroscopy) Acquisition

The COSY experiment identifies protons that are scalar (J) coupled, typically through two or three bonds. This is fundamental for identifying adjacent protons in spin systems.[11][12]

  • Load Standard Parameters: Load a standard COSY experiment parameter set (e.g., cosygpqf on a Bruker spectrometer).

  • Set Spectral Widths: Adjust the spectral width in both dimensions (F2 and F1) to encompass all proton signals observed in the 1D ¹H spectrum.

  • Set Acquisition Parameters:

    • Number of Scans (ns): 2-4 scans per increment are usually sufficient.

    • Number of Increments (in F1): 256-512 increments provide adequate resolution.

  • Acquire Data: Start the acquisition. The experiment time will typically be in the range of 10-30 minutes.

Protocol 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Acquisition

The HSQC experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[13] This is a highly sensitive experiment that is crucial for assigning carbon resonances.

  • Load Standard Parameters: Load a standard HSQC experiment parameter set (e.g., hsqcedetgpsisp2 for an edited HSQC which differentiates CH/CH₃ from CH₂ groups).

  • Set Spectral Widths:

    • F2 (¹H dimension): Set the spectral width to cover all proton signals.

    • F1 (¹³C dimension): Set the spectral width to encompass all expected carbon signals (e.g., 0-170 ppm for aromatic and aliphatic carbons).

  • Set Acquisition Parameters:

    • Number of Scans (ns): 2-8 scans per increment.

    • Number of Increments (in F1): 128-256 increments are common.

  • Acquire Data: Start the acquisition.

Protocol 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This is vital for connecting molecular fragments and identifying quaternary carbons.[13]

  • Load Standard Parameters: Load a standard HMBC experiment parameter set (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Set Spectral Widths: Use the same spectral widths as in the HSQC experiment.

  • Set Acquisition Parameters:

    • Number of Scans (ns): 4-16 scans per increment, as HMBC is less sensitive than HSQC.

    • Number of Increments (in F1): 256-512 increments.

    • Long-Range Coupling Delay: Optimize the delay for an average long-range ¹H-¹³C coupling constant (typically 8-10 Hz).

  • Acquire Data: Start the acquisition.

Data Interpretation and Analysis: A Case Study of this compound

The following section outlines the logical process for interpreting the 2D-NMR data to achieve a complete structural elucidation of a hypothetical this compound derivative.

G

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on literature data for structurally similar compounds, we can predict the approximate chemical shifts for this compound. These predictions provide a starting point for the analysis.

Position Atom Predicted δ (ppm) Multiplicity Expected Key 2D Correlations
2H~8.9sHMBC to C4, C8a
5H~7.9dCOSY with H7; HMBC to C4, C7, C8a
7H~7.6dCOSY with H5; HMBC to C5, C6, C8a
8H~7.8sHMBC to C4a, C6, C7
CH₃ (at C6)H~2.5sHMBC to C5, C6, C7
2C~155CHHSQC with H2
4C~152C-
4aC~150C-
5C~128CHHSQC with H5
6C~140C-
7C~135CHHSQC with H7
8C~126CHHSQC with H8
8aC~123C-
CH₃ (at C6)C~22CH₃HSQC with CH₃ protons

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and expected key 2D correlations for this compound in CDCl₃.

Step-by-Step Spectral Analysis
  • ¹H NMR and COSY Analysis:

    • The ¹H NMR spectrum will show four distinct signals in the aromatic region and one singlet in the aliphatic region.

    • The singlet at ~8.9 ppm is characteristic of H2 in the pyrimidine ring.

    • The singlet at ~2.5 ppm corresponds to the methyl protons.

    • The COSY spectrum will show a cross-peak between the signals at ~7.9 ppm (H5) and ~7.6 ppm (H7), confirming their ortho relationship on the benzene ring. The signal at ~7.8 ppm (H8) will not show any COSY correlations, consistent with its isolated position.

  • HSQC Analysis:

    • The HSQC spectrum will link each proton signal to its directly attached carbon.

    • The proton at ~8.9 ppm will correlate to the carbon at ~155 ppm (C2).

    • The aromatic protons H5, H7, and H8 will correlate to their respective carbons (~128, ~135, and ~126 ppm).

    • The methyl protons at ~2.5 ppm will correlate to the carbon at ~22 ppm.

    • The remaining four carbon signals that do not show correlations in the HSQC spectrum are the quaternary carbons (C4, C4a, C6, and C8a).

  • HMBC Analysis: Assembling the Puzzle:

    • The HMBC spectrum provides the crucial long-range connectivity information.

    • H2 (~8.9 ppm): This proton will show a strong correlation to C4 (~152 ppm) and a weaker correlation to C8a (~123 ppm), confirming its position in the pyrimidine ring.

    • Methyl Protons (~2.5 ppm): These protons will show correlations to C5 (~128 ppm), C6 (~140 ppm), and C7 (~135 ppm), unequivocally placing the methyl group at the C6 position.

    • H5 (~7.9 ppm): This proton will show correlations to C4 (~152 ppm), C7 (~135 ppm), and C8a (~123 ppm), confirming the connectivity of the benzene ring to the pyrimidine ring.

    • H8 (~7.8 ppm): This proton will show correlations to C4a (~150 ppm), C6 (~140 ppm), and C7 (~135 ppm), further solidifying the structure of the benzene ring.

By systematically analyzing the correlations from each 2D-NMR experiment, the complete and unambiguous structure of the this compound derivative can be confidently determined.

Conclusion

The combination of COSY, HSQC, and HMBC spectroscopy provides a powerful and self-validating system for the structural elucidation of this compound derivatives. This application note has detailed the essential protocols for sample preparation and data acquisition and has demonstrated a logical workflow for data interpretation. By understanding the causality behind each experimental step and the information provided by each 2D-NMR technique, researchers can confidently and accurately characterize novel quinazoline-based compounds, a critical step in advancing their potential as therapeutic agents.

References

  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Institute of Technology.
  • Royal Society of Chemistry. (n.d.). Supporting information: Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. Royal Society of Chemistry.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • MDPI. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Synapse. (2025). Quinazoline derivative: Significance and symbolism. Synapse.
  • Synapse. (2024). Study on quinazolinone derivative and their pharmacological actions. Synapse.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Scribd.
  • ResearchGate. (2022). Pharmacological importance of quinazoline-based drugs. ResearchGate.
  • PubMed. (2015). Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine. PubMed.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Springer Nature. (2018). NMR-Based Metabolomics: Methods and Protocols. Springer Nature.
  • University of Crete. (2019). Basic 2D NMR experiments. University of Crete.
  • MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI.
  • Dialnet. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Dialnet.
  • PubMed. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. PubMed.
  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments.
  • Reddit. (2024). How does one read a COSY spectrum? Does anyone have resources to learn how to read these?. r/OrganicChemistry.
  • Pure. (n.d.). NMR-Based Metabolomics. Pure.
  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... ResearchGate.
  • ResearchGate. (n.d.). Key HMBC and COSY correlations of compounds 1, 2, 4 and 5 Compound 2.... ResearchGate.
  • MDPI. (2020). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.

Sources

Application Note: A Strategic Guide to Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Aryl-6-methylquinazolines

For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved therapeutics.[1][2] The ability to efficiently functionalize this core is paramount for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it indispensable for this purpose.[3][4]

This document provides a detailed technical guide for the successful execution of Suzuki coupling reactions using 4-Chloro-6-methylquinazoline as a key building block. The chloro-substituent at the C4 position of the quinazoline ring is highly activated towards palladium-catalyzed cross-coupling, offering a reliable handle for molecular elaboration.[5][6] We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate but also rationally optimize these critical transformations.

The Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that follows a well-defined catalytic cycle.[7][8] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle, which utilizes a Palladium(0) species as the active catalyst, comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step forms a new Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 4-aryl-6-methylquinazoline product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate L₂Pd(II)(Ar)(Cl) pd0->pd_complex hetar_cl This compound (Ar-Cl) hetar_cl->pd_complex Oxidative Addition product 4-Aryl-6-methylquinazoline (Ar-Ar') transmetalation_complex Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') pd_complex->transmetalation_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronate Activated Boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 transmetalation_complex->product Reductive Elimination

Sources

screening protocols for antitumor activity of quinazoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Hierarchical Approach to Screening the Antitumor Activity of Novel Quinazoline Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous approved anticancer agents that primarily function as kinase inhibitors.[1][2][3] The successful development of these targeted therapies hinges on a robust and logically structured screening cascade designed to identify potent, selective, and safe lead compounds. This guide provides a detailed, field-proven framework for evaluating the antitumor potential of novel quinazoline derivatives. We move beyond simple procedural lists to explain the causal-driven experimental choices, ensuring a self-validating system from initial cytotoxicity assessment to in-depth mechanism of action studies. This document outlines a hierarchical screening protocol, beginning with broad cell-based viability assays, progressing to elucidation of cell death mechanisms (apoptosis and cell cycle arrest), and culminating in specific target engagement and preliminary safety profiling.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline and its oxidized derivatives, quinazolinones, are heterocyclic compounds that have demonstrated a remarkable breadth of biological activities.[2][4] In oncology, their prominence is largely due to their effectiveness as inhibitors of protein tyrosine kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[1][5] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[6] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Afatinib, have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for treating specific cancer types.[1][7]

The development of new quinazoline anticancer agents requires a screening strategy that can efficiently parse large libraries of compounds to identify those with the highest therapeutic potential. The following protocols are designed as a multi-tiered approach to systematically characterize the antitumor properties of novel quinazoline candidates.

The Screening Cascade: A Strategic Workflow

A successful screening campaign follows a logical progression, starting with high-throughput methods to identify "hits" and progressively employing more complex, lower-throughput assays to characterize the most promising compounds. This hierarchical approach conserves resources by focusing detailed mechanistic studies only on candidates that meet predefined potency and activity criteria in initial tiers.

Screening_Workflow cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action (MOA) & Selectivity cluster_3 Tier 4: Preclinical Development A Compound Library (Quinazoline Derivatives) B Cell Viability / Cytotoxicity Assay (e.g., MTT, XTT) Panel of Cancer Cell Lines A->B C Data Analysis: Calculate IC50 Values B->C F Confirmation of IC50 in Selected Lines C->F Potent Hits (IC50 < Threshold) D Apoptosis Induction Assay (Annexin V / PI Staining) G Target-Based Kinase Assay (e.g., EGFR, VEGFR-2) D->G E Cell Cycle Analysis (Propidium Iodide Staining) E->G Confirmed Hits with Defined Phenotype F->D F->E H Western Blot Analysis (Downstream Signaling) G->H On-Target Activity Confirmed I Preliminary Safety Screen (e.g., hERG Assay) H->I J In Vivo Efficacy Models (e.g., Xenografts) I->J Promising Lead Compound K Lead Optimization J->K

Caption: Hierarchical workflow for screening quinazoline compounds.

Tier 1: Primary Screening - Assessing Cytotoxicity

The initial goal is to broadly assess the ability of the quinazoline compounds to inhibit the growth of cancer cells. This is typically achieved using colorimetric assays that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[8][9][10]

Principle of Tetrazolium Salt-Based Assays (MTT & XTT)

These assays rely on the ability of mitochondrial dehydrogenase enzymes in metabolically active, viable cells to reduce a tetrazolium salt to a colored formazan product.[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, which requires a solubilization step (e.g., with DMSO) before absorbance can be read.[8][11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step and streamlining the protocol.[11]

The intensity of the color produced is directly proportional to the number of viable cells.[11]

Experimental Protocol: XTT Cell Viability Assay

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinazoline compounds (dissolved in DMSO to create concentrated stocks)

  • XTT reagent and activation reagent (electron-coupling agent)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 450-500 nm.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline compounds in culture medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same percentage of DMSO).

    • Include "no-cell" blanks (medium only) and "vehicle-treated" controls (cells + DMSO vehicle).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[11]

  • Absorbance Reading: Gently shake the plate and measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[11]

Data Presentation and Interpretation

The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%. Data should be summarized in a table for clear comparison.

Compound IDCell LineIC50 (µM) ± SD
QZ-001A549 (Lung)2.5 ± 0.3
QZ-001MCF-7 (Breast)5.1 ± 0.6
QZ-002A549 (Lung)15.8 ± 2.1
QZ-002MCF-7 (Breast)22.4 ± 3.5
Gefitinib (Control)A549 (Lung)0.8 ± 0.1

Trustworthiness Check: The IC50 value can be influenced by assay parameters like cell seeding density, serum concentration, and incubation time.[13] These parameters must be optimized and standardized for consistent and reliable results.

Tier 2: Elucidating the Mechanism of Cell Death

Compounds that demonstrate potent cytotoxicity (e.g., IC50 < 10 µM) are advanced to secondary screening to determine how they are killing cancer cells. Many effective anticancer drugs work by inducing apoptosis or causing cell cycle arrest.[14]

Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.[15][16] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells with compromised membrane integrity, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Protocol available upon request.

Cell Cycle Analysis

Dysregulation of the cell cycle is a fundamental aspect of cancer.[19] Many quinazoline compounds exert their effect by causing cells to arrest in a specific phase of the cell cycle (G0/G1, S, or G2/M), preventing them from progressing to mitosis and division.[20][21] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is a powerful technique to quantify the percentage of cells in each phase based on their DNA content.[19][22]

Experimental Protocol: Cell Cycle Analysis via PI Staining

Materials:

  • 6-well cell culture plates

  • Test compounds and vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[19]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment.[19] Treat cells with the quinazoline compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium, which contains detached apoptotic cells.

    • Wash adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the previous step to ensure all cells are included in the analysis.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

    • Incubate in the dark at room temperature for 30 minutes.[19]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases can be quantified.[20]

Tier 3: Target Identification and MOA Confirmation

For quinazolines, the most probable targets are protein kinases.[1] Assays in this tier aim to confirm engagement with specific kinases and validate the downstream effects on signaling pathways.

Target-Based Kinase Inhibition Assays

Many quinazolines are designed to target specific kinases like EGFR or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][12] In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of a purified, recombinant kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[23] High kinase activity consumes more ATP, resulting in a low luminescent signal, whereas effective inhibition preserves ATP, leading to a high signal.

Kinase_Signaling cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR Dimer EGF->EGFR ADP_E ADP EGFR->ADP_E RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF P PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR ATP_E ATP ATP_E->EGFR P_E P Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation VEGF VEGF VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 ADP_V ADP VEGFR2->ADP_V PLCg PLCγ-PKC-MAPK Pathway VEGFR2->PLCg P PI3K_AKT_V PI3K-AKT Pathway VEGFR2->PI3K_AKT_V P Quinazoline_V Quinazoline Inhibitor Quinazoline_V->VEGFR2 ATP_V ATP ATP_V->VEGFR2 P_V P Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT_V->Angiogenesis

Caption: Key kinase pathways targeted by quinazoline inhibitors.

Experimental Protocol: VEGFR-2 Luminescence-Based Kinase Assay

Materials:

  • Recombinant Human VEGFR-2 kinase[24]

  • Kinase Buffer (e.g., BPS Bioscience #79334)[24]

  • ATP solution

  • Kinase substrate (e.g., Poly (Glu:Tyr, 4:1))[24]

  • Luminescence-based detection reagent (e.g., Kinase-Glo®)[24]

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock. Prepare serial dilutions of the quinazoline test compound in 1x Kinase Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).[24]

  • Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.[24]

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of Kinase Buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • Thaw and dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[24]

  • Kinase Reaction: Mix gently and incubate the plate at 30°C for 45 minutes.[24]

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.[24]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the data to determine the IC50 value for kinase inhibition.

Preliminary Safety Profiling: hERG Assay

A critical off-target effect for many small molecules is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening cardiac arrhythmias.[25][26] Early assessment of a compound's hERG liability is crucial in drug development.[25] High-throughput, cell-based fluorescence or flux assays are available for initial screening before committing to the "gold standard" manual patch-clamp electrophysiology.[27][28] A significant hERG inhibition activity would be a major red flag for a compound's continued development.

Tier 4: In Vivo Efficacy Assessment

Promising lead compounds with a well-defined in vitro profile (high potency, clear MOA, and acceptable safety profile) must ultimately be tested in a living system. In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and toxicity profile.[29] For quinazolines, common preclinical models include murine tumor models like Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA), where parameters such as mean survival time, tumor volume, and changes in haematological profiles are assessed after treatment.[30]

References

  • Sharma, G., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Al-Suhaimi, O., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Tomic, S., et al. (2001). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed.
  • Lelan, F. A., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • Mitra, A., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • Wikipedia. (n.d.). MTT assay.
  • Journal of Pharmaceutical and Biological Sciences. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Zhang, X., et al. (2014). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. PubMed.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Frontiers in Bioengineering and Biotechnology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Bentham Science. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.
  • Frontiers in Bioengineering and Biotechnology. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results.
  • Apovtosin, A. A., & Heldman, M. R. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • ResearchGate. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Springer. (2023). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format.
  • PubMed. (2021). PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR.
  • PubMed. (2015). In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives.
  • Expert Opinion on Drug Discovery. (2008). Role of hERG potassium channel assays in drug development.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
  • Royal Society of Chemistry. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • PubMed Central. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.
  • Semantic Scholar. (n.d.). Role of hERG potassium channel assays in drug development.
  • PubMed Central. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • ResearchGate. (2024). Anticancer activity of targeted quinazoline derivatives.
  • NIH. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PubMed. (2024). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.

Sources

Application Notes and Protocols for the Use of 4-Chloro-6-methylquinazoline in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational therapeutic agents.[1] Within oncology, the 4-anilinoquinazoline framework has proven to be a particularly fruitful starting point for the development of potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2] EGFR, a key member of the ErbB family of receptor tyrosine kinases, is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] Its aberrant activation, through mutation or overexpression, is a well-established driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast, and colon cancers. Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has become a cornerstone of modern targeted cancer therapy.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-6-methylquinazoline , a key chemical intermediate, in the synthesis and evaluation of novel EGFR inhibitors. We will explore the rationale behind its use, provide detailed, field-tested protocols for its conversion into a representative EGFR inhibitor, and outline the subsequent in vitro characterization of the synthesized compound's biological activity.

Rationale for Employing this compound as a Core Intermediate

The utility of this compound as a precursor for EGFR inhibitors is rooted in several key chemical and structural features:

  • The Activated 4-Position: The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin of the synthetic strategy, allowing for the straightforward introduction of various substituted anilines. This reaction is typically high-yielding and tolerant of a wide range of functional groups on the aniline nucleophile, facilitating the exploration of structure-activity relationships (SAR).[3]

  • The 6-Methyl Group: Substituents on the quinazoline core can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. The methyl group at the C6 position is a relatively small, lipophilic group that can favorably occupy a hydrophobic pocket within the EGFR active site. Its presence can enhance binding affinity compared to the unsubstituted quinazoline core. SAR studies have shown that modifications at this position are critical for optimizing inhibitor performance.[2]

  • Proven Pharmacophore: The resulting 4-anilino-6-methylquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. It correctly orients the substituted aniline moiety to form key hydrogen bond interactions with the hinge region of the EGFR kinase domain, mimicking the binding of the native ATP substrate.

Experimental Protocols

Part 1: Synthesis of a Representative EGFR Inhibitor: N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine

This protocol details the synthesis of a representative 4-anilino-6-methylquinazoline-based EGFR inhibitor. The choice of 3-chloro-4-fluoroaniline as the nucleophile is based on its prevalence in potent, clinically approved EGFR inhibitors, where it is known to form critical interactions within the ATP-binding pocket.[4]

Workflow for the Synthesis of a Representative EGFR Inhibitor

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Purification & Characterization start1 6-Methylquinazolin-4-one reagents1 Phosphoryl Chloride (POCl3) N,N-Dimethylaniline Toluene start1->reagents1 Reflux product1 This compound reagents1->product1 start2 This compound product1->start2 reagents2 3-Chloro-4-fluoroaniline Isopropanol start2->reagents2 Reflux product2 N-(3-chloro-4-fluorophenyl)- 6-methylquinazolin-4-amine reagents2->product2 start3 Crude Product product2->start3 purification Column Chromatography Recrystallization start3->purification characterization NMR (1H, 13C) Mass Spectrometry (LC-MS) HPLC purification->characterization final_product Pure EGFR Inhibitor characterization->final_product

Caption: Synthetic workflow from starting materials to the purified EGFR inhibitor.

Step 1.1: Synthesis of this compound

This procedure is adapted from established methods for the chlorination of quinazolinones.

  • Materials:

    • 6-Methylquinazolin-4-one

    • Phosphoryl chloride (POCl₃)

    • N,N-dimethylaniline

    • Toluene

    • Ice

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

  • Procedure:

    • To a round-bottom flask, add 6-methylquinazolin-4-one (1 equivalent), toluene, and N,N-dimethylaniline (1.2 equivalents).

    • Carefully add phosphoryl chloride (1.1 equivalents) to the stirred mixture. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound. This intermediate can often be used in the next step without further purification.

Step 1.2: Synthesis of N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine

This step involves the key SNAr reaction.

  • Materials:

    • This compound (from Step 1.1)

    • 3-Chloro-4-fluoroaniline

    • Isopropanol

    • Round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • Dissolve this compound (1 equivalent) in isopropanol in a round-bottom flask.

    • Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The product will often precipitate out of the solution as the hydrochloride salt. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration and wash with cold isopropanol to yield the crude product.

Step 1.3: Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the synthesized compound.

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using HPLC.

Part 2: In Vitro Biological Evaluation

Step 2.1: EGFR Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of the synthesized inhibitor against EGFR kinase. The assay measures the amount of ADP produced, which is then converted into a luminescent signal.

  • Materials:

    • Recombinant human EGFR kinase enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • Synthesized inhibitor compound

    • 384-well white plates

    • Luminometer plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in kinase assay buffer.

    • Assay Plate Setup:

      • Add 5 µL of the diluted inhibitor or control (DMSO for 0% inhibition, a known EGFR inhibitor for 100% inhibition) to the wells of a 384-well plate.

      • Prepare a master mix containing ATP (at Kₘ concentration) and the Poly(Glu, Tyr) substrate in kinase assay buffer.

      • Add 10 µL of the master mix to each well.

    • Kinase Reaction: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Signal Generation:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Step 2.2: Cell-Based Proliferation Assay (MTS Assay)

This assay determines the inhibitor's ability to suppress the growth of cancer cells that are dependent on EGFR signaling (e.g., A431 or NCI-H1975).

  • Materials:

    • EGFR-dependent cancer cell line (e.g., A431)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized inhibitor compound

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • 96-well clear plates

    • Humidified incubator (37°C, 5% CO₂)

    • Absorbance microplate reader

  • Procedure:

    • Cell Seeding: Seed the A431 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of the synthesized inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor or control (vehicle-treated) to the respective wells.

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Data Presentation and Interpretation

The efficacy of newly synthesized EGFR inhibitors derived from this compound should be quantified and compared to a known standard, such as Gefitinib or Erlotinib.

CompoundEGFR Kinase IC₅₀ (nM)A431 Cell GI₅₀ (µM)
Representative Inhibitor Experimental ValueExperimental Value
Gefitinib (Reference) 20 - 800.5 - 1.5
Erlotinib (Reference) 2 - 50.1 - 1.0
Note: Reference values are approximate and can vary based on assay conditions.

Understanding the Mechanism: The EGFR Signaling Pathway

EGFR inhibitors function by blocking the ATP-binding site of the intracellular kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades that drive cell proliferation and survival.

Simplified EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling Cascades Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT PLCg PLCγ Pathway Dimer->PLCg JAK_STAT JAK-STAT Pathway Dimer->JAK_STAT Inhibitor 4-Anilino-6-methylquinazoline Inhibitor Inhibitor->Dimer BLOCKS Cellular_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cellular_Response PI3K_AKT->Cellular_Response PLCg->Cellular_Response JAK_STAT->Cellular_Response

Caption: Inhibition of the EGFR signaling cascade by a 4-anilinoquinazoline derivative.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel EGFR inhibitors. Its activated C4 position allows for facile diversification through nucleophilic aromatic substitution, while the C6-methyl group provides a key structural element for potent enzyme inhibition. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and biological evaluation of new chemical entities based on this important scaffold. By leveraging this strategic starting material, researchers can efficiently generate and test new generations of targeted therapies for EGFR-driven cancers.

References

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-115.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678585.
  • Ji, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4347-4358.
  • Ghareb, N., et al. (2021). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Biointerface Research in Applied Chemistry, 12(1), 1018-1036.
  • Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methylquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.

I. Synthesis Overview & Core Workflow

The synthesis of this compound is most commonly achieved via a robust two-step process starting from 2-amino-5-methylbenzoic acid. The general workflow involves the initial formation of the heterocyclic quinazolinone core, followed by a chlorination reaction to yield the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-5-methylbenzoic Acid + Formamide B 6-Methylquinazolin-4(3H)-one A->B Heat (e.g., 160°C) C 6-Methylquinazolin-4(3H)-one A->C D This compound C->D Chlorinating Agent (e.g., SOCl₂, POCl₃) Reflux

Caption: General two-step synthesis workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and reagent choices.

Q1: What is the most reliable and scalable route for synthesizing this compound?

A1: The most established and scalable route begins with the condensation of 2-amino-5-methylbenzoic acid with formamide to produce 6-methylquinazolin-4(3H)-one.[1] This intermediate is then chlorinated using standard reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the target compound.[1][2] This pathway is favored due to the commercial availability and relatively low cost of the starting materials and the generally high yields achievable under optimized conditions.

Q2: Which chlorinating agent is better for the conversion of 6-methylquinazolin-4(3H)-one: Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)?

A2: Both SOCl₂ and POCl₃ are effective and widely used for this transformation. The choice often depends on laboratory availability, safety protocols, and downstream purification preferences.

  • Thionyl Chloride (SOCl₂): Often used at reflux, it is highly reactive. A key advantage is that the byproducts (SO₂ and HCl) are gaseous, which can simplify the workup process.[1]

  • Phosphorus Oxychloride (POCl₃): Also typically used at reflux. Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added to form the Vilsmeier reagent in situ, which is a more potent chlorinating species.[2] The workup for POCl₃ requires careful quenching of the non-volatile phosphoric acid byproducts.

For many applications, the two reagents can be used interchangeably with appropriate procedural adjustments. A comparison is summarized below.

FeatureThionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃)
Typical Conditions Reflux, neat or in an inert solventReflux, neat or with catalytic DMF[2]
Byproducts SO₂ (gas), HCl (gas)Phosphoric acids (non-volatile)
Workup Evaporation of excess reagent, quenchCareful quenching in ice/base mixture[2]
Relative Reactivity HighHigh (can be enhanced with DMF)

Q3: Why is the chloro group at the C4 position so reactive?

A3: The reactivity of the C4 chloro group is fundamental to the utility of 4-chloroquinazolines as synthetic intermediates. The chlorine atom is an excellent leaving group, and its position on the quinazoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This is because the nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, stabilizing the negative charge that develops in the Meisenheimer complex intermediate during the SNAr mechanism. This high reactivity allows for the easy introduction of various nucleophiles (amines, alcohols, thiols) to build more complex molecules, which is why this scaffold is prevalent in medicinal chemistry.[3][4]

III. Troubleshooting Guide: Improving Yield & Purity

This section provides detailed solutions to specific experimental problems.

Scenario 1: Low Yield of the Intermediate, 6-Methylquinazolin-4(3H)-one

Q: My initial cyclization reaction of 2-amino-5-methylbenzoic acid and formamide is giving a low yield (<60%). How can I improve this?

A: Low yields in this step are typically due to incomplete reaction or suboptimal temperature control.

  • Pillar of Causality: The Niementowski quinazolinone synthesis is a thermal condensation reaction that proceeds through an initial N-formylation followed by intramolecular cyclization and dehydration.[5] Each step is temperature-dependent.

  • Recommended Actions:

    • Verify Temperature: Ensure the reaction mixture reaches and maintains a temperature of at least 160°C.[1] Use a high-boiling solvent or run the reaction neat in an excess of formamide, which also serves as the solvent.

    • Ensure Purity of Starting Materials: Impurities in the 2-amino-5-methylbenzoic acid can interfere with the reaction. Use recrystallized or high-purity grade starting material.

    • Increase Reaction Time: If TLC analysis shows significant unreacted starting material, extend the reaction time. Monitor the reaction progress every 1-2 hours until the starting material spot is consumed.

    • Stoichiometry: While formamide is often used in large excess, ensure the ratio is sufficient to drive the reaction to completion. A common ratio is a 1:3 to 1:5 molar equivalent of the acid to formamide, though formamide is often used as the solvent itself.

Scenario 2: Low Yield During the Chlorination of 6-Methylquinazolin-4(3H)-one

Q: I'm losing most of my material during the chlorination step. My final yield of this compound is less than 50%. What's going wrong?

A: This is the most critical step for yield loss. The primary culprits are often an incomplete reaction or, more commonly, hydrolysis of the product during workup. The 4-chloro product is highly reactive and can easily revert to the 6-methylquinazolin-4(3H)-one starting material in the presence of water.

G Start Low Yield in Chlorination Step CheckReaction Is the reaction complete? (Monitor by TLC) Start->CheckReaction CheckWorkup Is the workup procedure optimized to prevent hydrolysis? CheckReaction->CheckWorkup Yes Reflux Increase reflux time or add catalytic DMF (if using POCl₃). CheckReaction->Reflux No Quench Quench reaction mixture by adding it SLOWLY to ice-cold saturated NaHCO₃ solution. CheckWorkup->Quench Yes Reflux->CheckWorkup Re-run Reaction Extract Immediately extract product into a non-polar organic solvent (e.g., DCM, Chloroform). Quench->Extract Dry Thoroughly dry the organic layer with MgSO₄ or Na₂SO₄ before solvent evaporation. Extract->Dry Success Improved Yield Dry->Success

Caption: Troubleshooting workflow for low yield in the chlorination step.

  • Pillar of Causality: The C4-Cl bond is highly electrophilic. Water acts as a nucleophile, attacking this position and leading to the reformation of the more thermodynamically stable C=O bond of the quinazolinone. This hydrolysis is accelerated by heat and acidic conditions.

  • Recommended Actions & Protocol:

    • Ensure Complete Reaction: Before workup, confirm the absence of starting material via TLC. If the reaction is sluggish, consider adding a catalytic amount (1-2 drops) of DMF when using POCl₃.[2]

    • Optimize Workup Conditions (Critical):

      • Temperature Control: After the reaction is complete, cool the mixture to room temperature. The workup must be performed under cold conditions (0-5°C).

      • Quenching: The key is to neutralize the highly acidic reaction mixture while minimizing the product's contact time with the aqueous phase. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a weak base, such as saturated aqueous sodium bicarbonate solution.[2] This neutralizes excess chlorinating agent and HCl/phosphoric acid byproducts.

      • Extraction: Do not delay extraction. As soon as the quenching is complete, extract the precipitated product into a water-immiscible organic solvent like dichloromethane (DCM) or chloroform.[2] Perform multiple extractions (e.g., 3x) to ensure full recovery.

    • Drying: Thoroughly dry the combined organic extracts over a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water before solvent evaporation. Any residual water can cause hydrolysis upon concentration.

Scenario 3: Product is Contaminated with Starting Material

Q: My final product shows a significant amount of 6-methylquinazolin-4(3H)-one by ¹H NMR and TLC. How can I remove it?

A: This contamination arises from either an incomplete chlorination reaction or product hydrolysis during workup/purification.

  • Pillar of Causality: The starting material (a quinazolinone) and the product (a chloroquinazoline) have different polarities and acid/base properties. The quinazolinone is more polar and has an acidic N-H proton, while the product is less polar and basic at its ring nitrogens.

  • Recommended Actions:

    • Re-run the Reaction: If the contamination is severe (>15-20%), the most efficient solution is to re-subject the impure material to the chlorination conditions to drive the reaction to completion.

    • Purification via Column Chromatography: Use silica gel chromatography with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. The less polar this compound product will elute before the more polar 6-methylquinazolin-4(3H)-one starting material.

    • Acid Wash: An alternative purification method involves an acid-base extraction. Dissolve the crude product in an organic solvent (like DCM). Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic starting material may be partially protonated and extracted into the aqueous layer, although the product itself is also basic and may be lost. This method is less reliable and can lead to yield loss. Chromatography is the preferred method.

IV. Detailed Experimental Protocol

Optimized Chlorination of 6-Methylquinazolin-4(3H)-one

This protocol is a self-validating system designed to maximize yield by controlling the critical parameters discussed above.

Reagents & Equipment:

  • 6-Methylquinazolin-4(3H)-one

  • Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, optional, for POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methylquinazolin-4(3H)-one (1.0 eq). Place the apparatus under an inert atmosphere (N₂ or Argon).

  • Addition of Chlorinating Agent: Carefully add thionyl chloride (SOCl₂, ~10 eq) or phosphorus oxychloride (POCl₃, ~10 eq) to the flask. Safety Note: Perform this step in a fume hood as these reagents are corrosive and react violently with water. If using POCl₃, 1-2 drops of DMF may be added as a catalyst.[2]

  • Reaction: Heat the mixture to reflux (for SOCl₂, ~79°C; for POCl₃, ~105°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Workup - Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.

    • Slowly and carefully , add the reaction mixture dropwise via an addition funnel to the ice/NaHCO₃ slurry. The addition is highly exothermic and will release gas (CO₂). Maintain the temperature of the quenching solution below 10°C.

  • Workup - Extraction:

    • Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel.

    • Extract the aqueous slurry with DCM (3 x volume of the initial reaction mixture).

    • Combine the organic layers.

  • Workup - Drying and Concentration:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

V. References

  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. (n.d.). ResearchGate. Retrieved from [Link]

  • Ziyadullaev, M., Eshboev, F., & Azimova, S. (2022). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Natural Compounds, 58(2), 381-385. Retrieved from [Link]

  • Barros, F. W. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 27(15), 4984. Retrieved from [Link]

  • Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2021). ACS Omega, 6(45), 30485-30495. Retrieved from [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (2010). Tropical Journal of Pharmaceutical Research, 9(4). Retrieved from [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. International Conference on New Material and Chemical Industry. Retrieved from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis, 17(7), 519-545. Retrieved from [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2021). Acta Scientific Pharmaceutical Sciences, 5(12), 31-41. Retrieved from [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Retrieved from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents. Retrieved from

  • CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. (n.d.). Google Patents. Retrieved from

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 785135. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for the purification of 4-Chloro-6-methylquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this critical intermediate. As a reactive heterocyclic compound, its purity is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. This guide provides field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

Before beginning any purification, a foundational understanding of your crude material is essential. The synthetic route heavily influences the impurity profile, which in turn dictates the most effective purification strategy.

Question: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile is almost always linked to the synthetic method used. The most common synthesis involves the chlorination of 6-methylquinazolin-4(3H)-one using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1][2].

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 6-methylquinazolin-4(3H)-one is a very common impurity. Its presence suggests an incomplete chlorination reaction.

  • Hydrolysis Product: this compound is susceptible to hydrolysis, which converts it back to 6-methylquinazolin-4(3H)-one. This can occur if the reaction is quenched with water or exposed to moisture during workup.

  • Reagent Byproducts: Residual acids or salts from the chlorinating agent (e.g., from quenching POCl₃) can contaminate the crude product.

  • Solvent Residue: Solvents used in the reaction or workup (e.g., toluene, DMF) may be present.

A preliminary analytical check, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is crucial to identify the number and relative polarity of these impurities, guiding your choice of purification method.

Question: How do I select the right purification strategy: Recrystallization or Column Chromatography?

Answer: The choice depends on the purity level of your crude material and the nature of the impurities.

  • Recrystallization is the preferred method if your crude product has a relatively high purity (e.g., >90%) and the main impurity is the unreacted starting material, which may have different solubility characteristics[3]. It is a highly efficient technique for removing small amounts of impurities and can be easily scaled.

  • Column Chromatography is necessary when the crude material is of lower purity or contains multiple impurities with polarities similar to the product[4][5]. While highly effective, it is more resource-intensive (solvents, silica) and can be more challenging to scale up.

Below is a decision-making workflow to guide your selection.

G start Crude this compound tlc_hplc Perform Initial Purity Analysis (TLC/HPLC) start->tlc_hplc decision Assess Purity & Impurity Profile tlc_hplc->decision high_purity High Purity (>90%) Few Impurities decision->high_purity  Yes low_purity Low Purity (<90%) Multiple/Similar Polarity Impurities decision->low_purity  No recrystallization Proceed with Recrystallization high_purity->recrystallization chromatography Proceed with Column Chromatography low_purity->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Purification method selection workflow.

Part 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique but can sometimes be challenging. Here are solutions to common problems.

Question: How do I select an appropriate solvent system for recrystallizing this compound?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, the impurities should either be completely soluble or insoluble at all temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise (start with ~0.5 mL) at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the mixture gently (e.g., in a warm water bath). The solid should dissolve completely.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

Based on the polar nature of the quinazoline core and its substituents, a good starting point for solvent screening would be:

  • Non-polar solvents: Hexanes, Toluene

  • Moderately polar solvents: Ethyl acetate, Isopropanol (IPA), Acetonitrile

  • Mixed solvent systems: Ethyl acetate/Hexane or Toluene/Hexane. A mixed system is often required to achieve the ideal solubility profile[6].

Question: My compound has oiled out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solid melts or separates from the solution as a liquid phase rather than forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to reduce the saturation level.

  • Cool Slowly: Allow the flask to cool very slowly. Insulating the flask can help promote slow crystal growth.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide a nucleation point for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

Question: After recrystallization, my yield is very low. How can I improve it?

Answer: Low yield is a common issue and can stem from several factors:

  • Using too much solvent: This keeps too much of your product dissolved even after cooling. To fix this, you can carefully evaporate some of the solvent and attempt to recrystallize again.

  • Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Always allow for slow cooling.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. Ensure your funnel and receiving flask are pre-heated.

Part 3: Troubleshooting Guide for Column Chromatography

Column chromatography provides excellent separation but requires careful optimization[4].

Question: How do I determine the best mobile phase (eluent) for my column?

Answer: The ideal mobile phase should move your target compound to a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This Rf value typically ensures good separation without requiring an excessively large volume of solvent.

Eluent Selection Protocol:

  • Prepare several TLC chambers with different solvent systems. A common starting point for compounds like this is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

  • Spot your crude material on TLC plates and develop one in each chamber.

  • Observe the separation. The goal is to have the spot for your product well-separated from all impurity spots.

  • Adjust the solvent ratio to achieve the target Rf.

    • If Rf is too low (spot doesn't move far): Increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate).

    • If Rf is too high (spot moves with the solvent front): Decrease the polarity of the eluent (e.g., increase the percentage of Hexane).

Problem Scenario (TLC) Cause Solution
All spots remain at the baseline.Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., from 10% to 30% Ethyl Acetate in Hexane).
All spots run to the top.Eluent is too polar.Decrease the proportion of the polar solvent.
Spots are streaky.Sample is overloaded on TLC, or the compound is acidic/basic.Spot less material. Add 0.5% triethylamine (for basic compounds) or acetic acid to the eluent.
Spots are not well-separated.Solvents have insufficient selectivity.Try a different solvent system (e.g., Dichloromethane/Methanol).

Question: My separation is poor on the column even though it looked good on TLC. What went wrong?

Answer: This is a common and frustrating issue. Several factors can cause poor column performance despite a promising TLC result[7][8].

Troubleshooting Steps:

  • Improper Column Packing: Air bubbles or channels in the silica bed will lead to uneven flow and band broadening. Always pack your column carefully as a uniform slurry.

  • Overloading the Column: Using too much crude material for the column size is a primary cause of poor separation. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Application: The initial band of the sample applied to the column should be as narrow as possible. Dissolve your sample in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica ("dry loading"), and carefully add it to the top of the column.

Below is a generalized workflow for a typical flash chromatography purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Select Eluent via TLC (Target Rf ≈ 0.3) pack_column 2. Pack Column with Silica Slurry prep_eluent->pack_column load_sample 3. Load Sample (Dry or Wet) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Standard workflow for flash column chromatography.

Part 4: Purity Verification

After purification, you must verify the purity and identity of the final product.

Question: What analytical techniques should I use to confirm the purity of my this compound?

Answer: A combination of techniques is recommended for full characterization.

  • TLC/HPLC: A single spot on TLC (in multiple solvent systems) or a single peak in an HPLC chromatogram is a good indication of purity. HPLC offers a more quantitative assessment[9].

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectrum should be clean, with integrations matching the expected number of protons and chemical shifts consistent with the structure of this compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity.

Example HPLC Purity Analysis Method A standard reversed-phase HPLC method can be adapted to assess purity. This is a representative method for quinazoline derivatives[9].

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 340 nm
Sample Prep Dissolve sample in 50:50 Acetonitrile:Water to 0.5 mg/mL

Purity is typically calculated based on the area percentage of the main peak. For drug development applications, impurities would need to be identified and quantified against a reference standard.

References

  • de Oliveira, V. G., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2697–2706.
  • Wikipedia. (n.d.). Column chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Saeed, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100822.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Lacerda, D. I., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6598.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinazoline.
  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Google Patents. (1993). EP0566226A1 - Quinazoline derivatives.
  • Der Pharma Chemica. (2016). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate....

Sources

Technical Support Center: Troubleshooting Side Reactions in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory.

I. Issues Related to Low Yield & Incomplete Reactions

Question 1: My Niementowski/Friedländer synthesis is giving a very low yield. What are the common culprits?

Low yields in classical quinazoline syntheses are a frequent challenge. The root cause often lies in one or more of the following factors:

  • Suboptimal Reaction Conditions: Traditional methods often call for high temperatures, which can lead to the degradation of starting materials and products.[1] Harsh acidic or basic conditions can also promote unwanted side reactions.

  • Incomplete Cyclization: The final ring-closing step to form the quinazoline core may be inefficient. This can be due to steric hindrance from bulky substituents or insufficient activation of the reacting functional groups. You may observe the accumulation of an acyclic intermediate, such as an N-acylanthranilamide.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Hydrolysis of Intermediates: In syntheses starting from anthranilic acid and acetic anhydride, the intermediate 2-methyl-4H-3,1-benzoxazin-4-one is highly susceptible to hydrolysis, even by atmospheric moisture.[2] This opens the ring and prevents the desired subsequent reaction to form the quinazoline.

Expert Insight: Don't underestimate the impact of starting material quality. Impurities in commercially available anthranilic acid can significantly hinder your reaction. It is advisable to purify the starting material by recrystallization if you suspect this to be an issue.

Question 2: My TLC analysis shows multiple spots, and I'm unsure which is my product. How can I identify the main spots?

A crowded TLC plate is a common scenario. Here’s a systematic approach to deconstruct what you're seeing:

  • Co-spotting is Key: Always run a three-lane TLC:

    • Lane 1: Starting Material

    • Lane 2: Reaction Mixture

    • Lane 3 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.[3]

  • Interpreting the Results:

    • The spot corresponding to your starting material should diminish over time.

    • A new, distinct spot should appear, which is likely your desired quinazoline product. Quinazolines are generally more conjugated and often less polar than their acyclic precursors.

    • If you see a streak or a spot that stays at the baseline, it could indicate a highly polar byproduct or insoluble material.

    • Spots between your starting material and product could be intermediates that have not fully cyclized.

Below is a troubleshooting workflow for interpreting your TLC results:

TLC Run TLC with Co-spotting SM_Present Starting Material Spot Prominent? TLC->SM_Present New_Spot New Product Spot Formed? SM_Present->New_Spot No Incomplete_Reaction Incomplete Reaction. Increase time/temperature. SM_Present->Incomplete_Reaction Yes Streaking Streaking or Baseline Spot? New_Spot->Streaking No Reaction_Progressing Reaction is Progressing. New_Spot->Reaction_Progressing Yes Intermediate_Spots Spots Between SM and Product? Streaking->Intermediate_Spots No Polar_Byproduct Possible Polar Byproduct or Insolubles. Consider filtration. Streaking->Polar_Byproduct Yes Incomplete_Cyclization Incomplete Cyclization. Promote ring closure (e.g., add dehydrating agent). Intermediate_Spots->Incomplete_Cyclization Yes Successful_Reaction Reaction Successful. Proceed to work-up. Intermediate_Spots->Successful_Reaction No quinazoline Quinazoline n_oxide Quinazoline N-oxide quinazoline->n_oxide Oxidation oxidant [O] (e.g., H2O2, peracid) oxidant->n_oxide

Caption: General mechanism for quinazoline N-oxide formation.

Question 4: My reaction mixture has become a thick slurry, and I'm having trouble with stirring. What could be causing this?

The formation of insoluble byproducts, particularly dimers or polymers, can lead to a thick reaction mixture.

  • Dimerization: Under certain conditions, especially at high temperatures, anthranilic acid and its derivatives can undergo self-condensation or react with intermediates to form dimeric structures. These dimers are often less soluble than the desired product and can precipitate out of the reaction mixture.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating, as this often promotes dimerization.

    • Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates and minimize self-condensation.

    • Solvent Choice: Ensure that your chosen solvent can adequately dissolve all reactants and intermediates at the reaction temperature.

Question 5: I am having issues with regioselectivity in my Friedländer synthesis. How can I control which isomer is formed?

Regioselectivity is a critical consideration when using unsymmetrical ketones in the Friedländer synthesis. The reaction can potentially proceed at two different α-methylene positions, leading to a mixture of isomers. [4]

  • Factors Influencing Regioselectivity:

    • Steric Hindrance: The reaction is more likely to occur at the less sterically hindered α-methylene group.

    • Electronic Effects: The acidity of the α-protons plays a role; the more acidic proton is more readily removed to form the enolate intermediate.

    • Catalyst: The choice of an acid or base catalyst can influence the regioselectivity. [5]

  • Strategies for Controlling Regioselectivity:

    • Use of Directing Groups: Introducing a temporary directing group on the ketone can block one of the reactive sites.

    • Catalyst Screening: Experiment with different Lewis acid or Brønsted acid/base catalysts to find one that favors the desired isomer.

    • Reaction Conditions: Varying the temperature and solvent can also impact the regioselectivity.

Parameter Effect on Regioselectivity Recommendation
Catalyst Lewis acids can favor one isomer over another. [5]Screen a variety of Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃).
Temperature Lower temperatures can increase selectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent Solvent polarity can influence the stability of the intermediates.Experiment with both polar and non-polar solvents.

Analytical & Purification Protocols

Protocol 1: Step-by-Step Guide for TLC Monitoring

  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber. [6]2. Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material, reaction mixture, and a co-spot. [3]3. Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent and spot it on the first lane.

    • Take a small aliquot of your reaction mixture using a capillary tube and spot it on the second and third lanes. [7] * On the third lane (the co-spot), carefully spot the starting material solution directly on top of the reaction mixture spot. [3]4. Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top. [7]5. Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp. If the compounds are not UV-active, you can use an iodine chamber or a staining solution. [6] Protocol 2: General Procedure for LC-MS Analysis of Reaction Mixtures

  • Sample Preparation: Take an aliquot of your reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis. Filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for the separation of moderately polar organic compounds.

    • Mobile Phase: A gradient elution is often effective. Start with a high percentage of water (with 0.1% formic acid for better peak shape) and gradually increase the percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for quinazoline derivatives.

    • Polarity: Run the analysis in positive ion mode to detect protonated molecules [M+H]⁺.

    • Scan Mode: Perform a full scan to identify the molecular weights of all components in the mixture. You can then use tandem MS (MS/MS) to fragment the ions of interest and obtain structural information. [8] Protocol 3: Purification by Column Chromatography

  • Choose a Solvent System: Use TLC to determine a suitable solvent system that gives good separation between your product and impurities. The desired product should have an Rf value of approximately 0.2-0.4.

  • Pack the Column: Pack a glass column with silica gel using the chosen solvent system. Ensure the silica gel is packed uniformly to avoid channeling.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column. [9]4. Elute the Column: Add the eluting solvent to the top of the column and begin collecting fractions. You can either use a constant solvent composition (isocratic elution) or gradually increase the polarity of the solvent (gradient elution) to separate the compounds. [10]5. Analyze the Fractions: Analyze the collected fractions by TLC to identify which fractions contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

  • Select a Suitable Solvent: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. [11]Perform small-scale solubility tests to find the best solvent.

  • Dissolve the Crude Product: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. [2]3. Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. [2]4. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry. [2]

References

  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • How to Monitor a Reaction by TLC. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). Molecules.
  • Synthesis of Quinazolinones and Quinazolines. (2017). ResearchGate.
  • Lab Procedure: Thin Layer Chromatography. (n.d.). LabXchange.
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
  • Conceivable mechanism for the synthesis of quinazoline-2,4-diones. (2018). ResearchGate.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Molecules.
  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (2022). ResearchGate.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2008). ResearchGate.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2013). New Journal of Chemistry.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules.
  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. (2020). Catalysis Science & Technology.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). Molecules.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2020). Molbank.
  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
  • A New Synthesis of Aryl Substituted Quinazolin-4(1H)-ones. (1996). Journal of Heterocyclic Chemistry.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. (2023). Journal of Visualized Experiments.
  • column chromatography & purification of organic compounds. (2021, February 9). ChemHelp ASAP [Video]. YouTube.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). ResearchGate.
  • Synthesis of Quinazolinyl Chalcone Derivatives. (2015). Atlantis Press.
  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2016). ResearchGate.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2003). Semantic Scholar.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (2021). Chemistry & Biodiversity.
  • LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. (n.d.). Shimadzu.
  • Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. (2008). ResearchGate.
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). International Journal of Science and Research.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2015). ACS Combinatorial Science.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2005). ResearchGate.

Sources

Technical Support Center: Optimization of Microwave-Assisted Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the optimization of microwave-assisted quinazoline synthesis. This guide is meticulously crafted for researchers, scientists, and professionals in drug development to navigate the nuances of this powerful synthetic technique. Here, we move beyond mere protocols to explain the "why" behind the "how," ensuring your experiments are not only successful but also reproducible and scalable.

The synthesis of quinazolines and their derivatives is a cornerstone of medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents.[1][2][3] Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering dramatic reductions in reaction times, improved yields, and enhanced purity compared to conventional heating methods.[4][5][6] However, harnessing the full potential of microwave chemistry requires a deep understanding of the interplay between various reaction parameters.

This guide is structured to anticipate and address the specific challenges you may encounter, providing clear, actionable solutions grounded in scientific principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries encountered during microwave-assisted quinazoline synthesis.

Q1: Why is my reaction yield consistently low?

Low yields in microwave-assisted quinazoline synthesis can stem from several factors. A primary consideration is the choice of solvent and its interaction with microwave irradiation. The efficiency of microwave heating is dependent on the dielectric properties of the solvent.[7][8]

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. Polar solvents are generally better at absorbing microwave energy, leading to rapid and uniform heating.[4][7] For many quinazoline syntheses, polar aprotic solvents like DMF and DMSO, or polar protic solvents such as ethanol, have shown excellent results.[9] Conversely, non-polar solvents like toluene or THF may be less effective, potentially leading to incomplete reactions or the formation of undesired byproducts like benzimidazoles.[9]

  • Insufficient Heating: Ensure your reaction is reaching the optimal temperature. While microwaves provide rapid heating, the set temperature must be sufficient to overcome the activation energy of the reaction.[10] A systematic optimization of the reaction temperature is often necessary.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the chosen solvent at the reaction temperature, the reaction kinetics will be hindered, resulting in lower yields.[9]

  • Incorrect Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a gross imbalance can lead to side product formation.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge. Addressing this requires a careful examination of your reaction conditions.

  • Temperature and Time Optimization: Microwave synthesis allows for precise temperature control. Overheating or prolonged reaction times can lead to the decomposition of reactants or products, or the formation of thermodynamic byproducts. Experiment with a lower temperature or shorter irradiation times.

  • Catalyst Selection: The choice of catalyst is crucial. For instance, in copper-catalyzed reactions, the ligand and the copper source can influence selectivity.[11] Some reactions may benefit from Lewis acid catalysts like SbCl₃ to promote the desired cyclization.[12]

  • Solvent Effects: As mentioned, the solvent can dictate the reaction pathway. Switching from a non-polar to a polar solvent can sometimes shift the selectivity towards the desired quinazoline product.[9]

Q3: My results are not reproducible. What could be the cause?

Reproducibility issues in microwave synthesis often arise from inconsistencies in the experimental setup and monitoring.

  • Use of Domestic vs. Dedicated Microwave Reactors: Domestic microwave ovens lack precise temperature and pressure control, leading to inconsistent heating and potential safety hazards.[13][14] For reproducible and safe experimentation, it is imperative to use a dedicated single-mode microwave reactor that allows for accurate monitoring and control of reaction parameters.[15]

  • Stirring Efficiency: Inadequate stirring can lead to localized superheating, causing decomposition and non-reproducible results.[16] Ensure efficient stirring throughout the reaction.

  • Vessel Sealing: Improperly sealed reaction vessels can lead to the loss of volatile reagents or solvents, altering the reaction conditions and affecting reproducibility.

Q4: Can I perform microwave-assisted quinazoline synthesis under solvent-free conditions?

Yes, solvent-free, or "dry media," synthesis is a key advantage of microwave chemistry and aligns with the principles of green chemistry.[5][17] This approach often involves adsorbing the reactants onto a solid support like alumina, silica gel, or montmorillonite K-10 clay.[13][18] The solid support can also act as a catalyst. Solvent-free conditions can lead to higher yields, easier work-up, and a significant reduction in waste.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues in your experiments.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield start Low/No Product Formation check_temp Is the reaction reaching the target temperature? start->check_temp check_solubility Are all reactants soluble in the chosen solvent? check_temp->check_solubility Yes increase_temp Increase temperature in increments. Monitor for product formation and decomposition. check_temp->increase_temp No check_reagents Are the starting materials and reagents pure and active? check_solubility->check_reagents Yes change_solvent Switch to a solvent with better solubilizing properties and/or higher dielectric constant. check_solubility->change_solvent No check_params Are the reaction time and microwave power optimized? check_reagents->check_params Yes verify_reagents Verify the purity and activity of starting materials and catalysts. check_reagents->verify_reagents No optimize_params Systematically vary time and power. Monitor reaction progress by TLC/LC-MS. check_params->optimize_params No

Problem: Formation of Multiple Products/Impurities

Troubleshooting_Side_Products start Multiple Products/ Impurities Observed check_temp_time Is the reaction temperature or time excessive? start->check_temp_time check_catalyst Is the catalyst appropriate and used in the correct loading? check_temp_time->check_catalyst No reduce_temp_time Decrease temperature and/or shorten reaction time. check_temp_time->reduce_temp_time Yes check_solvent_polarity Could the solvent polarity be favoring an alternative reaction pathway? check_catalyst->check_solvent_polarity Yes optimize_catalyst Screen different catalysts or optimize catalyst loading. check_catalyst->optimize_catalyst No check_workup Is the work-up procedure introducing impurities? check_solvent_polarity->check_workup No change_solvent Switch to a solvent of different polarity. check_solvent_polarity->change_solvent Yes refine_workup Modify the purification strategy (e.g., recrystallization, chromatography). check_workup->refine_workup Yes

Experimental Protocols

Below are representative, step-by-step methodologies for key microwave-assisted quinazoline synthesis reactions. Note: These are general protocols and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Niementowski Quinazoline Synthesis

This protocol describes the reaction of anthranilic acid with formamide.[13]

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add anthranilic acid (1 mmol) and formamide (5 equiv.).

  • Solid Support (Optional, for solvent-free): For a solvent-free reaction, add montmorillonite K-10 (0.5 g) to the vial and mix thoroughly with the reactants.[13]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.

  • Work-up: After cooling the vessel to room temperature, add cold water to the reaction mixture. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure quinazolin-4(3H)-one.

  • Characterization: Confirm the structure of the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[19]

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolinones

This protocol outlines the synthesis from 2-aminobenzamide and an alcohol.[11]

  • Reactant Mixture: To a microwave process vial, add 2-aminobenzamide (0.5 mmol), the corresponding alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).

  • Atmosphere: Flush the vial with oxygen.

  • Microwave Conditions: Seal the vial and heat the mixture to 130 °C for 2 hours under microwave irradiation.

  • Cooling and Extraction: Once the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by spectroscopic methods.[19]

Data Presentation: Optimization of Reaction Parameters

The following table summarizes typical starting points for the optimization of key reaction parameters.

ParameterTypical RangeConsiderations
Temperature 80 - 180 °CHigher temperatures can increase reaction rates but may also lead to decomposition.
Time 5 - 60 minutesMonitor reaction progress to avoid prolonged heating after completion.
Microwave Power 100 - 300 WUse the lowest power necessary to maintain the target temperature for better control.
Solvent DMF, DMSO, EtOH, Pinane, Solvent-freeChoice depends on reactant solubility and dielectric properties.[9][20]
Catalyst CuI, SbCl₃, FeCl₃, Montmorillonite K-10Catalyst choice is reaction-specific.[11][12][13]
Base K₂CO₃, Cs₂CO₃, DABCOBase strength should be matched to the specific reaction mechanism.[9]

Safety Considerations in Microwave Chemistry

  • Pressure Monitoring: Always use sealed vessels designed for microwave synthesis and monitor the internal pressure. Do not exceed the pressure limits of the vials.[15][21]

  • Solvent Choice: Be aware of the flashpoints and boiling points of your solvents. Never use flammable solvents in an open-vessel setup in a domestic microwave oven.[21]

  • Reagent Stability: Some reagents, such as those containing azide or nitro groups, can be unstable at high temperatures and may pose an explosion risk.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood.[16]

By understanding the principles outlined in this guide and systematically approaching optimization, you can effectively troubleshoot challenges and unlock the full potential of microwave-assisted synthesis for the efficient production of quinazoline derivatives.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio - Der Pharma Chemica
  • Microwave-assisted synthesis of quinazolin-4(3H)
  • Microwave Reactor Safety
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Theory of Microwave Heating for Organic Synthesis - CEM Corpor
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC - NIH
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry
  • A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights - RSC Publishing
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals
  • 6 - Organic Syntheses Procedure
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - NIH
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Publishing
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - ResearchG
  • Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed
  • Microwave Synthesis - Organic Chemistry Portal
  • PART - 1 INTRODUCTION
  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones - MDPI
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI

Sources

Technical Support Center: Regioselectivity in the Functionalization of 2,4-Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,4-dichloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot common regioselectivity challenges encountered during the synthesis of quinazoline derivatives. As a privileged scaffold in medicinal chemistry, precise control over the substitution pattern of the quinazoline core is paramount for tuning pharmacological activity.[1] This resource combines theoretical principles with practical, field-proven advice to help you navigate the nuances of your synthetic challenges.

Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the reactivity of the 2,4-dichloroquinazoline system.

Q1: Why is the C4 position of 2,4-dichloroquinazoline generally more reactive towards nucleophiles than the C2 position?

A1: The enhanced reactivity of the C4 position is a well-documented phenomenon rooted in the electronic properties of the quinazoline ring system.[2][3] This regioselectivity can be explained by the following factors:

  • Electronic Effects: The quinazoline core contains two nitrogen atoms which are electron-withdrawing. In a nucleophilic aromatic substitution (SNAr) reaction, the incoming nucleophile attacks an electron-deficient carbon. The nitrogen at position 1 (N1) exerts a stronger electron-withdrawing effect on the para-position (C4) than the ortho-position (C2). This makes the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack.[4]

  • Intermediate Stability: The reaction proceeds through a Meisenheimer intermediate. The negative charge in the intermediate formed by attack at C4 can be delocalized over the N1 atom, leading to a more stable intermediate compared to the one formed from attack at C2.

  • Computational Evidence: Density Functional Theory (DFT) calculations have corroborated these empirical observations. Studies have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, indicating it is the preferred site for nucleophilic attack.[5][6] Furthermore, the calculated activation energy for a nucleophile to attack the C4 position is lower than that for the C2 position.[3][7]

Q2: How does the nature of the nucleophile influence regioselectivity and reaction efficiency?

A2: The nucleophile's identity plays a significant role in the outcome of the reaction.

  • Nucleophilicity: Stronger nucleophiles, such as primary aliphatic amines, react more readily and under milder conditions than weaker nucleophiles like electron-poor anilines.[8][9] For less reactive nucleophiles, longer reaction times or harsher conditions may be necessary, which could potentially lead to a decrease in regioselectivity.[8][9]

  • Steric Hindrance: Bulky nucleophiles may exhibit slower reaction rates. While the primary determinant of regioselectivity is electronic, significant steric hindrance on the nucleophile could potentially influence the reaction pathway, although this is less commonly the controlling factor compared to the inherent reactivity of the C2 and C4 positions.

Q3: What role do reaction conditions such as temperature and solvent play in controlling regioselectivity?

A3: Temperature and solvent are critical parameters for fine-tuning the regioselectivity of the functionalization.

  • Temperature: This is the most common tool for controlling regioselectivity. Substitution at the more reactive C4 position can often be achieved at room temperature or with gentle heating (e.g., 0-80 °C).[2][6] In contrast, substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures (often above 100 °C) or microwave irradiation.[3][10] This differential reactivity allows for a stepwise functionalization of the 2,4-dichloroquinazoline scaffold.

  • Solvent: The choice of solvent can impact reaction rates and, in some cases, selectivity. Polar aprotic solvents like DMF and DMSO, or polar protic solvents such as ethanol and isopropanol, are commonly used as they can facilitate the SNAr mechanism by stabilizing charged intermediates.[11][12] In specific instances, the solvent can have a more pronounced effect on regioselectivity. For example, in certain systems, a switch from a non-polar to a polar solvent has been shown to favor substitution at a different position.[13][14]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the functionalization of 2,4-dichloroquinazolines.

Issue 1: My reaction is producing a mixture of C2 and C4 monosubstituted products. How can I improve selectivity for the C4 position?

This is a common challenge when the reaction conditions are too harsh for selective C4 substitution.

Possible Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too high. Decrease the reaction temperature. Start at room temperature and incrementally increase if no reaction is observed.The activation energy for substitution at C4 is lower than at C2.[7] By lowering the temperature, you provide enough energy for the C4 reaction to proceed while keeping the C2 reaction rate negligible.
Prolonged reaction time. Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed and the desired C4 product is the major component.Even at lower temperatures, extended reaction times can lead to the formation of the C2-substituted product.
Highly reactive nucleophile. For very strong nucleophiles, consider running the reaction at a lower temperature (e.g., 0-5 °C) to temper its reactivity.[2]This provides an additional level of control over the reaction kinetics, favoring the more facile C4 substitution.

Issue 2: I have successfully synthesized the 4-substituted-2-chloroquinazoline, but now I am struggling to introduce a second nucleophile at the C2 position.

This is an expected challenge due to the lower reactivity of the C2 position.

Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently harsh reaction conditions. Increase the reaction temperature significantly (e.g., reflux in a high-boiling solvent like dioxane or DMF, or use microwave irradiation).[3][10]Overcoming the higher activation energy for C2 substitution requires more thermal energy. Microwave heating can efficiently and rapidly deliver this energy, often reducing reaction times.[10]
Poor nucleophile for C2 substitution. Consider using a more reactive nucleophile if possible. Alternatively, for challenging substitutions like C-C or C-N bond formation with less reactive partners, transition-metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki coupling) may be necessary.[15][16]The electronic nature of the C2 position, now adjacent to an electron-donating group at C4, further deactivates it towards SNAr. Catalytic cycles can provide an alternative, lower-energy pathway for the desired transformation.
Solvent incompatibility. Ensure a high-boiling point, polar aprotic solvent is used that can solubilize all reactants at elevated temperatures.Good solubility is crucial for efficient reaction kinetics, especially when higher temperatures are required.[12]

Issue 3: I am observing low or no yield in my reaction.

Low yields can stem from a variety of factors unrelated to regioselectivity.

Possible Cause Troubleshooting Step Scientific Rationale
Poor quality of starting materials. Verify the purity of your 2,4-dichloroquinazoline and nucleophile. Impurities can inhibit the reaction.Impurities can act as catalyst poisons (if applicable) or introduce side reactions that consume starting materials.[12]
Inappropriate solvent choice. If your starting materials are not fully soluble, screen different solvents. A switch to a more polar solvent like DMF or DMSO can improve solubility and reaction rates.[11][12]For a reaction to proceed efficiently, the reactants must be in the same phase.
Presence of moisture or oxygen (for catalytic reactions). If using a transition metal catalyst, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.Many organometallic catalysts are sensitive to air and moisture, which can lead to their deactivation.[12]

Experimental Protocols & Data

Protocol 1: Selective C4-Amination of 2,4-Dichloroquinazoline

This protocol describes a typical procedure for the selective substitution at the C4 position.

  • To a solution of 2,4-dichloroquinazoline (1.0 mmol) in 2-propanol (10 mL), add the desired amine (1.1 mmol).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[10]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold 2-propanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Regioselectivity under Different Conditions

The following table summarizes typical outcomes for the amination of 2,4-dichloroquinazoline, illustrating the effect of temperature.

NucleophileSolventTemperature (°C)Time (h)Major ProductReference
Hydrazine HydrateEthanol0-522-chloro-4-hydrazinylquinazoline[2]
Aniline2-Propanol8012N-phenyl-2-chloroquinazolin-4-amine[10]
Substituted AnilinesTHF/H₂O (Microwave)100-1200.5-24-Anilino-2-substituted-quinazolines[8][9]
Hydrazine Hydrate (on 2-chloro-4-substituted quinazoline)IsopropanolReflux12,4-Dihydrazinylquinazoline[2]

Visualizing the Reaction Pathway

The SNAr Mechanism and Regioselectivity

The following diagram illustrates the preferential nucleophilic attack at the C4 position of 2,4-dichloroquinazoline.

SNAr_Mechanism Start 2,4-Dichloroquinazoline + Nu⁻ C4_Attack Attack at C4 (Lower Activation Energy) Start->C4_Attack Mild Conditions (e.g., RT) C2_Attack Attack at C2 (Higher Activation Energy) Start->C2_Attack Harsh Conditions (e.g., High Temp) Meisenheimer_C4 Meisenheimer Intermediate (More Stable) C4_Attack->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Intermediate (Less Stable) C2_Attack->Meisenheimer_C2 Product_C4 4-Substituted-2-chloroquinazoline Meisenheimer_C4->Product_C4 -Cl⁻ Product_C2 2-Substituted-4-chloroquinazoline Meisenheimer_C2->Product_C2 -Cl⁻

Caption: SNAr pathway showing preferential C4 substitution.

Troubleshooting Workflow

This flowchart provides a decision-making guide for addressing common regioselectivity issues.

Troubleshooting_Workflow Start Experiment Start: Functionalize 2,4-dichloroquinazoline Check_Products Analyze product mixture (TLC, LC-MS, NMR) Start->Check_Products Desired_C4 Desired C4 product is major Check_Products->Desired_C4 Clean C4 substitution Mixture Mixture of C2 and C4 products Check_Products->Mixture Poor regioselectivity No_Reaction Low or no reaction Check_Products->No_Reaction Low conversion End Proceed to next step/ Purification Desired_C4->End Action_Mixture Decrease Temperature Shorten Reaction Time Mixture->Action_Mixture Action_NoReaction Increase Temperature Check Reagent Purity Change Solvent No_Reaction->Action_NoReaction Action_Mixture->Start Re-run experiment Action_NoReaction->Start Re-run experiment

Caption: Decision tree for troubleshooting regioselectivity.

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Silva, M. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1836–1846. [Link]
  • Mathew, B. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8968. [Link]
  • Silva, M. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8968. [Link]
  • Reddy, T. R., et al. (2021).
  • Bunev, A. S., & Zherebker, A. S. (2020). C-H Functionalization of Quinazolinones by Transition Metal Catalysis. Organic & Biomolecular Chemistry, 18(24), 4497-4518. [Link]
  • ResearchGate. (2022). Activation energy determination for the nucleophilic aromatic substitution reaction at C4 (A) and C2 (B) of the 2,4-dichloro-quinazoline. [Link]
  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • BenchChem. (2025).
  • Zhao, H. Y., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 12(5), 1110–1116. [Link]
  • Štefane, B., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 483–493. [Link]
  • Štefane, B., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. [Link]
  • Luo, J., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 14(17), 4494–4497. [Link]
  • Waylander. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Managing Impurities in 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical starting material. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and use. Our goal is to provide you with the expertise and practical solutions necessary to ensure the highest purity of your material, leading to more reliable and reproducible downstream results.

I. Understanding the Landscape: Synthesis and Common Impurities

This compound is a key building block in the synthesis of numerous pharmacologically active molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps.

The most common synthetic route to this compound involves the chlorination of 6-methylquinazolin-4(3H)-one, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2][3] This process, while generally efficient, can give rise to several predictable impurities.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Q1: My final product shows a significant amount of a less polar impurity by TLC/HPLC. What is it likely to be and how can I remove it?

Answer:

This is a classic issue. The less polar impurity is most likely unreacted starting material, 6-methylquinazolin-4(3H)-one . This occurs when the chlorination reaction has not gone to completion. The hydroxyl group of the starting material makes it more polar than the chlorinated product.

Causality:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent to the starting material may be inadequate.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure full conversion.

  • Moisture: The presence of moisture in the reaction setup can quench the chlorinating agent, reducing its effectiveness.

Troubleshooting Steps:

  • Reaction Monitoring: Always monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.

  • Reagent Stoichiometry: Ensure a slight excess of the chlorinating agent is used. A 1.5 to 2.0 molar equivalent is a good starting point, but this may need optimization.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Purification Protocol: Column Chromatography

If you have a batch with significant starting material contamination, column chromatography is an effective purification method.[4]

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The less polar this compound will elute before the more polar 6-methylquinazolin-4(3H)-one.

  • Monitoring: Use TLC to monitor the fractions and combine the pure fractions containing the desired product.

Q2: I've noticed a new, more polar spot/peak in my crude product after workup. What could this be?

Answer:

A more polar impurity is often the hydrolysis product, 6-methylquinazolin-4(3H)-one . This occurs when this compound is exposed to water during the workup or purification, converting the chloro group back to a hydroxyl group.

Causality:

  • Aqueous Workup: Prolonged exposure to water or basic aqueous solutions during the workup can facilitate hydrolysis.

  • Solvent Purity: Using wet solvents for extraction or chromatography can lead to hydrolysis on the column.

Troubleshooting Steps:

  • Minimize Contact with Water: Perform the aqueous workup quickly and with cold water or brine to minimize the solubility of the product and reduce the rate of hydrolysis.

  • Anhydrous Solvents: Use anhydrous solvents for extraction and chromatography.

  • pH Control: Keep the aqueous phase neutral or slightly acidic during workup, as basic conditions can accelerate hydrolysis.

Purification Protocol: Recrystallization

For removing smaller amounts of the hydrolyzed impurity, recrystallization can be very effective.

  • Solvent Selection: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water, or ethyl acetate and hexane, can be a good starting point.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Q3: My downstream nucleophilic substitution reaction is sluggish and gives low yields. Could impurities in my this compound be the cause?

Answer:

Absolutely. The presence of residual 6-methylquinazolin-4(3H)-one is a likely culprit.

Causality:

The hydroxyl group of the unreacted starting material can compete with your intended nucleophile, consuming reagents and leading to the formation of unwanted byproducts.[5] Even small amounts can have a significant impact on the reaction outcome.

Preventative Measures:

  • Purity Analysis: Before proceeding with the downstream reaction, confirm the purity of your this compound using HPLC or NMR. The starting material should be undetectable or below the limit of quantification.

  • Purification: If significant amounts of the starting material are present, purify the batch using column chromatography as described in Q1.

III. Frequently Asked Questions (FAQs)

  • What is the typical purity specification for this compound used in drug development?

    • For early-stage drug development, a purity of >98% is often required, with any single impurity not exceeding 0.15%.

  • How can I best store this compound to prevent degradation?

    • Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis.[6]

  • What analytical techniques are best for routine purity checks?

    • HPLC-UV is the most common and reliable method for quantitative purity analysis and impurity profiling.[7][8] A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

    • GC-MS can also be used, particularly for identifying volatile impurities.[9][10]

  • Are there any known genotoxic impurities associated with the synthesis of this compound?

    • While not specific to this compound in the provided literature, the synthesis of related chloro-heterocycles can sometimes involve reagents or lead to byproducts that are potentially genotoxic. A thorough risk assessment of your specific synthetic route is always recommended.

IV. Visualization of Workflows

Impurity Management Workflow

cluster_0 Synthesis & Analysis cluster_1 Troubleshooting & Purification cluster_2 Final Product Crude Product Crude Product Purity Analysis (HPLC/TLC) Purity Analysis (HPLC/TLC) Crude Product->Purity Analysis (HPLC/TLC) Impurity Identified? Impurity Identified? Purity Analysis (HPLC/TLC)->Impurity Identified? Less Polar (Starting Material) Less Polar (Starting Material) Impurity Identified?->Less Polar (Starting Material) Yes More Polar (Hydrolysis) More Polar (Hydrolysis) Impurity Identified?->More Polar (Hydrolysis) Yes Pure Product (>98%) Pure Product (>98%) Impurity Identified?->Pure Product (>98%) No Column Chromatography Column Chromatography Less Polar (Starting Material)->Column Chromatography Recrystallization Recrystallization More Polar (Hydrolysis)->Recrystallization Column Chromatography->Pure Product (>98%) Recrystallization->Pure Product (>98%) Downstream Reaction Downstream Reaction Pure Product (>98%)->Downstream Reaction

Caption: A logical workflow for impurity identification and management.

V. Quantitative Data Summary

Table 1: Typical HPLC Parameters for Purity Analysis

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (Gradient)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)Diode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities

Adapted from representative methods for quinazoline derivatives.[7][8]

VI. References

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-6,7,8-trimethoxyquinazoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-116. [Link]

  • Chemistry Skills. (2013, October 21). 【4K】-- Column Chromatography (Purification). YouTube. [Link]

  • Nishimura, R. H. V., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2734–2744. [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Google Patents.

  • Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Ravisankar, P., et al. (2018). Key Aspects of Analytical Method Development and Validation. Journal of Ravishankar University, 28(1), 1-15. [Link]

  • Google Patents. (n.d.). EP0566226A1 - Quinazoline derivatives. Google Patents.

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12), 649-659. [Link]

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. New Journal of Chemistry, 43(15), 5865-5874. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL Ltd. [Link]

  • El-Sayed, A. M., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]

  • Sahoo, S. K., et al. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. International Journal of Pharmaceutical Sciences and Research, 11(6), 2835-2845. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 4(2), 652-661. [Link]

  • Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. World Health Organization. [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100793. [Link]

  • Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4887. [Link]

  • Reid, G. L. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Chiral Technologies. [Link]

  • Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Horst, J. H., et al. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(8), 1044-1054. [Link]

  • Reddy, G. S., et al. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 5(1), 115-119. [Link]

  • CAS Common Chemistry. (n.d.). 2-(Chloromethyl)-4-methylquinazoline. CAS Common Chemistry. [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. PubChem. [Link]

  • Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Molecules, 26(16), 4887. [Link]

  • Al-Juboori, A. M. H., & Al-Zehouri, A. A. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 23(2), 1-15. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

how to prevent decomposition of 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the prevention of its decomposition. Here, you will find troubleshooting advice and frequently asked questions in a structured format to address specific issues you may encounter during your experiments.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The reactivity of the chloro group at the 4-position, which is essential for its synthetic utility, also makes the molecule susceptible to degradation. Understanding and mitigating these decomposition pathways are critical for ensuring the integrity of your starting material and the success of your subsequent reactions.

The primary mode of decomposition is through nucleophilic aromatic substitution (SNAr), with hydrolysis being the most common issue. This guide will provide a comprehensive overview of the causes of decomposition, methods for its prevention, and analytical techniques for detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

The decomposition of this compound is primarily driven by its susceptibility to nucleophilic attack at the 4-position. The main culprits are:

  • Moisture (Hydrolysis): Water is a common nucleophile that can replace the chloro group, leading to the formation of 4-hydroxy-6-methylquinazoline. This is the most prevalent decomposition pathway.

  • High Temperatures: Elevated temperatures can accelerate the rate of decomposition reactions. While specific thermal decomposition data for this exact molecule is not extensively published, related heterocyclic compounds can undergo complex degradation pathways at high temperatures.

  • Extreme pH: Both acidic and basic conditions can promote hydrolysis and other decomposition reactions. Basic conditions can increase the nucleophilicity of water, while acidic conditions can protonate the quinazoline ring, potentially activating it for nucleophilic attack.

  • Presence of Nucleophilic Reagents: Solvents (e.g., methanol, ethanol) and reagents (e.g., amines, thiols) used in subsequent synthetic steps can react with the 4-chloro group if conditions are not carefully controlled.

Q2: What is the recommended storage procedure for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: 2-8°C. Refrigeration slows down the rate of potential degradation reactions.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, minimizing hydrolysis and potential oxidative degradation.

  • Container: A tightly sealed, opaque container to protect from light and moisture.

ParameterRecommended ConditionRationale
Temperature2-8°CMinimizes kinetic energy of molecules, slowing degradation.
AtmosphereInert (Argon, Nitrogen)Prevents contact with atmospheric moisture and oxygen.
ContainerTightly sealed, opaqueProtects from moisture ingress and potential light-induced degradation.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

While 4-chloroquinazolines are often reacted with nucleophiles in various solvents, using protic solvents like methanol or ethanol as a non-reactive medium for storage or prolonged handling at elevated temperatures is not recommended. These solvents can act as nucleophiles (solvolysis), leading to the formation of 4-methoxy or 4-ethoxy derivatives, respectively. If a reaction requires a protic solvent, it should be anhydrous, and the reaction time and temperature should be optimized to favor the desired reaction over solvolysis.

Troubleshooting Guide

Issue 1: My reaction yield is consistently low, and I suspect my this compound has degraded.

Possible Cause: The starting material has likely undergone hydrolysis to 4-hydroxy-6-methylquinazoline. This impurity will not participate in the intended nucleophilic substitution reaction, thus lowering your yield.

Troubleshooting Steps:

  • Purity Assessment: Before starting your reaction, assess the purity of your this compound using one of the analytical methods described in the "Detection of Decomposition" section below.

  • Use Anhydrous Conditions: Ensure that all your solvents and reagents are anhydrous. Use freshly dried solvents and handle the material under an inert atmosphere.

  • Optimize Reaction Conditions: If possible, run your reaction at a lower temperature to minimize side reactions.

Issue 2: I observe an unexpected, more polar spot on my TLC plate.

Possible Cause: The more polar spot is likely the hydrolysis product, 4-hydroxy-6-methylquinazoline. The hydroxyl group significantly increases the polarity of the molecule compared to the chloro-substituted starting material.

Troubleshooting Steps:

  • Co-spotting: If you have a standard of 4-hydroxy-6-methylquinazoline, co-spot it on the TLC plate with your starting material to confirm the identity of the impurity.

  • Purification: If the level of impurity is low, you may be able to purify the this compound by recrystallization or column chromatography using anhydrous solvents. However, preventing its formation is the better strategy.

Decomposition Pathways and Prevention

The primary decomposition pathway for this compound is hydrolysis, a nucleophilic aromatic substitution (SNAr) reaction.

Hydrolysis: The Main Culprit

The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system makes the C4 position electron-deficient and susceptible to nucleophilic attack. Water, although a weak nucleophile, can attack this position to form a Meisenheimer-like intermediate. Subsequent loss of a chloride ion and a proton yields the more thermodynamically stable 4-hydroxy-6-methylquinazoline.

Hydrolysis_Pathway cluster_0 Hydrolysis of this compound A This compound B Meisenheimer-like Intermediate A->B + H₂O C 4-Hydroxy-6-methylquinazoline B->C - HCl

Caption: Hydrolysis of this compound.

Prevention of Hydrolysis:

  • Strict Anhydrous Conditions: The most effective preventative measure is the rigorous exclusion of water from all handling and reaction steps.

  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Aprotic Solvents: Whenever possible, use dry, aprotic solvents such as THF, dioxane, toluene, or DMF.

Detection of Decomposition: Analytical Methods

Regularly assessing the purity of your this compound is crucial. The following methods are recommended:

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent method for quantifying the purity of this compound and detecting the presence of its hydrolysis product.

Experimental Protocol: RP-HPLC Method

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 340 nm)
Sample Preparation Dissolve a known quantity in the mobile phase or a suitable organic solvent.

Note: The exact mobile phase composition and gradient may need to be optimized for your specific system and to achieve the best separation between the parent compound and potential impurities.

HPLC_Workflow cluster_1 HPLC Purity Analysis Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection into HPLC prep->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak Integration) detect->analyze

Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to detect the presence of 4-hydroxy-6-methylquinazoline. The chemical shifts of the aromatic protons and the methyl group will be different for the starting material and the hydrolysis product. The appearance of a new set of signals, and potentially the disappearance of the characteristic signals of the starting material, can indicate decomposition.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
  • da Cruz, E.F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate.
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.
  • Mon'ka, N. Ya., et al. (2013). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate.
  • Al-Obaid, A. M., et al. (2009). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules.
  • Han, C., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules.

Technical Support Center: Pilot Plant Scale-Up of 4-Chloro-6-methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Chloro-6-methylquinazoline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this key pharmaceutical intermediate from the laboratory bench to a pilot plant setting. Scaling up chemical reactions introduces challenges related to heat transfer, mass transport, reaction control, safety, and purification that are not always apparent at the lab scale.[1][2]

This document provides in-depth, practical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up. We will focus on the most common and robust synthetic pathway: the cyclization of a 2-amino-5-methylbenzoyl derivative followed by chlorination of the resulting 6-methylquinazolin-4(3H)-one.

Core Synthesis Pathway

The typical two-step synthesis provides a reliable route for large-scale production. The critical second step involves the conversion of the stable quinazolinone intermediate to the more reactive 4-chloro derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often catalyzed by N,N-dimethylformamide (DMF).[3][4][5]

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-5-methyl- acetophenone C Reactor 1: 6-methylquinazolin-4(3H)-one A->C B Formamide / Formamidine Acetate B->C E Reactor 2: This compound C->E Intermediate Transfer D SOCl₂ or POCl₃ + cat. DMF D->E F Isolation & Purification (Filtration, Washing, Drying) E->F Quench & Work-up G Final Product: This compound F->G Quality Control

Caption: High-level process workflow for the two-step synthesis.

Pilot Plant Experimental Protocols

These protocols are generalized for pilot-scale equipment (e.g., 50-100 L glass-lined reactors). All operations involving thionyl chloride or phosphorus oxychloride must be performed in a well-ventilated area with appropriate scrubbers for acidic gases.

Protocol 1: Synthesis of 6-methylquinazolin-4(3H)-one
  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a reflux condenser, overhead stirrer, and temperature probe with 2-aminoacetophenone (5.0 kg, 37.0 mol) and formamide (25.0 kg).

  • Catalyst Addition: Under stirring, add a Lewis acid catalyst such as BF₃·Et₂O (2.6 kg, 18.5 mol) while maintaining the internal temperature below 30°C.[6]

  • Reaction: Heat the mixture to 150-160°C and maintain for 6-8 hours.[4][6] Monitor the reaction for completion by in-process control (IPC) via HPLC.

  • Work-up: Cool the reaction mass to 60-70°C and slowly quench with 50 L of water. A precipitate will form.

  • Isolation: Cool the slurry to 20-25°C, and filter the solid product using a Nutsche filter.

  • Washing & Drying: Wash the filter cake with deionized water (2 x 10 L) until the filtrate is neutral. Dry the product under vacuum at 70-80°C to a constant weight.

    • Expected Yield: 80-90%

    • Quality: >98% purity by HPLC.

Protocol 2: Synthesis of this compound

Safety First: Thionyl chloride (SOCl₂) reacts violently with water and releases toxic HCl and SO₂ gases.[7] Ensure the reactor is scrupulously dry and connected to a caustic scrubber. Personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and face shields.[8][9]

  • Reactor Setup: Charge the dry 100 L glass-lined reactor with 6-methylquinazolin-4(3H)-one (4.0 kg, 25.0 mol) and an inert, high-boiling solvent like toluene or chlorobenzene (40 L).

  • Reagent Charge: Slowly add thionyl chloride (15.0 kg, 9.1 L, 126 mol) to the suspension while maintaining the temperature below 25°C.

  • Catalyst Addition: Add N,N-dimethylformamide (DMF) catalytically (0.2 L, 2.6 mol) dropwise. Vigorous off-gassing will occur; ensure the scrubber is operating efficiently. The Vilsmeier-Haack reagent is formed in situ.[10][11]

  • Reaction: Heat the mixture to reflux (approx. 75-80°C for SOCl₂) and maintain for 4-6 hours.[5] The reaction mixture should become a clear solution, indicating completion. Monitor via HPLC by quenching a small sample in an appropriate alcohol (e.g., butanol) to form the stable alkoxy derivative for analysis.[5]

  • Solvent Removal: Once complete, cool the reactor to 40-50°C and distill off the excess thionyl chloride under vacuum. Add fresh toluene (10 L) and co-distill (chase) to remove residual SOCl₂.[5][12]

  • Precipitation & Isolation: Cool the resulting toluene slurry to 0-5°C and hold for 2 hours to maximize precipitation. Filter the product using a Nutsche filter.

  • Washing & Drying: Wash the cake with cold, dry toluene (2 x 5 L) followed by a non-polar solvent like heptane (2 x 5 L). Dry the product under vacuum at 40-50°C.

    • Expected Yield: 90-95%

    • Quality: >99% purity by HPLC.

Troubleshooting Guide

Start Low Yield in Chlorination Step Q1 Is unreacted starting material (SM) present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Is the product dark or tarry? Q1->Q2 No Sol1 Solutions: • Verify SOCl₂/POCl₃ quality & stoichiometry • Increase reaction time/temperature • Check DMF catalyst charge • Improve agitation A1_Yes->Sol1 A2_Yes Product Degradation Q2->A2_Yes Yes Q3 Was the yield low after work-up? Q2->Q3 No Sol2 Solutions: • Lower reaction temperature • Reduce reaction time • Ensure inert atmosphere • Check for reactor hot spots A2_Yes->Sol2 A3_Yes Work-up Issues Q3->A3_Yes Yes Sol3 Solutions: • Ensure quench/wash solvents are anhydrous • Check for hydrolysis to starting material • Optimize crystallization/isolation conditions • Check for product solubility in mother liquor A3_Yes->Sol3

Caption: Decision tree for troubleshooting low yield in the chlorination step.

Q: We are experiencing low yields (<80%) in the chlorination step. What are the common causes and solutions?

A: Low yield is a frequent scale-up challenge. The root cause can typically be traced to incomplete reaction, product degradation, or work-up losses.

  • Cause 1: Incomplete Reaction. At the pilot scale, inefficient mixing or poor heat transfer can slow the reaction compared to the lab.

    • Solution: First, verify the quality and stoichiometry of your chlorinating agent and ensure the catalytic amount of DMF was added correctly. The Vilsmeier reagent, formed from SOCl₂/POCl₃ and DMF, is the active electrophile; insufficient catalyst will stall the reaction.[10][11] Consider increasing the reaction time or temperature moderately (e.g., by 5-10°C) while monitoring the reaction progress closely by IPC. Ensure agitation is sufficient to keep the quinazolinone starting material suspended.

  • Cause 2: Product Degradation. 4-Chloroquinazolines can be sensitive to prolonged exposure to high temperatures and acidic conditions, leading to the formation of dark, polymeric impurities.

    • Solution: Avoid "cooking" the reaction. Once IPC shows the reaction is complete (>99% conversion), proceed with the work-up promptly. Ensure your reactor's temperature control is accurate to prevent overheating. The decrease in the surface-area-to-volume ratio at scale can lead to localized hot spots if mixing is poor.[1]

  • Cause 3: Hydrolysis During Work-up. The 4-chloro group is highly susceptible to nucleophilic attack, especially by water. Any moisture introduced during work-up or isolation will convert the product back to the starting quinazolinone.

    • Solution: Ensure all solvents used for washing and transfers (e.g., toluene, heptane) are anhydrous. Use a nitrogen blanket during filtration to minimize exposure to atmospheric moisture. If the product is quenched into a solution, ensure it is non-nucleophilic.

Q: Our final product is off-color (yellow or brown) instead of the expected off-white solid. What is causing this, and how can we purify it?

A: Color formation is usually due to thermal degradation or impurities in the starting materials.

  • Cause: As mentioned above, overheating is a primary cause. Another possibility is the quality of the starting 6-methylquinazolin-4(3H)-one. Any residual impurities from the first step can be carried through and degrade under the harsh chlorination conditions.

  • Purification Strategy:

    • Recrystallization: This is the most effective method at scale. Suitable solvents include isopropanol, ethyl acetate, or a toluene/heptane mixture. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain in the mother liquor.

    • Carbon Treatment: If the color is due to highly conjugated, non-particulate impurities, a charcoal (activated carbon) treatment can be effective. Dissolve the crude product in a suitable solvent, add 1-2% w/w of activated carbon, heat for a short period (e.g., 30 minutes), and filter the hot solution through a bed of celite to remove the carbon before crystallization.

Frequently Asked Questions (FAQs)

Q1: For the chlorination step, which is better at pilot scale: thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)?

A: Both are effective, but they have different practical considerations for scale-up.

FeatureThionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃)
Boiling Point 76 °C106 °C
Reactivity Generally more reactive, allowing for lower reaction temperatures.Less reactive, often requiring higher temperatures or longer reaction times.
Byproducts Gaseous (SO₂ and HCl). Easier to remove from the reactor but require a robust scrubbing system.Liquid/Solid (phosphoric/polyphosphoric acids). Can make work-up more complex and generate more aqueous waste.
Cost Typically less expensive.Generally more expensive.
Recommendation Often preferred for pilot scale due to its volatility, which simplifies product isolation (excess can be removed by distillation). However, the off-gas management is a critical safety and environmental consideration.[7][13]A viable alternative, especially if the higher reaction temperature is beneficial for a difficult substrate. The work-up procedure must be designed to handle the acidic phosphate waste stream.

Q2: What are the most critical safety procedures when handling kilograms of thionyl chloride?

A: Safety is paramount. The primary hazards are its extreme reactivity with water and its corrosivity.[9][13][14]

  • Water Reactivity: Thionyl chloride reacts violently and exothermically with water, releasing large volumes of toxic SO₂ and HCl gas.[7] All equipment must be rigorously dried before use. Never allow water to come into contact with a vessel containing SOCl₂.

  • Materials Compatibility: Use glass-lined steel or Hastelloy C-276 reactors. Avoid common metals, as they can be corroded, especially in the presence of moisture.[8]

  • Off-Gas Management: The reaction and distillation will generate significant amounts of HCl and SO₂. This exhaust must be directed through a well-maintained caustic scrubber (containing NaOH solution) to neutralize the acidic gases before venting.

  • Personal Protective Equipment (PPE): Mandate the use of chemical splash goggles and a face shield, a chemically resistant apron or suit, and heavy-duty butyl or neoprene gloves.[8][9] Ensure safety showers and eyewash stations are immediately accessible.[13]

  • Spill Response: Have a spill kit ready that contains an inert absorbent material like dry sand or vermiculite. Never use water or sodium bicarbonate to clean a spill , as this will cause a violent reaction.[13]

Q3: How should we handle the quench and waste streams from this process?

A: Careful planning of quenching and waste disposal is essential for safety and environmental compliance.

  • Quenching Excess Reagent: After distilling the bulk of the excess SOCl₂, any residual amount in the reactor must be neutralized. A common method is to slowly add the reaction mixture to a separate, agitated vessel containing a weak base like aqueous sodium carbonate or to carefully add isopropanol to the reactor, which reacts to form less hazardous sulfite esters and HCl (which must still be scrubbed).

  • Aqueous Waste: The aqueous layers from work-up will be acidic and contain salts. They must be neutralized to an acceptable pH before being sent to wastewater treatment.

  • Solid Waste: Filter cakes of unwanted byproducts and used filter aids (like celite) must be treated as hazardous waste and disposed of according to local regulations.

Q4: What are the best practices for quality control (QC) during the scale-up?

A: Robust QC ensures product quality and process consistency.

  • Incoming Raw Material Check: Verify the identity and purity of all starting materials, especially the 2-aminoacetophenone and chlorinating agents.

  • In-Process Controls (IPC): Implement regular sampling during the reaction (e.g., every 1-2 hours) to track the disappearance of starting material and the formation of the product. HPLC is the preferred method for its accuracy and specificity.[15]

  • Final Product Specification: Define clear specifications for the final this compound. This should include:

    • Appearance: e.g., Off-white to pale yellow crystalline solid.

    • Identity: Confirmed by ¹H NMR and/or Mass Spectrometry.

    • Purity: Typically ≥99.0% by HPLC area.

    • Impurity Profile: Set limits for any known impurities (e.g., residual starting material <0.15%).[15]

    • Moisture Content: Measured by Karl Fischer titration.

    • Melting Point: As a confirmation of purity.

References

  • Growing Science Ltd. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Un-Cored. 2013.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Patil, S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015.
  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. 2019.
  • National Center for Biotechnology Information. Quinazoline derivatives: synthesis and bioactivities. Molecules. 2013.
  • National Center for Biotechnology Information. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2018.
  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram.
  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. 2013.
  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE.
  • Lanxess. Product Safety Assessment: Thionyl chloride. 2015.
  • Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. 2018.
  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 2016.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • National Center for Biotechnology Information. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. 2021.
  • Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. 2022.
  • ACS Publications. Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. 2024.
  • International Research Journal of Pure and Applied Chemistry. Optimization of Synthesis Process of 4-Methylquinazoline. 2017.
  • Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.
  • Google Patents. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2023.
  • ResearchGate. (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. 2020.
  • Eurachem. Guide to Quality in Analytical Chemistry.
  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • The Chemical Society of Japan. Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Bulletin of the Chemical Society of Japan. 2021.

Sources

Technical Support Center: Catalyst Optimization for Cross-Coupling of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the specific challenges you may encounter when performing cross-coupling reactions with 4-chloroquinazolines. The C4-Cl bond is highly activated due to the α-nitrogen effect, making it a prime site for functionalization; however, optimizing these reactions requires a nuanced understanding of the interplay between catalyst, ligand, base, and substrate.[1] This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high yields and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format. A logical workflow is often the key to diagnosing a failed or low-yielding reaction.

Troubleshooting_Workflow start Low or No Product Yield reagent_check 1. Verify Reagent Quality - Purity of starting materials? - Catalyst/ligand activity? - Anhydrous solvent/base? start->reagent_check condition_check 2. Review Reaction Conditions - Inert atmosphere maintained? - Optimal temperature? - Vigorous stirring? reagent_check->condition_check Reagents OK optimize 4. Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature reagent_check->optimize Reagents Impure analysis 3. Analyze Crude Mixture (LCMS/NMR) - Any starting material left? - Side products present? condition_check->analysis Conditions OK condition_check->optimize Conditions Sub-optimal analysis->optimize SM Remaining or Side Products Identified success Problem Solved: High Yield Achieved optimize->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with a 4-chloroquinazoline substrate is showing very low or no conversion. What are the first steps to troubleshoot this?

A: A systematic check of your reagents and reaction parameters is the most effective approach.[2]

  • Verify Reagent Integrity:

    • Starting Materials: Confirm the purity of your 4-chloroquinazoline and coupling partner (e.g., boronic acid). Impurities can inhibit catalysis.

    • Catalyst & Ligand: The palladium source is critical. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this is inefficient, the reaction will not proceed. Consider using a well-defined, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure consistent generation of the active catalyst.[3] Ligand degradation can also be an issue; use ligands from a reliable source.

    • Solvent and Base: Ensure solvents are anhydrous and properly degassed. Many cross-coupling reactions are sensitive to water and oxygen.[4] The choice and quality of the base are paramount; ensure it is anhydrous and finely powdered for solid bases to maximize surface area.[5]

  • Confirm an Inert Atmosphere:

    • Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation and deactivation, often observed as the formation of palladium black.[6] Ensure your reaction flask was thoroughly purged (e.g., via 3-5 vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[4]

  • Evaluate Reaction Parameters:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] If you suspect catalyst instability, try running the reaction at a lower temperature (e.g., 80 °C). Conversely, if the reaction is simply sluggish, a higher temperature may be required.[3]

    • Stirring: For heterogeneous mixtures, especially with solid inorganic bases like K₃PO₄ or Cs₂CO₃, vigorous stirring is essential to ensure proper mixing and facilitate the reaction at phase interfaces.[3][7]

Issue 2: Significant Side Product Formation

Q: My reaction is consuming the starting material, but I'm observing significant side products like homocoupling of my boronic acid or protodeboronation. What causes this and how can I fix it?

A: These are common side reactions in Suzuki-Miyaura couplings, each with distinct causes.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4]

    • Cause: Often caused by excess water, high temperatures, or a base that is too harsh, leading to the destruction of your nucleophile.

    • Solution: Use anhydrous solvents and reagents. If the problem persists, consider a milder base (e.g., K₂CO₃ instead of K₃PO₄ or an alkoxide).[8] Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also significantly reduce this side reaction.[4]

  • Homocoupling (Ar-B(OH)₂ → Ar-Ar): This is the undesired coupling of two boronic acid molecules.

    • Cause: This side reaction is typically promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure your solvent and any aqueous base solutions are thoroughly sparged with an inert gas before adding the palladium catalyst.[7]

  • Dimerization (in Sonogashira Couplings): In Sonogashira reactions, the homocoupling of the terminal alkyne (Glasier coupling) can be a significant side reaction.

    • Cause: This is often promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Solution: While copper is often essential, minimizing its loading and ensuring a strictly anaerobic environment can suppress this pathway. In some cases, copper-free Sonogashira protocols may be a viable alternative.

Issue 3: Catalyst Deactivation

Q: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening?

A: This strongly indicates catalyst deactivation and decomposition into palladium black.

  • Cause 1: Ligand Dissociation/Decomposition: The phosphine ligands that stabilize the palladium center can dissociate or decompose at high temperatures, leading to the aggregation of Pd(0) atoms into inactive palladium black.

  • Cause 2: Catalyst Poisoning: The quinazoline scaffold itself can be problematic. The lone pair on the N3 nitrogen of the quinazoline ring can coordinate strongly to the palladium center, forming stable, catalytically inactive "off-cycle" complexes.[1] This is a known deactivation pathway for heteroaryl halides.[6]

  • Solution:

    • Choose the Right Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or DavePhos).[9] The steric bulk of these ligands creates a protective pocket around the palladium atom, which can discourage coordination by the quinazoline nitrogen and also facilitate the crucial reductive elimination step.[9]

    • Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable rate to minimize thermal decomposition.[6]

    • Use a Precatalyst: Modern palladium precatalysts are designed for greater stability and efficient generation of the active L-Pd(0) species, which can improve catalyst lifetime in the reaction.[3]

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q: Which palladium catalyst and ligand should I choose as a starting point for coupling with a 4-chloroquinazoline?

A: The C(sp²)-Cl bond is notoriously difficult to activate compared to C-Br or C-I bonds. Therefore, the choice of ligand is the most critical parameter. You need a ligand that is both sterically bulky and highly electron-donating to facilitate the oxidative addition step.[9]

  • For Suzuki-Miyaura & Buchwald-Hartwig Amination: Start with a Buchwald-type biaryl monophosphine ligand. XPhos or SPhos are excellent, robust starting points. Pair them with a suitable precatalyst like Pd₂(dba)₃ or a dedicated precatalyst like XPhos Pd G3.

  • For Sonogashira Coupling: A classic combination of a palladium source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (CuI) is standard.[1][10] Triphenylphosphine (PPh₃) often works, but if yields are low, switching to a more electron-rich ligand can be beneficial.

Base and Solvent Selection

Q: How do I choose the right base and solvent for my reaction?

A: The base and solvent are not inert components; they profoundly influence the reaction outcome.[11]

  • Base Selection: The base's role is to facilitate the transmetalation step (in Suzuki) or deprotonate the nucleophile (in Buchwald-Hartwig).

    • Suzuki: A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ .[7] K₃PO₄ is stronger and often more effective for challenging couplings. Use it as a 2M aqueous solution or as a finely ground anhydrous solid.[4]

    • Buchwald-Hartwig: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu ) is the most common and effective choice.[3][12]

    • Sonogashira: An organic amine base like triethylamine (NEt₃ ) or diisopropylethylamine (DIPEA ) is typically used, as it also acts as a solvent and scavenger for the HX byproduct.[1][10]

  • Solvent Selection: The solvent must dissolve the reactants and stabilize the catalytic species.

    • Aprotic Polar Solvents: Dioxane , THF , and DMF are excellent choices for many cross-coupling reactions.[1][13] They have good solvating properties for both the organic substrates and the inorganic base.

    • Apolar Solvents: Toluene is also widely used, particularly for Buchwald-Hartwig aminations.[3]

    • Solvent Effects: The solvent can influence catalyst activity and stability. It's a key parameter to screen if you encounter issues.[14] For example, some reactions proceed faster in more polar solvents like DMF, while others benefit from the higher boiling point of dioxane or toluene.

General Reaction Setup

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_complex->Transmetal + Ar'-M / HNR₂ + Base PdII_intermediate L-Pd(II)(Ar)(Ar') or L-Pd(II)(Ar)(NR₂) Transmetal->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Catalyst Regenerated Product Product Ar-Ar' or Ar-NR₂ RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Q: Can you provide a general starting protocol for a Suzuki-Miyaura coupling of a 4-chloroquinazoline?

A: Absolutely. This protocol is a robust starting point that should be optimized for your specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for challenging Suzuki-Miyaura couplings.[4][15]

Materials:

  • 4-Chloroquinazoline derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Phosphine Ligand: XPhos (6 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 4-chloroquinazoline, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos ligand.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction) via syringe. The solvent should have been previously degassed by sparging with argon for 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 100 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). The progress can be monitored by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Workup: After the reaction is complete (indicated by the consumption of the limiting starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

Data Summary Tables

For convenience, the following tables summarize recommended starting conditions and troubleshooting options.

Table 1: Recommended Starting Conditions for Cross-Coupling of 4-Chloroquinazolines

Coupling TypePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (3)Dioxane/H₂O100
Buchwald-Hartwig Pd₂(dba)₃ (2)SPhos (4)NaOtBu (1.5)Toluene100
Sonogashira PdCl₂(PPh₃)₂ (5)PPh₃ (10)NEt₃DMF50-80

Note: These are starting points. Optimization of ligand, base, solvent, and temperature is often necessary.

Table 2: Quick Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction Inactive catalyst; Poor reagent quality; Atmosphere not inertUse a Pd(0) precatalyst; Verify reagent purity; Ensure rigorous degassing
Low Yield / Stalled Catalyst deactivation; Suboptimal temperature; Poor solubilityUse bulky, e⁻-rich ligand (XPhos); Screen temperature (80-120°C); Screen solvents
Protodeboronation Excess H₂O; Base too strong; High temperatureUse anhydrous conditions; Switch to milder base (K₂CO₃); Use a boronic ester
Homocoupling Presence of oxygenImprove degassing procedure for all reagents and solvents
Pd Black Formation Catalyst decomposition/poisoningLower temperature; Use more robust ligand; Ensure inert atmosphere
References
  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17434-17475. [Link]
  • Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644–648. [Link]
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Yu, D. G., Li, B. J., & Shi, Z. J. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(12), 1486–1495. [Link]
  • Black, D. A., & Arndtsen, B. A. (2010). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

Sources

Technical Support Center: Base-Free Amination of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the base-free amination of 4-chloroquinazolines. The question-and-answer format is structured to address specific experimental challenges directly.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of pursuing a base-free amination strategy for 4-chloroquinazolines over traditional base-mediated methods?

A: Opting for a base-free strategy offers several distinct advantages that align with modern green chemistry principles and enhance process efficiency. Firstly, it simplifies the reaction workup, as there is no need to remove a base and its corresponding salt, streamlining the purification process. Secondly, it provides milder reaction conditions that are compatible with a wider range of functional groups, particularly those sensitive to basic environments. This is crucial when dealing with complex, multi-functional molecules in drug discovery. Lastly, eliminating the base reduces the overall chemical waste, making the process more environmentally friendly.[1]

Q2: What is the fundamental reaction mechanism for the base-free amination of 4-chloroquinazolines?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms. This electronic property makes the C4-position, attached to the chlorine leaving group, highly electrophilic and susceptible to attack by a nucleophile. The amine acts as the nucleophile, attacking the C4 carbon and forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion, yielding the final 4-aminoquinazoline product.[2][3][4] The reaction is often self-catalyzed as the HCl generated can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack.

SNAr_Mechanism Reactants 4-Chloroquinazoline + Amine (R-NH2) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Product 4-Aminoquinazoline + HCl Intermediate->Product Elimination of Cl- Troubleshooting_Workflow cluster_causes Possible Causes cluster_solutions Recommended Solutions Start Low or No Yield Cause1 Is the amine electron-poor (e.g., nitro- or cyano-aniline)? Start->Cause1 Cause2 Is the amine sterically hindered (e.g., ortho-substituted)? Start->Cause2 Cause3 Is the solvent appropriate? Start->Cause3 Cause4 Is the temperature/energy input sufficient? Start->Cause4 Sol1 Switch to Microwave Heating (e.g., 120°C, 20-40 min). Conventional heating may fail. Cause1->Sol1 Yes Sol2 Increase reaction time and/or temperature under microwave conditions. Monitor by TLC/LC-MS. Cause2->Sol2 Yes Sol3 Use a polar solvent system. THF/Water (1:1) is a proven choice. Cause3->Sol3 No Sol4 If using conventional heating, ensure reflux temperature is reached. If failing, switch to microwave. Cause4->Sol4 No

Caption: Troubleshooting workflow for low-yield amination reactions.

  • Possible Cause 1: Low Nucleophilicity of the Amine.

    • Explanation: Anilines substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) are poor nucleophiles. The activation energy for the SNAr reaction is consequently much higher. [1] * Solution: These substrates often require microwave irradiation to achieve a successful reaction. Conventional heating may lead to very long reaction times or complete failure. For instance, reactions with 4-cyano- or 4-nitro-N-methylaniline have been reported to yield no product even under microwave conditions, indicating a reactivity limit. [1]

  • Possible Cause 2: Steric Hindrance.

    • Explanation: Substituents at the ortho-position of the aniline can physically block the nitrogen atom from attacking the C4-position of the quinazoline ring. [1] * Solution: Microwave heating can often overcome moderate steric hindrance by providing sufficient energy. It may be necessary to increase the reaction time (e.g., from 10 to 20-40 minutes) and monitor the reaction's progress carefully. However, very bulky ortho-substituents may prevent the reaction entirely. [1]

  • Possible Cause 3: Inappropriate Solvent.

    • Explanation: The choice of solvent is critical for stabilizing the reaction intermediates. Non-polar solvents like toluene or THF alone can be ineffective because they do not adequately solvate the charged Meisenheimer complex. [5][6] * Solution: Switch to a polar solvent system. A mixture of THF/H₂O (1:1) is an excellent starting point as it has been shown to be effective for a wide range of anilines. [1]Other polar aprotic solvents like DMF or DMSO can also be considered. [5]

Problem: I am synthesizing a lapatinib intermediate and the yield is poor.
  • Explanation: The synthesis of key intermediates for drugs like Lapatinib often involves the coupling of a substituted aniline with a 4-chloroquinazoline core. [7][8]The specific aniline used, 3-chloro-4-(3-fluorobenzyloxy)aniline, can be challenging to couple under traditional conditions without a base.

  • Solution: A proven method for this specific transformation is to reflux the 4-chloro-6-iodoquinazoline with the aniline in isopropanol. [8]Alternatively, heating the reactants in tetrahydrofuran at 60-65°C has also been reported to be effective. [9]If these conditions fail, a microwave-assisted protocol in a THF/water mixture should be considered, as this approach has been successful for similarly complex anilines. [1]

Key Experimental Protocols & Data

Protocol 1: General Microwave-Assisted Base-Free Amination

This protocol is adapted from a validated procedure for the N-arylation of 6-halo-2-phenyl-4-chloroquinazolines. [1]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 4-chloroquinazoline substrate (0.2 mmol, 1.0 equiv.) and the desired aniline nucleophile (0.24 mmol, 1.2 equiv.).

  • Solvent Addition: Add a 1:1 mixture of tetrahydrofuran (THF) and water (2.0 mL).

  • Reaction Setup: Seal the vial with a cap and place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a constant temperature of 120 °C. The reaction time will vary depending on the amine's reactivity (see Table 1). Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline.

Table 1: Representative Reaction Data for Microwave-Assisted Amination[1]
EntryAniline Substituent (R in R-Aniline)Reaction Time (min)Yield (%)
14-OMe1086-90
23-OMe1063-88
32-OMe2084-87
43-Me1080-84
54-F4073-75
62-Me60 (at 120°C)0
74-CN60 (at 120°C)0

Conditions: 4-chloro-6-halo-2-phenylquinazoline (1.0 equiv), N-methylaniline derivative (1.2 equiv), THF/H₂O (1:1), 120 °C, microwave irradiation.

References

  • Benchchem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Benchchem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
  • Lima, D. P., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978.
  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Al-Ostath, A., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem.
  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline.
  • ACS Publications. (n.d.). Metal-Free Catalytic Approach for Allylic C–H Amination Using N-Heterocycles via sp3 C–H Bond Activation. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines using HPAs as catalysts.
  • Gore, V. L., et al. (2025). Development of an operationally simple and metal-free protocol for the synthesis of 2-substituted-4-aminoquinazolines.
  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

Sources

Technical Support Center: Synthesis of Multi-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of multi-substituted quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. Quinazoline and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, their synthesis is often fraught with challenges, from low yields and intractable side reactions to complex purification.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental failures and offer robust, actionable solutions to streamline your synthetic campaigns.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent and challenging issues encountered during the synthesis of multi-substituted quinazolines.

Problem 1: Consistently Low or No Product Yield

Question: My reaction is showing very low conversion to the desired quinazoline, or it's failing completely. What are the most likely causes and how can I systematically troubleshoot this?

Answer: Low yield is the most common hurdle in quinazoline synthesis, and it rarely stems from a single cause. A systematic approach is required to diagnose the issue. The primary factors include the quality of starting materials, suboptimal reaction conditions, and the presence of competing side reactions.[4]

A. Starting Material Integrity The purity of your reactants is paramount. Impurities can poison catalysts, introduce moisture, or participate in unwanted side reactions, all of which drastically reduce yield.[4]

  • Aldehydes: Aromatic aldehydes are prone to air oxidation to carboxylic acids, while aliphatic aldehydes can self-condense or polymerize.

  • 2-Aminoaryl Precursors (e.g., 2-aminobenzonitriles, 2-aminobenzylamines): The nucleophilicity of the amino group is critical and can be affected by impurities or degradation.

Troubleshooting Protocol: Starting Material Validation

  • Verify Purity: Before starting, verify the purity of all starting materials via NMR, LC-MS, or melting point analysis.

  • Purify Reactants:

    • Solid Aldehydes: Recrystallize from a suitable solvent (e.g., ethanol, hexanes).

    • Liquid Aldehydes: Distill under reduced pressure immediately before use.

    • Amine Precursors: If purity is suspect, consider purification by column chromatography or recrystallization of a salt derivative followed by neutralization.

B. Suboptimal Reaction Conditions Every parameter—solvent, temperature, and catalyst—plays a critical role. An incorrect choice can halt the reaction or favor an alternative pathway.

  • Solvent Effects: Solvent polarity is a key determinant of the reaction pathway. Polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., ethanol) often enhance reactant solubility and stabilize charged intermediates, favoring the desired cyclization.[4][5] In contrast, non-polar solvents like toluene or THF can be ineffective or even promote the formation of byproducts.[4][5]

  • Temperature Control: Many quinazoline syntheses, such as the classic Niementowski reaction, require significant thermal energy to overcome activation barriers for cyclization and dehydration steps.[5][6] Conversely, some modern metal-catalyzed reactions proceed under milder conditions.[2]

  • Catalyst Inactivity: In catalyzed reactions, the catalyst's activity is crucial. Catalysts can be poisoned by impurities (e.g., sulfur or water), or the chosen catalyst/ligand system may be inappropriate for the specific transformation.[4]

Troubleshooting Workflow: Reaction Optimization

Below is a logical workflow for diagnosing and resolving low-yield issues related to reaction conditions.

G start Low or No Yield Observed (via TLC/LC-MS) q_materials Are Starting Materials >98% Pure? start->q_materials purify Purify all reactants (Distill, Recrystallize) Re-run reaction q_materials->purify No q_conditions Screen Reaction Conditions q_materials->q_conditions Yes purify->start Re-evaluate solvent Solvent Screening (Toluene, EtOH, DMF, DMSO) q_conditions->solvent temp Temperature Screening (RT, 60°C, 100°C, 140°C) q_conditions->temp catalyst Catalyst/Base Optimization (Loading, Type) q_conditions->catalyst side_reactions Analyze for Side Products (See Problem 2) solvent->side_reactions If yield remains low temp->side_reactions If yield remains low catalyst->side_reactions If yield remains low

Caption: Troubleshooting workflow for low quinazoline yield.

Table 1: Impact of Reaction Solvents on Quinazoline Synthesis

Solvent ClassExamplesTypical Application & RationalePotential Pitfalls
Polar Aprotic DMF, DMSOExcellent for dissolving polar starting materials and stabilizing charged intermediates. Often promotes the desired C-N bond formation.[4][5]High boiling points can complicate product isolation; potential for decomposition.
Polar Protic Ethanol, WaterCan participate in the reaction mechanism (e.g., proton shuttling). Good for certain multicomponent reactions.[4]May compete with nucleophiles or hydrolyze sensitive functional groups.
Non-Polar Toluene, THFPrimarily used for reactions requiring azeotropic removal of water.Often leads to poor solubility of reactants and can favor side reactions.[4][5]
Problem 2: Formation of Significant Side Products

Question: My reaction produces the desired quinazoline, but I'm getting a major byproduct that is difficult to separate. How do I identify and suppress it?

Answer: The formation of side products is common and often arises from the inherent reactivity of the intermediates. The structure of the byproduct provides crucial clues about the competing reaction pathway.

Common Side Reactions & Mitigation Strategies:

  • Uncyclized Intermediates (e.g., Amides, Amidines):

    • Cause: Incomplete cyclization due to insufficient heat, incorrect pH, or a short reaction time. The dehydration step is often the rate-limiting step.

    • Solution: Increase the reaction temperature or switch to a higher-boiling solvent.[5] For acid-catalyzed cyclizations, ensure the catalyst is active and present in sufficient quantity. For base-mediated reactions, ensure the base is strong enough.

  • Formation of Isomeric Heterocycles (e.g., Benzimidazoles):

    • Cause: This is a classic problem, particularly in reactions that can proceed via different cyclization pathways. The choice of solvent can dictate the outcome. For example, some reactions may yield quinazolines in polar solvents but form benzimidazoles in non-polar solvents.[5]

    • Solution: The most effective strategy is to change the solvent polarity. Switching from a non-polar solvent like toluene to a polar aprotic solvent like DMF or DMSO can dramatically shift the product distribution in favor of the quinazoline.[5]

  • Dimerization or Polymerization:

    • Cause: Highly reactive starting materials (especially certain aldehydes) or intermediates can self-condense under the reaction conditions.

    • Solution: Use high-dilution conditions by adding the reactive starting material slowly over several hours. This keeps its instantaneous concentration low, favoring the intramolecular cyclization over intermolecular side reactions.

The diagram below illustrates how reaction conditions can divert a common intermediate toward either the desired quinazoline or an unwanted byproduct.

G start 2-Aminobenzylamine + Aldehyde intermediate Dihydroquinazoline Intermediate start->intermediate Condensation quinazoline Desired Quinazoline intermediate->quinazoline Oxidation (Favored by Oxidant, e.g., MnO2) byproduct Side Product (e.g., from degradation or alternative cyclization) intermediate->byproduct Alternative Pathway (Favored by incorrect solvent/temp)

Caption: Competing pathways in quinazoline synthesis.

Problem 3: Poor Regioselectivity with Unsymmetrical Precursors

Question: I am synthesizing a quinazoline from an unsymmetrical precursor (e.g., 2,4-dichloroquinazoline or a substituted anthranilic acid), and I'm obtaining a mixture of regioisomers. How can I control the outcome?

Answer: Achieving regioselectivity is a significant challenge and is governed by a delicate balance of electronic and steric effects.

A. Nucleophilic Aromatic Substitution (SNAr) on Dihaloquinazolines When reacting nucleophiles (e.g., amines) with 2,4-dichloroquinazoline, substitution almost invariably occurs at the C4 position first.[7][8]

  • Electronic Rationale: Density Functional Theory (DFT) calculations show that the carbon atom at the C4 position is more electrophilic (possesses a higher LUMO coefficient) than the C2 carbon, making it significantly more susceptible to nucleophilic attack.[7] The activation energy for attack at C4 is lower, kinetically favoring this substitution.[7]

  • Controlling the Second Substitution: While the first substitution is highly regioselective for C4, controlling the second substitution (at C2) requires careful optimization of reaction conditions, often needing higher temperatures or stronger nucleophiles.

B. Cyclization of Substituted Anthranilic Acid Derivatives In classical methods like the Niementowski synthesis, the regiochemical outcome of the cyclization is directed by the substituents on the benzene ring.

  • Electronic Effects: The electron-donating (EDG) or electron-withdrawing (EWG) nature of substituents on the starting materials plays a crucial role. An EDG on the anthranilic acid ring can activate the ortho and para positions, influencing the initial acylation step. Conversely, an EWG on the reaction partner (e.g., the aldehyde or amide) can affect its reactivity. Studies have shown that EWGs on a benzylamine reactant can slightly increase yields in some syntheses, while EDGs can decrease them.[9][10]

  • Steric Hindrance: Bulky substituents near a potential cyclization site will disfavor reaction at that position, directing the cyclization to the less sterically hindered site.[11]

Troubleshooting Protocol: Improving Regioselectivity

  • Leverage Inherent Reactivity: For SNAr on 2,4-dichloroquinazoline, perform the first substitution under mild conditions (e.g., room temperature or slightly elevated) to ensure exclusive C4 substitution. Purify this intermediate before attempting the second substitution under more forcing conditions.

  • Modify Substituents: If synthesizing from acyclic precursors and facing regiochemical ambiguity, consider if a substituent can be altered to be more sterically demanding, thereby blocking one reaction site.

  • Optimize Reaction Conditions: Systematically screen catalysts (Lewis acids vs. Brønsted acids), solvents, and temperatures, as these can subtly influence the kinetic vs. thermodynamic product ratio.[11]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating (EDG) vs. electron-withdrawing (EWG) groups on the aromatic rings of my starting materials generally affect the synthesis? A1: Substituents have a profound electronic impact.

  • On the 2-aminoaryl precursor: An EDG (e.g., -OCH₃, -CH₃) increases the nucleophilicity of the amino group, which can accelerate the initial condensation step. An EWG (e.g., -NO₂, -CF₃) deactivates the amino group, often making the reaction more sluggish and requiring harsher conditions.[4]

  • On the aldehyde/ketone/amide partner: The effect is context-dependent. In many cases, an EWG on an aromatic aldehyde can make the carbonyl carbon more electrophilic and speed up the initial attack by the amine.[9][10] Conversely, some studies on final products show that quinazolines with EDGs at the C-2 position are more favorable.[12]

Table 2: General Electronic Effects of Substituents in Quinazoline Synthesis

Substituent LocationGroup TypeGeneral Effect on ReactivityTypical Outcome
2-Aminoaryl RingEDG (-OCH₃)Increases nucleophilicity of the reacting amine.Faster initial condensation, potentially milder conditions required.[13]
2-Aminoaryl RingEWG (-NO₂)Decreases nucleophilicity of the amine.Slower reaction, may require higher temperatures or stronger catalysts.[14]
Aldehyde Phenyl RingEDG (-CH₃)Decreases electrophilicity of the carbonyl carbon.Can slow the initial nucleophilic attack.[9][10]
Aldehyde Phenyl RingEWG (-Cl, -Br)Increases electrophilicity of the carbonyl carbon.Often accelerates the initial condensation step, potentially improving yields.[9][14]

Q2: I am struggling with purification. My product seems to be sticking to the silica gel column. What can I do? A2: This is a common issue due to the basic nitrogen atoms in the quinazoline ring, which can interact strongly with the acidic silica gel, leading to streaking and poor recovery.[4]

  • Solution 1: Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (a few drops of concentrated NH₄OH in the solvent). This will neutralize the acidic sites and significantly improve chromatography.

  • Solution 2: Switch the Stationary Phase: If the problem persists, consider using a different stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase chromatography).

  • Solution 3: Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high-purity material and avoids chromatography altogether. Conduct small-scale solvent screening to find a suitable system where the product has high solubility at high temperatures and low solubility at room temperature.[4]

Q3: What are the main advantages of modern transition-metal-catalyzed methods over classical approaches like the Niementowski synthesis? A3: While classical methods are valuable, they often require high temperatures, stoichiometric reagents, and can have limited substrate scope.[6] Modern transition-metal-catalyzed syntheses (using Pd, Cu, Fe, Co, etc.) offer several key advantages:

  • Milder Reaction Conditions: Many of these reactions proceed at lower temperatures.[2]

  • Higher Atom Economy: They often involve C-H activation or acceptorless dehydrogenative coupling, which reduces waste.[2][15]

  • Broader Functional Group Tolerance: The targeted nature of catalysis often allows for the presence of sensitive functional groups that would not survive the harsh conditions of classical syntheses.[2][9]

  • Novel Bond Formations: These methods provide access to complex and diverse substitution patterns that are difficult to achieve otherwise.[9] However, the trade-offs can include the cost and toxicity of the metal catalysts and the need for specialized ligands.[9]

References
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • University of Benghazi. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal.
  • MDPI. (n.d.). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • Manna, A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
  • MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ACS Publications. (2024). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones.
  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Haghighijoo, Z., et al. (2017).
  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Bentham Science. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives.
  • ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
  • ResearchGate. (n.d.). Model reaction for synthesis of quinazolin-4(3H)-one.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Synthesis of Quinozoline-4-(3H)
  • The Open Medicinal Chemistry Journal. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives.

Sources

Technical Support Center: Refining Reaction Times for Complete Conversion of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloroquinazolines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your reaction conditions and achieve complete conversion in your synthetic protocols. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower your experimental design.

Troubleshooting Guide: From Incomplete Reactions to Optimized Protocols

This section is designed to address specific experimental hurdles in a direct question-and-answer format.

Q1: My reaction is consistently showing incomplete conversion, with starting material remaining even after prolonged reaction times. What are the primary factors I should investigate?

A1: Incomplete conversion in the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines is a common issue that can often be resolved by systematically evaluating several key parameters. The reaction proceeds via a well-established addition-elimination mechanism, and its efficiency is highly sensitive to the reaction environment.

Initial Troubleshooting Steps:

  • Re-evaluate Nucleophile Reactivity: The electronic nature of your amine nucleophile is paramount. Electron-rich amines (e.g., aliphatic amines, anilines with electron-donating groups) are inherently more reactive and should proceed under milder conditions.[1][2] Conversely, electron-poor amines (e.g., anilines with electron-withdrawing groups) will require more forcing conditions to achieve full conversion.[1][2] If you are using an electron-poor amine, longer reaction times and higher temperatures are expected.

  • Solvent Choice and Its Impact: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[3][4]

    • Polar Aprotic Solvents: Dioxane, THF, and DMF are excellent choices as they can effectively solvate the intermediate without interfering with the nucleophile.

    • Polar Protic Solvents: Alcohols like isopropanol or ethanol are also commonly used.[5] However, be mindful that they can potentially act as competing nucleophiles at elevated temperatures.

    • Aqueous Mixtures: A mixture of THF and water has proven effective, particularly in microwave-mediated reactions, and can be a more sustainable option.[1][6]

  • Temperature and Reaction Time Optimization: These two parameters are intrinsically linked. For sluggish reactions, a systematic increase in temperature is the most direct approach to increasing the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) every 1-2 hours is crucial to determine the optimal reaction time and prevent potential degradation or side-product formation at elevated temperatures.

  • The Role of a Base: The SNAr reaction liberates HCl, which can protonate your amine nucleophile, rendering it non-nucleophilic. An appropriate base is necessary to neutralize the acid.

    • Organic Bases: Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often preferred over less hindered bases like triethylamine (Et₃N) to minimize potential side reactions.[7]

    • Inorganic Bases: In some cases, inorganic bases like sodium acetate can be employed.[6]

    • Excess Nucleophile: If your amine is not particularly valuable, using it in excess can serve as both the nucleophile and the base.[8]

Q2: I am observing the formation of a significant side product, which I suspect is the corresponding quinazolin-4-one. How can I prevent this?

A2: The formation of quinazolin-4-one is a classic side reaction resulting from the hydrolysis of the 4-chloroquinazoline starting material. This is particularly prevalent if there is residual water in your reaction mixture.

Preventative Measures:

  • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.

  • Careful Workup: During the reaction workup, quenching with water should be done at a lower temperature (e.g., 0 °C) to minimize hydrolysis of any unreacted starting material.[7]

Q3: My reaction with an electron-poor aniline is extremely slow, requiring over 24 hours at reflux. How can I accelerate this transformation without compromising the yield?

A3: This is a well-documented challenge.[1][2] The reduced nucleophilicity of electron-poor anilines significantly slows the rate of the initial nucleophilic attack.

Strategies for Acceleration:

  • Microwave Irradiation: This is the most effective and widely adopted method for accelerating these reactions. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[1][2]

  • Higher Boiling Point Solvents: If microwave instrumentation is unavailable, switching to a higher boiling point solvent (e.g., from THF to dioxane or toluene) will allow you to safely increase the reaction temperature.

  • Catalysis: While less common for this specific transformation, the use of a Lewis acid catalyst could potentially activate the 4-chloroquinazoline towards nucleophilic attack.

Frequently Asked Questions (FAQs)

Why is the C4 position of the quinazoline ring more reactive towards nucleophilic substitution than the C2 position?

The enhanced reactivity of the C4 position is a result of the electronic properties of the quinazoline ring system. The nitrogen atom at position 3 acts as a strong electron-withdrawing group through resonance, which preferentially activates the C4 position towards nucleophilic attack.[9] Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack.[8][10] Consequently, substitution at the C2 position typically requires much harsher reaction conditions, such as higher temperatures or the use of transition-metal catalysts.[8][11]

How do substituents on the aniline nucleophile affect the reaction rate?

The effect of substituents on the aniline nucleophile follows predictable electronic trends:

  • Electron-Donating Groups (EDGs) such as -OCH₃, -CH₃, and -OH increase the electron density on the nitrogen atom, making the aniline a stronger nucleophile and accelerating the reaction.[1][2]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and halogens decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[1]

  • Steric Hindrance: Substituents in the ortho position of the aniline can sterically hinder the approach of the nucleophile to the C4 position of the quinazoline, leading to slower reaction rates compared to their meta or para isomers.[1][2]

What is the general mechanism for this reaction?

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinazoline, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step of the reaction.[12]

  • Leaving Group Expulsion: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride leaving group.

The presence of a base is crucial to neutralize the HCl generated in the final step, which would otherwise protonate and deactivate the amine nucleophile.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on Conversion of 4-Chloroquinazolines
ParameterConditionEffect on Reaction TimeRationale
Nucleophile Electron-rich (e.g., 4-methoxyaniline)ShorterIncreased nucleophilicity accelerates the rate-determining attack.[1][2]
Electron-poor (e.g., 4-nitroaniline)LongerDecreased nucleophilicity slows the rate of attack.[1][2]
Sterically hindered (e.g., 2-methylaniline)LongerSteric hindrance impedes the approach to the reaction center.[1][2]
Temperature Room Temperature to RefluxInversely proportionalProvides the necessary activation energy for the reaction.
Microwave IrradiationSignificantly ShorterEfficiently and rapidly heats the reaction mixture, often leading to cleaner conversions.[1]
Solvent Polar Aprotic (Dioxane, THF)Generally FasterStabilizes the charged Meisenheimer intermediate.[6]
Polar Protic (Ethanol, Isopropanol)VariableCan participate in hydrogen bonding but may also act as a competing nucleophile.[5]
Base DIPEA, Et₃NEssential for completionNeutralizes the generated HCl, preventing protonation of the amine nucleophile.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Anilinoquinazolines under Thermal Conditions
  • To a solution of the 4-chloroquinazoline (1.0 eq.) in a suitable solvent (e.g., isopropanol, dioxane, 5-10 mL per mmol of substrate), add the corresponding aniline (1.1-1.5 eq.).

  • Add a base such as DIPEA (1.5-2.0 eq.).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
  • In a microwave-safe vessel, combine the 4-chloroquinazoline (1.0 eq.), the aniline (1.1 eq.), and a solvent system such as a 1:1 mixture of THF and water.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time (typically 10-40 minutes).[1]

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 4-Chloroquinazoline 4-Chloroquinazoline Amine R-NH₂ (Nucleophile) Meisenheimer_Complex Meisenheimer Complex 4-Aminoquinazoline 4-Aminoquinazoline Meisenheimer_Complex->4-Aminoquinazoline - Cl⁻ HCl HCl Protonated_Base Base-H⁺ Cl⁻ Base Base

Caption: SNAr mechanism for the synthesis of 4-aminoquinazolines.

Troubleshooting_Workflow Start Incomplete Conversion Check_Nucleophile Is Nucleophile Electron-Poor? Start->Check_Nucleophile Check_Temp Is Reaction at Reflux? Check_Nucleophile->Check_Temp No Use_Microwave Consider Microwave Irradiation Check_Nucleophile->Use_Microwave Yes Check_Solvent Is Solvent Optimal? Check_Temp->Check_Solvent Yes Increase_Temp Increase Temperature Monitor by TLC Check_Temp->Increase_Temp No Check_Base Is Base Appropriate/Sufficient? Check_Solvent->Check_Base Yes Change_Solvent Switch to Higher Boiling Point Solvent Check_Solvent->Change_Solvent No Verify_Base Use Sterically Hindered Base (e.g., DIPEA) Ensure >1.5 eq. Check_Base->Verify_Base No End Complete Conversion Check_Base->End Yes Increase_Temp->End Use_Microwave->End Change_Solvent->End Verify_Base->End

Caption: Troubleshooting workflow for incomplete conversion.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
  • Barros, F. W. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • de Oliveira, R. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Gazitúa, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction.
  • Wang, Y., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules.
  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie.
  • de Oliveira, R. S., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
  • Sagitova, L., et al. (2023). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances.
  • Organic Chemistry Portal. (2020). Synthesis of quinazolines. Organic Chemistry Portal.
  • ACS Publications. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1.
  • Matyus, P., et al. (1994). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry.
  • Chem-Space. (2025). SNAr Reaction in Other Common Molecular Solvents. Chem-Space.
  • Barros, F. W. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health.
  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Chloro-6-methylquinazoline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step in the research and development pipeline. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Therefore, rigorous structural validation is paramount to ensure reproducibility, guide structure-activity relationship (SAR) studies, and meet regulatory standards. This guide provides an in-depth analysis of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-Chloro-6-methylquinazoline, a substituted quinazoline derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare NMR spectroscopy with other common analytical techniques.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled and powerful analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C in this context), their connectivity, and their spatial relationships. This level of detail allows for the confident assignment of a molecule's constitution and configuration.

The choice of NMR as the primary validation tool for a molecule like this compound is based on its ability to provide a complete picture of the molecule's carbon-hydrogen framework. Unlike techniques that provide information about the overall molecular weight or elemental composition, NMR allows for the atom-by-atom mapping of the structure.

Experimental Protocol for NMR Analysis of this compound

A standardized and well-executed experimental protocol is fundamental to obtaining high-quality, reproducible NMR data.[1] The following procedure outlines the key steps for the ¹H and ¹³C NMR analysis of this compound.

Step 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of solid this compound.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds.

  • Transfer to NMR Tube: Transfer the resulting solution to a standard 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.

Step 2: NMR Data Acquisition

NMR spectra are typically recorded on spectrometers with field strengths of 400 MHz or higher to ensure adequate signal dispersion.[1]

  • ¹H NMR Spectroscopy:

    • Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -2 to 12 ppm.[1]

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[1]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.[1]

  • ¹³C NMR Spectroscopy:

    • Spectral Width: A wider spectral width, typically from 0 to 200 ppm, is required for ¹³C nuclei.[1]

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon atom.[1]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary.[1]

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required for quaternary carbons.[1]

Step 3: Data Processing and Analysis
  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through a Fourier transform.[1]

  • Phase and Baseline Correction: The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.[1]

  • Chemical Shift Referencing: Chemical shifts (δ) are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[1]

  • Integration and Multiplicity Analysis: The integration of ¹H NMR signals provides the relative ratio of protons, while the splitting patterns (multiplicity) reveal information about neighboring protons.[1]

Predicted NMR Data for this compound

Structure of this compound:

Proton (Position) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-28.8 - 9.0Singlet (s)1H
H-57.8 - 8.0Doublet (d)1H
H-77.6 - 7.8Doublet of Doublets (dd)1H
H-87.9 - 8.1Singlet (s)1H
-CH₃ (at C-6)2.4 - 2.6Singlet (s)3H

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Carbon (Position) Predicted Chemical Shift (ppm)
C-2155 - 158
C-4160 - 163
C-4a150 - 153
C-5128 - 131
C-6138 - 141
C-7135 - 138
C-8125 - 128
C-8a122 - 125
-CH₃ (at C-6)20 - 23

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Workflow for NMR-Based Structural Validation

The overall process of validating the structure of this compound using NMR spectroscopy can be visualized as a logical workflow.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation & Comparison SamplePrep Sample Preparation (5-10 mg in deuterated solvent) H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Referencing->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation Comparison Comparison with Alternative Techniques Structure_Confirmation->Comparison

Caption: Workflow for NMR-based structural validation.

Comparative Analysis with Alternative Techniques

While NMR is a cornerstone of structural elucidation, a comprehensive validation strategy often involves complementary analytical techniques. Below is a comparison of NMR with Mass Spectrometry (MS) and X-ray Crystallography for the structural validation of this compound.

Technique Strengths Weaknesses Application to this compound
NMR Spectroscopy - Provides detailed information on molecular structure and connectivity.- Non-destructive.- Analysis is performed in solution, which can be more biologically relevant.- Relatively low sensitivity compared to MS.- Requires larger sample amounts.- Can be time-consuming for complex molecules.Ideal for unambiguous confirmation of the isomeric structure and atom connectivity.
Mass Spectrometry (MS) - Extremely high sensitivity.- Provides accurate molecular weight and elemental composition.- Fragmentation patterns can offer structural clues.- Does not provide direct information on atom connectivity or stereochemistry.- Isomers can be difficult to distinguish.Essential for confirming the molecular formula (C₉H₇ClN₂). High-resolution MS can provide very accurate mass data.
X-ray Crystallography - Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may not be the same as in solution.If a crystal can be obtained, it would provide the definitive solid-state structure, complementing the solution-state information from NMR.

Table 3: Comparison of Analytical Techniques for Structural Validation

Conclusion

The structural validation of this compound, like any novel chemical entity, demands a rigorous and multi-faceted analytical approach. NMR spectroscopy stands out as the primary tool for this purpose, offering an unparalleled depth of structural information in the solution state. By following a meticulous experimental protocol and carefully interpreting the resulting spectra, researchers can confidently confirm the constitution of their target molecule. While techniques like Mass Spectrometry and X-ray Crystallography provide crucial complementary data, NMR remains the gold standard for detailed structural elucidation in the field of drug discovery and development.

References

  • BenchChem. (2025). Navigating the Structural Landscape: A Comparative NMR Analysis of 2-Bromobenzo[h]quinazoline and its Analogs.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines.

Sources

A Comparative Analysis of 6-Methyl and 6-Iodo Quinazoline Derivatives: Unraveling the Impact of C6 Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinazoline core, particularly at the 6-position, has been a key strategy for modulating pharmacological profiles and enhancing potency. Among the various substituents explored, the methyl and iodo groups have emerged as intriguing moieties that can significantly influence the biological activity of quinazoline derivatives. This guide provides an in-depth, objective comparison of the biological activities of 6-methyl versus 6-iodo quinazoline derivatives, supported by experimental data, to aid researchers in the rational design of novel therapeutics.

The Strategic Importance of the C6 Position

The C6 position of the quinazoline ring system is solvent-exposed and offers a vector for substitution that can profoundly impact ligand-target interactions. Modifications at this position can influence various physicochemical properties, including lipophilicity, electronic effects, and steric bulk, which in turn dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to biological targets. The choice between a small, electron-donating methyl group and a larger, more lipophilic, and electron-withdrawing iodo group can lead to vastly different biological outcomes.

Comparative Biological Activities: A Head-to-Head Analysis

Anticancer Activity

Quinazoline derivatives are renowned for their potent anticancer properties, primarily through the inhibition of key signaling proteins such as epidermal growth factor receptor (EGFR) tyrosine kinases.[4][5] Both 6-methyl and 6-iodo substitutions have been incorporated into EGFR inhibitors, but they often confer distinct activity profiles.

6-Iodo Quinazoline Derivatives: The introduction of an iodine atom at the C6 position has been shown to enhance anticancer activity in several contexts. The large, lipophilic nature of iodine can promote favorable interactions within the hydrophobic regions of the ATP-binding pocket of kinases. Furthermore, the iodine atom can act as a heavy atom, potentially enabling unique interactions such as halogen bonding.

For instance, a series of novel 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and evaluated for their antiproliferative activity against four cancer cell lines.[6] Notably, compound 3c , featuring a 4-methoxyphenyl group at position 2 and a sulfanilamide moiety at position 4, demonstrated significant anticancer activity, with IC50 values ranging from 4.0 to 8.0 µM against the tested cell lines.[6] Another compound, 3b , also showed promising activity with IC50 values between 6.0 and 9.0 µM.[6] These findings suggest that the 6-iodo substitution, in combination with appropriate functionalities at other positions, can lead to potent anticancer agents.

6-Methyl Quinazoline Derivatives: The 6-methyl group, while smaller and less lipophilic than iodine, can also contribute positively to anticancer activity. Its electron-donating nature can modulate the electronic properties of the quinazoline ring system, influencing its interaction with target proteins.

A study focused on 6-methylquinazolin-4(3H)-one based compounds identified them as novel binders of bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer.[7] One of the synthesized compounds exhibited promising antiproliferative activity against HeLa and A375 cancer cell lines.[7] This highlights a different mechanistic avenue for 6-methylquinazoline derivatives in cancer therapy, targeting epigenetic regulators rather than solely focusing on kinase inhibition.

Comparative Summary of Anticancer Activity:

Derivative TypeTarget/MechanismCancer Cell LinesReported Activity (IC50)Reference
6-Iodo QuinazolineCarbonic Anhydrase XII, potentially othersVarious4.0 - 9.0 µM[6]
6-Methyl QuinazolineBRD9 (epigenetic reader)HeLa, A375Promising antiproliferative activity[7]

From the available data, it is evident that both substitutions can lead to potent anticancer compounds, albeit potentially through different mechanisms. The 6-iodo derivatives have shown broad-spectrum antiproliferative activity, while the 6-methyl derivatives have been identified as promising epigenetic modulators. The choice between these two substituents would, therefore, depend on the specific therapeutic target and the desired mechanism of action.

Antimicrobial and Antitubercular Activities

The quinazoline scaffold is also a versatile platform for the development of antimicrobial agents. Here too, the nature of the substituent at the C6 position plays a crucial role.

6-Iodo Quinazoline Derivatives: Several studies have highlighted the potential of 6-iodoquinazolines as antimicrobial and antitubercular agents. A series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic and antimicrobial activities.[8][9] Some of these compounds showed remarkable cytotoxic activity against specific human cancer cell lines.[8] In another study, certain 4-alkylthio-6-iodoquinazolines were found to be active against Mycobacterium tuberculosis, while the corresponding 4-alkyloxy derivatives were inactive, underscoring the importance of the substitution pattern around the quinazoline core.[10][11]

Furthermore, newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives exhibited broad-spectrum antibacterial and antifungal activities.[6] Compound 3c from this series not only showed potent anticancer activity but also the strongest antibacterial and antifungal effects.[6]

6-Methyl Quinazoline Derivatives: While the antimicrobial and antitubercular activities of 6-methylquinazoline derivatives are less extensively documented in the provided search results compared to their 6-iodo counterparts, the general biological activity of the quinazoline core suggests that 6-methyl analogs could also possess such properties. The methyl group's influence on lipophilicity and electronic environment can impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets. Further focused studies are required to comprehensively evaluate and compare their efficacy against various pathogens.

Comparative Summary of Antimicrobial/Antitubercular Activity:

Derivative TypeActivityPathogen/TargetKey FindingsReference
6-Iodo QuinazolineAntitubercularMycobacterium tuberculosis4-alkylthio derivatives were active.[10][11]
6-Iodo QuinazolineAntibacterial/AntifungalBroad spectrumCompound 3c showed the strongest activity.[6]
6-Methyl QuinazolineNot extensively reported-Further investigation needed.-

The current body of evidence strongly supports the potential of 6-iodo quinazoline derivatives as promising leads for the development of novel antimicrobial and antitubercular drugs.

Experimental Methodologies: A Guide to Synthesis and Evaluation

The synthesis of 6-substituted quinazoline derivatives typically involves multi-step reaction sequences. Below are generalized protocols for the synthesis of 6-iodo and 6-methyl quinazolin-4(3H)-one derivatives, which are common precursors for further functionalization.

Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one

This synthesis generally starts from 5-iodoanthranilic acid.

Synthesis_6_Iodo A 5-Iodoanthranilic Acid C 2-Acetamido-5-iodobenzoic acid A->C Acetylation B Acetic Anhydride B->C E 6-Iodo-2-methyl-3-substituted-quinazolin-4(3H)-one C->E Cyclization/Condensation + PCl3 D Amine (R-NH2) D->E Synthesis_6_Methyl A 5-Methylanthranilic Acid C 6-Methylquinazolin-4(3H)-one A->C Reaction B Formamide B->C E Substituted 6-Methylquinazoline Derivatives C->E Various Reactions D Further Functionalization D->E

Caption: General synthetic pathway for 6-methylquinazoline derivatives.

Step-by-Step Protocol:

  • Ring Formation: 5-Methylanthranilic acid can be reacted with formamide at elevated temperatures to yield 6-methylquinazolin-4(3H)-one.

  • Further Derivatization: The resulting 6-methylquinazolin-4(3H)-one can then be subjected to various chemical transformations to introduce different substituents at positions 2, 3, and 4, leading to a library of derivatives for biological screening. [7]

In Vitro Biological Activity Assays

The biological evaluation of these compounds typically involves a panel of in vitro assays.

Anticancer Activity Screening (MTT Assay):

MTT_Assay A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of quinazoline derivatives A->B C Incubate for a specified period (e.g., 48-72h) B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate IC50 values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity Screening (Broth Microdilution Method):

  • Prepare serial dilutions of the quinazoline derivatives in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Perspectives

The comparative analysis of 6-methyl and 6-iodo quinazoline derivatives reveals that both substituents offer unique advantages in the design of biologically active molecules. The 6-iodo group appears to be particularly beneficial for enhancing anticancer and antimicrobial activities, likely due to its size, lipophilicity, and potential for halogen bonding. In contrast, the 6-methyl group has been shown to be effective in targeting epigenetic regulators, opening up new avenues for therapeutic intervention.

For drug development professionals, the choice between a 6-methyl and a 6-iodo substituent should be guided by the specific biological target and the desired pharmacological profile. For kinase inhibitors, the larger iodo group may provide enhanced binding affinity. For targets where subtle electronic modifications are key, the methyl group might be more advantageous.

Future research should focus on a more direct head-to-head comparison of 6-methyl and 6-iodo analogs within the same chemical series to provide a clearer understanding of their structure-activity relationships. Furthermore, exploring the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of these compounds will be crucial for their translation into clinical candidates. The strategic functionalization of the quinazoline scaffold, guided by a deep understanding of the role of substituents like methyl and iodo, will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Mosaad, S.M., Mohammed, K.I., Ahmed, M.A., & Abdel-Hamide, S.G. (2004). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. Journal of Applied Sciences, 4, 302-307. [Link]
  • Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n - ResearchGate. (n.d.).
  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. - ResearchGate. (n.d.).
  • Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. (n.d.).
  • In Vivo Anti-Tumour Activity of Novel Quinazoline Deriv
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Future Medicinal Chemistry, 17(11), 1281-1295. [Link]
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI. [Link]
  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (2012). MDPI. [Link]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). PubMed Central. [Link]
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (2025). Taylor & Francis Online. [Link]
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). PubMed. [Link]
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (2025). Taylor & Francis Online. [Link]
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central. [Link]
  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.).
  • Synthesis of 6-iodo quinazoline-2-thiol. (n.d.).
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. [Link]
  • Novel quinazoline derivatives: key pharmacological activities. (2024). Technology Networks. [Link]
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells. (2025). PubMed. [Link]
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). VNU Journal of Science. [Link]
  • Quinazoline. (n.d.). Wikipedia. [Link]
  • Study on quinazolinone derivative and their pharmacological actions. (2024). Technology Networks. [Link]
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Design and synthesis of novel quinazoline derivatives as KDM6B selective inhibitors. (2025). PubMed. [Link]
  • 6-methylquinazoline. (n.d.). ChemSrc. [Link]
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]
  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (2018).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Publishing. [Link]

Sources

A Comparative Guide to 4-Chloro-6-methylquinazoline Derivatives and Gefitinib in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), set a precedent for the efficacy of this chemical class in treating non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the pursuit of enhanced potency, selectivity, and strategies to overcome acquired resistance has driven the exploration of novel quinazoline derivatives. This guide provides a comprehensive comparison of 4-Chloro-6-methylquinazoline derivatives and Gefitinib, delving into their mechanisms of action, structure-activity relationships, and the experimental data underpinning their potential therapeutic efficacy.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The 4-anilinoquinazoline framework is a well-established pharmacophore for EGFR inhibitors[1]. The quinazoline nitrogen at position 1 (N1) and the N-H of the aniline moiety are critical for binding to the ATP-binding pocket of the EGFR kinase domain. Gefitinib exemplifies this, utilizing a 4-(3-chloro-4-fluoroanilino) group to achieve its inhibitory activity. The exploration of various substitutions on the quinazoline ring has been a fertile ground for medicinal chemists seeking to modulate the pharmacological properties of these inhibitors.

Mechanism of Action: Competitive Inhibition of EGFR

Both Gefitinib and this compound derivatives are presumed to exert their anticancer effects through the same fundamental mechanism: competitive inhibition of the ATP-binding site within the EGFR tyrosine kinase domain. By occupying this pocket, they prevent the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Gefitinib or This compound Derivative Inhibitor->EGFR Binds to ATP Pocket

Figure 1. Simplified EGFR signaling pathway and the point of inhibition by Gefitinib and this compound derivatives.

Structure-Activity Relationship (SAR) and the Significance of the 6-Methyl Group

While direct comparative studies between a specific this compound derivative and Gefitinib are not extensively available in the public domain, we can infer potential efficacy based on established SAR principles for the quinazoline class[2][3].

The substitution pattern on the quinazoline ring significantly influences the inhibitor's potency and selectivity. Studies on various 6-substituted quinazoline derivatives have shown that this position is amenable to modification to enhance anticancer activity[3]. The introduction of a methyl group at the 6-position is an interesting modification for several reasons:

  • Electronic Effects: A methyl group is a weak electron-donating group. This can subtly influence the electron density of the quinazoline ring system and potentially affect its interaction with the kinase domain.

  • Steric Hindrance and Hydrophobic Interactions: The methyl group can introduce steric bulk that may either enhance or hinder binding, depending on the specific topology of the ATP-binding pocket. It can also participate in favorable hydrophobic interactions with non-polar residues in the active site.

  • Metabolic Stability: The presence of a methyl group can influence the metabolic stability of the compound, potentially altering its pharmacokinetic profile.

Research on other 6-substituted quinazolines has demonstrated that both electron-donating and electron-withdrawing groups can lead to potent EGFR inhibition, highlighting the complex nature of these interactions[2]. For instance, some 6-aryl and heterocyclic quinazoline derivatives have shown potent inhibition of wild-type EGFR and even some Gefitinib-resistant mutants[3].

Comparative Efficacy: A Look at the Experimental Data

Direct, head-to-head experimental data for a this compound derivative versus Gefitinib is limited. However, we can examine data from studies on closely related quinazoline derivatives to draw informed comparisons.

In Vitro Efficacy

EGFR Kinase Inhibition: The primary measure of a compound's direct inhibitory effect is its half-maximal inhibitory concentration (IC50) against the EGFR kinase. Several studies have synthesized novel 4-anilinoquinazoline derivatives and reported their EGFR inhibitory activity in comparison to Gefitinib. For example, some 6-arylureido-4-anilinoquinazoline derivatives have demonstrated sub-micromolar IC50 values against EGFR, comparable to or even better than Gefitinib[4].

Cellular Proliferation Assays: The efficacy of these compounds is further evaluated through in vitro cell-based assays, such as the MTT assay, which measures cell viability. Studies on various 6-substituted quinazoline derivatives have shown potent anti-proliferative activity against a range of cancer cell lines. In some cases, novel derivatives have exhibited lower IC50 values than Gefitinib, indicating superior potency in inhibiting cancer cell growth[5][6]. For instance, certain 6-aryloxyl substituted quinazoline derivatives displayed potent antitumoral activities with IC50 values in the nanomolar range against HER2-positive and EGFR-mutant cell lines[7].

Table 1: Illustrative In Vitro Efficacy of Quinazoline Derivatives (Hypothetical Data Based on Published Studies)

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
Gefitinib EGFR (wild-type)25-50A549 (NSCLC)~10-20[5][6]
This compound Derivative (Hypothetical) EGFR (wild-type)10-30A549 (NSCLC)~5-15-
Gefitinib EGFR (mutant)1-10H1975 (NSCLC)~0.5-1.5[3][7]
This compound Derivative (Hypothetical) EGFR (mutant)0.5-5H1975 (NSCLC)~0.1-1.0-

Note: The data for the this compound derivative is hypothetical and projected based on SAR trends observed in related compounds. Actual values would require direct experimental validation.

In Vivo Efficacy

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are outlines of key assays used to compare the efficacy of EGFR inhibitors.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Recombinant EGFR Enzyme Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or with reporter) ATP->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Measurement Measure Substrate Phosphorylation (e.g., radioactivity, fluorescence) Incubation->Measurement IC50 Calculate IC50 Measurement->IC50

Figure 2. Workflow for a typical EGFR kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P, or used in conjunction with a fluorescence-based detection system), and the test compounds at various concentrations.

  • Reaction Setup: In a multi-well plate, combine the EGFR enzyme, peptide substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay (Cell-Based Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups (vehicle control, Gefitinib, test compound). Administer the compounds according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the different treatment groups to assess the efficacy of the test compound.

Conclusion and Future Directions

The quinazoline scaffold remains a highly promising framework for the development of novel EGFR inhibitors. While Gefitinib has been a clinical success, the exploration of derivatives such as those with a this compound core holds the potential for improved therapeutic outcomes. Based on established structure-activity relationships, it is plausible that a this compound derivative could exhibit potent EGFR inhibitory activity, potentially comparable to or exceeding that of Gefitinib.

However, to definitively establish the comparative efficacy, direct experimental evaluation is paramount. Future research should focus on the synthesis and rigorous in vitro and in vivo testing of this compound derivatives against a panel of relevant cancer cell lines, including those with acquired resistance to first-generation EGFR inhibitors. Such studies will be instrumental in determining if this specific chemical entity represents a significant advancement in the field of targeted cancer therapy.

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Medicinal Chemistry. [Link]
  • IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). (n.d.).
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anticancer Agents in Medicinal Chemistry, 16(12), 1652–1664. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1541–1552. [Link]
  • 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. (2013). ChemMedChem, 8(9), 1491–1501. [Link]
  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2849–2854. [Link]
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2020).
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). Pharmaceuticals, 16(4), 534. [Link]
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 676579. [Link]
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203–217. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (2019). Medicinal Chemistry Research, 28(10), 1726–1737. [Link]
  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.).
  • Design, Synthesis and Biological Evaluation of Several Novel 4-aminoquinazoline Derivatives as Potent Anti-Tumor Agents. (2023). Molecules, 28(24), 8031. [Link]
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Iranian Journal of Pharmaceutical Research, 21(1), e123826. [Link]
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3906. [Link]
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (n.d.).
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry, 16(1), 17-36. [Link]
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules, 29(3), 598. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Chloro-6-methylquinazoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Quinazoline Synthesis

4-Chloro-6-methylquinazoline is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, including kinase inhibitors for cancer therapy. The chlorine atom at the C-4 position is a highly reactive site, making it an excellent handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, this reactivity also opens the door to a variety of potential side reactions. Consequently, the rigorous analysis of reaction mixtures is not merely a procedural step but a cornerstone of process development, ensuring product quality, yield optimization, and regulatory compliance.[3][4]

This guide provides a comparative analysis of mass spectrometry-based workflows for the characterization of this compound reaction products. We will move beyond simple protocol recitation to explore the underlying principles that govern methodological choices, offering a framework for selecting the optimal analytical strategy. Our focus is on establishing self-validating systems that deliver accurate, comprehensive, and trustworthy results for researchers and drug development professionals.

The Analytical Challenge: Deconvoluting Complex Reaction Mixtures

A typical reaction effluent involving this compound is a complex milieu containing:

  • Unreacted starting material (this compound)

  • The desired target product

  • Isomeric byproducts

  • Products from side reactions (e.g., hydrolysis, dimerization)

  • Trace-level process impurities

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the premier analytical technique for this challenge, offering unparalleled sensitivity and selectivity.[5] However, the quality of the data is critically dependent on the appropriate selection of the ionization source and mass analyzer.

Part 1: A Comparative Analysis of Ionization Sources

The first crucial decision in developing an LC-MS method is the choice of ionization source, which converts the neutral analyte molecules from the LC eluent into gas-phase ions. For quinazoline derivatives, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Choice for Polar, Ionizable Molecules ESI is a soft ionization technique ideal for polar and ionizable compounds.[6][7] Given that the quinazoline scaffold contains basic nitrogen atoms, it is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This makes ESI, particularly in positive ion mode, highly effective for this class of compounds.

Atmospheric Pressure Chemical Ionization (APCI): A Powerful Alternative for Less Polar Analytes APCI is better suited for less polar, more volatile, and thermally stable compounds that are not easily ionized by ESI.[7][8] While the primary quinazoline products are often polar enough for ESI, APCI can be advantageous for identifying non-polar byproducts or impurities that might be missed.[8]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound Analysis
Analyte Polarity High to moderate (polar, ionizable)Low to moderate (less polar)ESI is generally superior due to the basic nitrogen atoms in the quinazoline ring, which are easily protonated. APCI is a valuable secondary option for non-polar byproducts.
Ionization Mechanism Soft ionization via solvent evaporation from charged dropletsGas-phase chemical ionization via a corona dischargeESI typically yields a strong protonated molecule [M+H]+, simplifying spectral interpretation. APCI can sometimes induce more in-source fragmentation.
Matrix Effects More susceptible to ion suppression from salts and non-volatile buffersLess susceptible to non-volatile matrix componentsCareful sample preparation and chromatographic separation are crucial, especially for ESI, to mitigate matrix effects and ensure accurate quantification.[9]
Flow Rate Compatibility Best with lower flow rates (e.g., < 0.5 mL/min)Compatible with higher flow rates (e.g., 1 mL/min)Modern ESI sources have excellent performance at standard analytical flow rates used in UHPLC.

Recommendation: For comprehensive profiling, an instrument with a dual ESI/APCI source or the capability to quickly switch between them provides the most flexibility.[10] However, if a single source must be chosen, ESI is the recommended starting point for analyzing this compound reaction products.

Part 2: Selecting the Right Mass Analyzer

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and type of data that can be acquired (qualitative vs. quantitative).

Quadrupole Analyzers: The Standard for Quantification Quadrupole instruments are workhorses for targeted analysis. They are highly sensitive and robust, making them ideal for reaction monitoring when the masses of the starting material and product are known. Operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, they provide excellent quantitative precision. However, they are nominal mass instruments and provide limited information for identifying unknown impurities.

High-Resolution Mass Spectrometry (HRMS): Essential for Impurity Identification For identifying unknown byproducts and impurities, High-Resolution Mass Spectrometry (HRMS) is indispensable.[5][11] Time-of-Flight (TOF) and Orbitrap analyzers can measure m/z with high accuracy (typically < 5 ppm), which allows for the confident determination of the elemental composition of an unknown peak.[3][12] This capability is critical for structural elucidation in pharmaceutical development.[11]

FeatureQuadrupole (Q)Time-of-Flight (TOF)Orbitrap
Primary Application Targeted Quantification (SIM/MRM)Qualitative & Quantitative ProfilingQualitative & Quantitative Profiling
Resolution Low (~1,000)High (10,000 - 60,000)Ultra-High (60,000 - >240,000)
Mass Accuracy Nominal MassHigh (< 5 ppm)High (< 3 ppm)
Scan Speed Very FastFastModerate to Slow
Utility for this Topic Excellent for rapid reaction monitoring of known components.Ideal for comprehensive screening and identification of unknowns (impurities, byproducts).[13]The gold standard for structural elucidation and confident formula assignment of novel impurities.[12]

Recommendation: While a simple quadrupole system is sufficient for routine reaction monitoring, a hybrid HRMS system like a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap-based instrument is the superior choice. These platforms provide the flexibility to perform both high-sensitivity quantification and high-confidence identification of unknown reaction products within a single analytical run.

Part 3: An Integrated LC-HRMS Workflow for Comprehensive Analysis

An optimized workflow combines efficient sample preparation, robust chromatographic separation, and high-performance mass spectrometric detection.

LC-HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Reaction Mixture B Quench & Dilute (e.g., 100x in ACN/H2O) A->B C Filter (0.22 µm) B->C D UHPLC Separation (C18 Column) C->D E Ionization (Positive ESI) D->E F HRMS Detection (Full Scan & dd-MS/MS) E->F G Component Detection (Peak Picking) F->G H Formula Generation (Accurate Mass) G->H I Structure Elucidation (Fragmentation Data) H->I J J I->J Final Report

Caption: A comprehensive workflow for the analysis of this compound reaction products.

Experimental Protocol: LC-HRMS Analysis

This protocol provides a robust starting point for the analysis. Optimization will be required based on the specific reaction and instrument used.

1. Sample Preparation: a. Take a 10 µL aliquot of the crude reaction mixture. b. Quench the reaction if necessary and dilute 1:100 in a solution of 50:50 acetonitrile:water. c. Vortex the sample for 30 seconds. d. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (+ESI)
  • Capillary Voltage: 3.5 kV
  • Gas Temperature: 325 °C
  • Gas Flow: 8 L/min
  • Acquisition Mode: Full Scan with data-dependent MS/MS (dd-MS/MS)
  • Full Scan Range: m/z 100 - 1000
  • MS/MS: Acquire fragmentation spectra for the top 3 most intense ions in each full scan spectrum.
  • Collision Energy: Ramped (e.g., 15-40 eV) to generate informative fragment ions.

Part 4: Data Interpretation - A Hypothetical Case Study

Consider a reaction where this compound is reacted with aniline to produce N-phenyl-6-methylquinazolin-4-amine.

Reaction_Scheme cluster_byproducts Potential Byproducts SM This compound (C9H7ClN2) Exact Mass: 178.030 Reagent + Aniline SM->Reagent BP1 6-methylquinazolin-4(3H)-one (Hydrolysis Product) (C9H8N2O) Exact Mass: 160.064 SM->BP1 H2O Product N-phenyl-6-methylquinazolin-4-amine (C15H13N3) Exact Mass: 235.111 Reagent->Product BP2 Unknown Dimer (e.g., C18H14N4) Exact Mass: 286.122

Caption: A hypothetical reaction scheme and potential byproducts.

Using an HRMS system, we can easily distinguish these components based on their accurate mass, a task that would be impossible with a nominal mass instrument.

CompoundChemical FormulaMonoisotopic Exact MassExpected [M+H]+ m/z
Starting Material C9H7ClN2178.0298179.0371
Desired Product C15H13N3235.1109236.1182
Hydrolysis Byproduct C9H8N2O160.0637161.0710
Dimer Byproduct C18H14N4286.1218287.1291

Fragmentation Analysis: The fragmentation pattern (MS/MS spectrum) provides structural confirmation. For quinazolines, fragmentation is often driven by the substituents, as the core ring is relatively stable.[14] For the desired product, N-phenyl-6-methylquinazolin-4-amine, key fragmentations would involve the loss of the aniline moiety or fragments from the phenyl ring, confirming the successful coupling.

Conclusion

For the comprehensive analysis of this compound reaction products, a robust analytical strategy is paramount. While quadrupole-based LC-MS systems offer excellent utility for targeted quantitative monitoring of known reactants and products, their utility for research and development is limited.

A modern LC-HRMS platform (Q-TOF or Orbitrap) , coupled with a reliable ESI source, represents the superior and more trustworthy approach. It provides a self-validating system that enables:

  • Confident Identification: Accurate mass measurements allow for the unambiguous determination of elemental compositions for novel byproducts and impurities.[5][11]

  • Structural Elucidation: MS/MS fragmentation data provides detailed structural information to confirm identities.[15]

  • Comprehensive Profiling: A single run can detect and identify both expected and unexpected components, providing a complete picture of the reaction outcome.

By adopting this advanced analytical framework, researchers, scientists, and drug development professionals can accelerate process optimization, ensure the quality and safety of their synthetic intermediates, and build a robust data package for regulatory submission.

References

  • Waters Corporation. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Wang, R., & Ramanathan, R. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Application Note.
  • University of Huddersfield. (n.d.). Using high resolution mass spectrometry to profile impurities in drugs from different sources. E-thesis.
  • Rocchiccioli, F., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.
  • BenchChem. (n.d.). The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline.
  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Application Note.
  • Boechat, N., et al. (2016). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Application Note.
  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Blog.
  • Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Batterham, T.J., et al. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Blog.

Sources

A Comparative Benchmarking Guide to Novel Quinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of newly synthesized quinazoline derivatives against established Epidermal Growth Factor Receptor (EGFR) inhibitors. By presenting a framework for rigorous preclinical evaluation, supported by detailed experimental protocols and comparative data, this document serves as a critical resource for researchers in oncology and drug discovery.

Introduction: The Rationale for Targeting EGFR with Novel Quinazoline Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4]

In numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma, aberrant EGFR signaling, driven by overexpression or activating mutations, is a key oncogenic driver.[5][6] This has established EGFR as a prime therapeutic target. The quinazoline core has emerged as a privileged scaffold in the development of EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain.[7][8] First-generation inhibitors like gefitinib and erlotinib, both quinazoline-based, demonstrated the clinical potential of this strategy.[9] However, the emergence of resistance, often through the T790M "gatekeeper" mutation, necessitated the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) inhibitors.[10][11]

This guide focuses on the critical task of benchmarking new quinazoline derivatives against these clinically validated inhibitors to identify candidates with superior potency, selectivity, and the ability to overcome known resistance mechanisms.

The EGFR Signaling Pathway: A Visual Overview

Understanding the intricacies of the EGFR signaling network is fundamental to appreciating the mechanism of action of its inhibitors. The following diagram illustrates the major downstream cascades activated by EGFR.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. Simplified EGFR Signaling Pathway.[2][3][4][12]

Comparative Analysis: New Quinazoline Derivatives vs. Known EGFR Inhibitors

A critical step in the evaluation of novel compounds is the direct comparison of their inhibitory activity against established drugs. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative new quinazoline derivatives and benchmark EGFR inhibitors against wild-type and mutant forms of the EGFR kinase, as well as their anti-proliferative effects on various cancer cell lines.

In Vitro Kinase Inhibition (IC50, nM)
CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (del19)EGFR (L858R/T790M)
New Quinazoline Derivative 1 0.82.7-2.7
New Quinazoline Derivative 2 ---0.25
Gefitinib >1000<100<100>1000
Erlotinib 110407-1185>10000
Afatinib 600.70.299
Osimertinib >100--<100
In Vitro Anti-proliferative Activity (GI50/IC50, µM)
CompoundA549 (EGFR wt, KRAS mutant)NCI-H1975 (EGFR L858R/T790M)MCF-7 (EGFR low expression)
New Quinazoline Derivative 3 2.25-2.81
New Quinazoline Derivative 4 7.353.01-
Gefitinib >101.23-
Erlotinib >10->10
Afatinib ---
Osimertinib -0.007-0.032-

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, detailed, step-by-step methodologies for key assays are provided below. The choice of these assays is predicated on their ability to provide a multi-faceted view of a compound's efficacy, from direct enzyme inhibition to cellular effects.

Synthesis of a Representative 4-Anilinoquinazoline Derivative

The synthesis of novel quinazoline derivatives is a cornerstone of the discovery process. The following is a generalized, multi-step protocol for the synthesis of a 4-anilinoquinazoline scaffold.[2][12][18][19][20]

Synthesis_Workflow A 2-Amino-4-nitrobenzoic acid B 6-Nitro-4-oxo-3,4-dihydroquinazoline A->B Cyclization (Formamide) C 4-Chloro-6-nitroquinazoline B->C Chlorination (Thionyl chloride) D N-Aryl-6-nitroquinazolin-4-amine C->D Nucleophilic Substitution (Aniline derivative) E N4-Arylquinazoline-4,6-diamine D->E Reduction (Stannous chloride) F Target 4-Anilinoquinazoline Derivative E->F Further Modification (e.g., Acylation)

Figure 2. General Synthetic Workflow for 4-Anilinoquinazolines.[18][19]

Protocol:

  • Cyclization: Reflux 2-amino-4-nitrobenzoic acid with formamide to yield 6-nitro-4-oxo-3,4-dihydroquinazoline.

  • Chlorination: Treat the product from step 1 with thionyl chloride to obtain 4-chloro-6-nitroquinazoline.

  • Nucleophilic Substitution: React the chlorinated intermediate with a desired aniline derivative to yield the corresponding N-aryl-6-nitroquinazolin-4-amine.

  • Reduction: Reduce the nitro group of the product from step 3 using a reducing agent like stannous chloride to give N4-arylquinazoline-4,6-diamine.

  • Further Functionalization (Optional): The 6-amino group can be further modified, for instance, by acylation, to introduce additional functionalities.

  • Purification: Purify the final compound using column chromatography.

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[20][21][22][23]

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compounds (New Quinazoline Derivatives) and Benchmark Inhibitors (Gefitinib, Erlotinib, Afatinib, Osimertinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test and benchmark compound in 100% DMSO.

    • Create a serial dilution of the compounds in kinase assay buffer.

    • Dilute the recombinant EGFR enzyme and substrate in kinase assay buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or control inhibitor to the wells of a 96-well plate.

    • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume should be 25 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Phospho-EGFR ELISA

This assay measures the relative amount of EGFR phosphorylation in whole cells, providing a more physiologically relevant assessment of inhibitor activity.[13][14][24]

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • 96-well tissue culture plates

  • Test Compounds and Benchmark Inhibitors

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Buffer (e.g., 1% H₂O₂ in Wash Buffer)

  • Blocking Buffer (e.g., 5% BSA in Wash Buffer)

  • Primary Antibodies (Anti-Phospho-EGFR and Anti-Total-EGFR)

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Cell Seeding:

    • Seed 10,000–30,000 cells per well in a 96-well plate and incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds or benchmark inhibitors for a specified duration (e.g., 2 hours).

  • Fixing and Permeabilization:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate with Wash Buffer.

  • Quenching and Blocking:

    • Add 200 µL of Quenching Buffer and incubate for 20 minutes.

    • Wash the plate.

    • Add 200 µL of Blocking Buffer and incubate for 1 hour at 37°C.

  • Antibody Incubation:

    • Wash the plate.

    • Add 50 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the appropriate wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add 50 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Detection:

    • Wash the plate.

    • Add 100 µL of TMB Substrate and incubate for 30 minutes in the dark.

    • Add 50 µL of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm immediately.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][25][26]

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975, MCF-7)

  • 96-well tissue culture plates

  • Test Compounds and Benchmark Inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding:

    • Seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add 100 µL of medium containing various concentrations of the test compounds or benchmark inhibitors.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 150 µL of Solubilization Solution to each well.

    • Incubate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50/IC50 value.

Conclusion and Future Directions

The benchmarking of novel quinazoline derivatives against established EGFR inhibitors is a crucial endeavor in the pursuit of more effective and durable cancer therapies. The experimental framework outlined in this guide provides a robust methodology for a comprehensive preclinical evaluation. By systematically assessing in vitro kinase inhibition, cellular phosphorylation status, and anti-proliferative activity, researchers can identify promising lead candidates for further development. Future work should focus on in vivo efficacy studies in relevant xenograft models, pharmacokinetic and pharmacodynamic profiling, and the evaluation of off-target effects to build a complete picture of the therapeutic potential of these novel compounds.

References

  • Troitskaya, O. et al. (2021). EGFR Transgene Stimulates Spontaneous Formation of MCF7 Breast Cancer Cells Spheroids with Partly Loss of HER3 Receptor. PubMed.
  • Gorgani, L. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Gorgani, L. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed.
  • Ramalingam, S. et al. (2015). Afatinib in non-small cell lung cancer. PubMed Central.
  • Walter, A. et al. (2014). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. PubMed Central.
  • Lee, A. et al. (n.d.). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
  • UNSW Embryology. (n.d.). File:Epidermal growth factor receptor signaling pathways.jpg.
  • He, L. et al. (2013). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. PubMed Central.
  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[20]. Growth factor binding....
  • BPS Bioscience. (n.d.). EGFR Knockout A549 Cell Line.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • AACR Journals. (2018). Abstract 1170: NCI-H1975 L858R/T790M/C797S isogenic cell line for next-generation EGFR inhibitor screening.
  • Li, M. et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology.
  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Katzel, J. A. et al. (2009). EGFR signaling pathways. Journal of Hematology & Oncology.
  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Forty five....
  • Kobayashi, Y. et al. (n.d.). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. PubMed Central.
  • ACS Omega. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling.
  • Wang, Z. et al. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed.
  • National Institutes of Health. (2018). Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis.
  • Uchibori, K. et al. (2020). CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation. Cancer Research.
  • El-Damasy, D. A. et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed Central.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). A.23 Osimertinib - EGFR mutated locally advanced or metastatic non-small cell lung cancer.
  • Yang, J. C. et al. (2014). Activity of afatinib in uncommon epidermal growth factor receptor (EGFR) mutations. Journal of Clinical Oncology.
  • Cho, B. C. et al. (2023). Real-world first-line afatinib for advanced EGFR mutation-positive non-small cell lung cancer in Korea: updated survival data. PubMed Central.
  • De Luca, A. et al. (2016). Afatinib in first-line setting for NSCLC harbouring common EGFR mutations: new light after the preliminary results of LUX-Lung 7?. Journal of Thoracic Disease.
  • ResearchGate. (n.d.). Quinazoline based EGFR-TK-selective inhibitors, gefitinib, erlotinib and afatinib.

Sources

The Duality of Reactivity: A Guide to 4-Chloroquinazolines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including the targeted cancer therapies lapatinib and gefitinib.[1][2] Its value lies in the predictable and versatile reactivity of the chlorine atom at the C4 position, which serves as a linchpin for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr). This guide provides a deep dive into the reactivity of 4-chloroquinazolines, bridging the gap between theoretical predictions and experimental realities. We will explore the electronic factors that govern its reactivity, compare computational models with real-world laboratory results, and provide actionable experimental protocols for harnessing this powerful synthetic intermediate.

Part 1: The Theoretical Framework - Why is C4 So Reactive?

The reactivity of the 4-chloroquinazoline nucleus is not arbitrary. It is a direct consequence of the molecule's electronic architecture. The quinazoline ring system, containing two nitrogen atoms, inherently creates an electron-deficient landscape. This effect is most pronounced at the C4 position, making it a prime target for nucleophilic attack.

Several key factors contribute to this pronounced electrophilicity:

  • Inductive Effect: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbon atoms.

  • Resonance Effect: Resonance delocalization of the nitrogen lone pairs further polarizes the ring system, creating partial positive charges on the carbon atoms, particularly C4.

  • Leaving Group Ability: The chlorine atom at the C4 position is a good leaving group, facilitating the completion of the substitution reaction.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to visualize and quantify these effects.[3][4] Theoretical calculations consistently reveal that the carbon atom at the 4-position of the quinazoline ring possesses a significant partial positive charge and a high coefficient for the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] This high LUMO coefficient indicates that this position is the most energetically favorable site for a nucleophile's electrons to attack.[5][6]

Caption: Theoretical factors enhancing the electrophilicity of the C4 position in 4-chloroquinazoline.

Part 2: Experimental Reality - The SNAr Reaction in Practice

The theoretical predisposition of the C4 position for nucleophilic attack is overwhelmingly validated by experimental evidence. The most common and synthetically useful reaction of 4-chloroquinazolines is the Nucleophilic Aromatic Substitution (SNAr) reaction.[7][8] This reaction proceeds via a two-step addition-elimination mechanism, forming a transient, stabilized intermediate known as a Meisenheimer complex.[9]

A wide array of nucleophiles, including primary and secondary amines, alcohols, and thiols, readily displace the C4 chlorine atom, typically under mild conditions.[8][10] Reactions with amines, in particular, are extensively documented and form the basis for the synthesis of many biologically active 4-aminoquinazolines.[5][11]

Representative Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol details a typical SNAr reaction between a 4-chloroquinazoline and an aniline derivative.

Objective: To synthesize N-(phenyl)quinazolin-4-amine.

Materials:

  • 4-chloroquinazoline

  • Aniline

  • Isopropanol (IPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 eq).

  • Solvent and Reagents: Add isopropanol to create a slurry. To this, add aniline (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-anilinoquinazoline product.

G start Reactants (4-Chloroquinazoline, Aniline, Base) setup Reaction Setup (Isopropanol, Reflux) start->setup Combine monitor Reaction Monitoring (TLC) setup->monitor Heat & Stir workup Aqueous Workup (NaHCO3 wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify Isolate Crude product Final Product (4-Anilinoquinazoline) purify->product Isolate Pure

Caption: A typical experimental workflow for the SNAr reaction of 4-chloroquinazolines.

Part 3: Bridging Theory and Experiment - A Comparative Analysis

How well do theoretical predictions align with experimental outcomes? In the case of 4-chloroquinazolines, the correlation is generally strong, making computational models a valuable predictive tool in synthetic planning.

Convergence:

  • Regioselectivity: In polysubstituted quinazolines, such as 2,4-dichloroquinazoline, both theory and experiment unequivocally show that nucleophilic attack occurs preferentially at the C4 position under kinetic control.[5][12] DFT calculations predict a lower activation energy for attack at C4, which is borne out by the exclusive formation of the 4-substituted product under mild conditions.[6][13]

  • Nucleophile Reactivity: The rate of reaction is influenced by the nucleophilicity of the attacking species. Electron-rich anilines (containing electron-donating groups) react faster and often give higher yields than electron-poor anilines (containing electron-withdrawing groups), a trend that can be rationalized by frontier molecular orbital theory.[8]

Divergence and Nuances: While the general trends are well-predicted, quantitative predictions of reaction rates and yields can sometimes diverge from experimental results. This is often due to factors that are challenging to model with perfect accuracy:

  • Solvation Effects: The nature of the solvent can significantly influence reaction rates by stabilizing or destabilizing the reactants and the Meisenheimer intermediate.[7]

  • Steric Hindrance: While electronic effects are primary, steric bulk on either the quinazoline ring or the nucleophile can hinder the approach to the C4 position, slowing the reaction rate in a way not always perfectly captured by standard DFT models.

  • Reaction Conditions: Experimental variables like temperature, concentration, and the specific base used can have a profound impact on reaction outcomes, sometimes leading to different product distributions than predicted by ground-state calculations alone.

Comparative Data Summary
Nucleophile (Aniline Derivative)Electronic CharacterTheoretical Reactivity Prediction (based on nucleophilicity)Typical Experimental Outcome (Yield)Citation(s)
4-MethoxyanilineElectron-DonatingHighExcellent (>90%)[8]
AnilineNeutralModerateGood (70-90%)[7][11]
4-FluoroanilineElectron-WithdrawingLowerModerate to Good (60-80%)[8]
4-NitroanilineStrongly Electron-WithdrawingLowLow to Moderate (often requires harsher conditions)[8]

This table illustrates the strong qualitative agreement between theory (predicting reactivity based on the electron-donating/withdrawing nature of the nucleophile) and the experimentally observed yields.

Conclusion

The reactivity of 4-chloroquinazolines represents a successful synergy between theoretical understanding and practical application. The strong electrophilicity of the C4 position, firmly grounded in the electronic principles of the heterocyclic system, is reliably predicted by computational models like DFT. This theoretical framework provides chemists with a robust predictive tool for planning syntheses, anticipating regioselectivity, and selecting appropriate reaction conditions. While nuances in experimental setup can lead to quantitative deviations, the qualitative agreement is excellent. By understanding both the theoretical drivers and the practical considerations of the SNAr reaction, researchers can continue to leverage the 4-chloroquinazoline scaffold as a versatile and powerful building block in the development of novel therapeutics and functional molecules.

References

  • Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role.
  • Barros, T. A., et al. (2018). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Barros, T. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2336-2346.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • Reimann, E., et al. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Ghorbani-Vaghei, R., et al. (2016). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Medicinal Chemistry Research, 25(9), 1836-1845.
  • Yadava, U., et al. (2024). Computational insights into anti-Zika quinazoline compounds: Density functional theory analysis, spectral properties, and molecular dynamics simulations. European Journal of Chemistry, 15(2), 164-177.
  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.

Sources

A Senior Application Scientist's Guide to Assessing the Antiproliferative Effects of Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology. Its rigid, heterocyclic structure has proven to be a "privileged scaffold" for designing potent enzyme inhibitors.[1][2] This is evidenced by the clinical success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (Iressa) and erlotinib (Tarceva), both of which are built upon a 4-anilinoquinazoline core.[3][4] As researchers continue to innovate, developing novel quinazoline derivatives that target various oncogenic pathways, a systematic and robust methodology for assessing their antiproliferative effects is paramount.

This guide provides an in-depth comparison of essential experimental workflows, grounded in scientific principles, to empower researchers to generate reliable and comprehensive data on their novel compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

The Mechanistic Landscape: How Quinazolines Inhibit Cancer Proliferation

The predominant anticancer mechanism of quinazoline derivatives is the inhibition of protein tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[5] Overexpression or mutation of these kinases, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers.[3][6][7]

Primary Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and triggers the autophosphorylation of its intracellular tyrosine kinase domain.[8][9] This phosphorylation event initiates a cascade of downstream signaling, most notably through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[8][10]

Novel quinazoline compounds, like their predecessors gefitinib and erlotinib, are designed to act as ATP-competitive inhibitors.[][12][13] They bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade.[9][12][14] This blockade can lead to the inhibition of cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis).[][12]

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain (ATP Site) EGF->EGFR:f0 Binds RAS RAS EGFR:f2->RAS Activates PI3K PI3K EGFR:f2->PI3K Activates ATP ATP ATP->EGFR:f2 Binds & Phosphorylates Quinazoline Novel Quinazoline Compound Quinazoline->EGFR:f2 Blocks ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: EGFR signaling pathway and inhibition by quinazoline compounds.

Beyond EGFR, novel quinazolines are also being developed to inhibit other key kinases like VEGFR, which is crucial for tumor angiogenesis (the formation of new blood vessels).[6][15][16] Some derivatives may even possess multi-target capabilities or induce antiproliferative effects through mechanisms like tubulin polymerization inhibition or cell cycle disruption independent of kinase activity.[17][18]

A Validated Workflow for Assessing Antiproliferative Effects

To build a comprehensive profile of a novel quinazoline compound, a multi-parametric approach is essential. We will focus on three core assays: the MTT assay for cytotoxicity, flow cytometry for cell cycle analysis, and the Annexin V/PI assay for apoptosis detection.

Part 1: Quantifying Cytotoxicity with the MTT Assay

Expertise & Experience: The first question for any potential anticancer compound is "Is it cytotoxic, and at what concentration?". The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[19] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.[20]

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (Allow cells to adhere) start->incubate1 treat Treat cells with serial dilutions of Quinazoline Compound & Controls incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystals form) add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO or SDS-HCl) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 Value read->analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Harvest and count cells that are in their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume growth.

  • Compound Treatment: Prepare serial dilutions of your novel quinazoline compound in complete culture medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib). Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to visible purple formazan crystals.[20][21]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[20]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Part 2: Uncovering Effects on Cell Cycle Progression

Expertise & Experience: If a compound is cytotoxic, the next logical question is how it stops proliferation. One common mechanism is inducing cell cycle arrest. By using a fluorescent dye like Propidium Iodide (PI), which stoichiometrically binds to DNA, we can use flow cytometry to quantify the DNA content of each cell in a population. This allows us to distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in a specific phase after treatment indicates cell cycle arrest at that checkpoint.

CellCycle_Workflow start Start: Treat Cells with Compound harvest Harvest Cells (Trypsinize & Centrifuge) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs fix Fix cells in cold 70% Ethanol (Permeabilizes membrane) wash_pbs->fix wash_pbs2 Wash with PBS to remove ethanol fix->wash_pbs2 rnase Treat with RNase A (Ensures PI binds only to DNA) wash_pbs2->rnase stain Stain with Propidium Iodide (PI) Staining Solution rnase->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (Quantify G0/G1, S, G2/M phases) acquire->analyze

Caption: Experimental workflow for cell cycle analysis using PI staining.

Detailed Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶) in a 6-well plate or T25 flask. After 24 hours, treat with the novel quinazoline compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest Cells: Collect both floating and adherent cells. Centrifuge at ~1200 rpm for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[23] Incubate at 4°C for at least 30 minutes (or up to several weeks).

  • Washing: Centrifuge the fixed cells at ~2000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of cold PBS.[23]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[23][24] Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events. Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[24]

Part 3: Confirming Induction of Apoptosis

Expertise & Experience: Cytotoxicity and cell cycle arrest often culminate in apoptosis, or programmed cell death. A gold-standard method for its detection is the Annexin V/PI assay.[25] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[26] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[26][27] Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity.[26][28]

Apoptosis_Workflow start Start: Treat Cells with Compound harvest Harvest Cells (Floating & Adherent) start->harvest wash_pbs Wash twice with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer (~1 x 10^6 cells/mL) wash_pbs->resuspend stain Add Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15-20 min at Room Temp (in the dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Analyze immediately on Flow Cytometer add_buffer->acquire analyze Quantify Four Populations: Viable, Early Apoptotic, Late Apoptotic, Necrotic acquire->analyze

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Induce Apoptosis: Seed and treat cells with the novel compound as described for the cell cycle analysis.

  • Harvest Cells: Collect all cells and wash them twice with cold PBS.[25]

  • Resuspension: Carefully resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer per sample (typically 1-5 x 10⁵ cells).[28] The binding buffer contains calcium, which is essential for Annexin V to bind to PS.[26]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[28]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[27][28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[28] The resulting dot plot is divided into four quadrants:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[28]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[28]

    • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

Comparative Data Presentation

Trustworthiness: Objective comparison against a known standard is crucial for validating the potential of a novel compound. All quantitative data should be summarized in a clear, structured table. This allows for at-a-glance comparison of potency and mechanism across different cell lines and against a standard-of-care drug.

Table 1: Comparative Antiproliferative Effects of Novel Quinazolines vs. Gefitinib

CompoundCell LineIC50 (µM)¹% Cells in G2/M Phase (at IC50)²% Total Apoptosis (Annexin V+) (at IC50)³
Novel Cpd 1 A549 (NSCLC)1.5 ± 0.245.2%38.5%
MCF-7 (Breast)3.8 ± 0.418.1%25.1%
Novel Cpd 2 A549 (NSCLC)8.2 ± 0.922.5%15.7%
MCF-7 (Breast)2.1 ± 0.341.8%35.9%
Gefitinib A549 (NSCLC)2.5 ± 0.325.6%22.4%
MCF-7 (Breast)> 2015.5%8.9%

¹Data from MTT assay after 72h treatment. Values are mean ± SD. ²Data from cell cycle analysis after 24h treatment. ³Data from Annexin V/PI assay after 48h treatment.

This table contains representative data for illustrative purposes.

Conclusion

The assessment of novel quinazoline compounds requires a rigorous, multi-faceted approach. By systematically quantifying cytotoxicity (MTT), analyzing effects on cell cycle progression (PI staining), and confirming the induction of apoptosis (Annexin V/PI), researchers can build a comprehensive and compelling case for their compound's antiproliferative activity. This guide provides the foundational principles and validated protocols to ensure that experimental choices are deliberate and the resulting data is robust, trustworthy, and ready for publication and further development.

References

  • How does erlotinib work (mechanism of action)? (2024). Drugs.com. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
  • Gefitinib | Drug Guide. (n.d.). MedSchool. [Link]
  • Erlotinib. (n.d.). Wikipedia. [Link]
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
  • The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. (n.d.). MDPI. [Link]
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022).
  • What is the mechanism of Erlotinib Hydrochloride? (2024).
  • Mechanism of action of erlotinib. (n.d.).
  • Mechanism of action of gefitinib. (n.d.).
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
  • The Role of Gefitinib in Lung Cancer Tre
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed. [Link]
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.). NIH. [Link]
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. [Link]
  • Quinazoline derivative compound (11d)
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. [Link]
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Pace Hospitals. [Link]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. [Link]
  • The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. (2022). PubMed. [Link]
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science Publishers. [Link]
  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed. [Link]
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. [Link]
  • Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. (n.d.). PubMed. [Link]
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (2012). PubMed. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]
  • Cell Cycle Tutorial Contents. (n.d.). The University of Edinburgh. [Link]
  • Antiproliferative, apoptotic and anti-inflammatory potential of 5H-benzo[h]thiazolo[2,3-b]quinazoline analogues: Novel series of anticancer compounds. (2024). PubMed. [Link]
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
  • An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Deriv
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC - NIH. [Link]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
  • (PDF) Quinazolines As Anti-cancer Agents. (n.d.).

Sources

A Senior Application Scientist's Guide to DFT Calculations for Predicting Regioselectivity in Quinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Challenge of Regioselectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs, including EGFR inhibitors like gefitinib and erlotinib used in cancer therapy.[1] The biological activity of these molecules is exquisitely sensitive to their substitution patterns. Consequently, controlling the regioselectivity during the synthesis and functionalization of the quinazoline ring system is a paramount challenge for medicinal chemists.[2] When a quinazoline precursor presents multiple reactive sites, predicting the outcome of a reaction can be difficult, often leading to laborious separation of isomers and reduced yields.

This guide provides an in-depth comparison of computational approaches using Density Functional Theory (DFT) to reliably predict regioselectivity in quinazoline reactions. We will move beyond a simple listing of methods to explain the causality behind computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore two primary strategies: the rigorous, quantitative approach of Transition State (TS) Analysis and the faster, qualitative predictions offered by Reactant-Based Reactivity Indices .

The Duality of DFT Approaches: Quantitative vs. Qualitative Prediction

Predicting where a reaction will occur on a molecule like quinazoline can be approached with varying levels of computational rigor and expense. The choice of method depends on the specific question being asked—are you seeking a quick, qualitative answer for initial screening, or a highly accurate, quantitative prediction to understand a complex reaction mechanism?

  • Transition State Analysis: This is the gold standard for predicting kinetically controlled reactions. It involves locating the transition state structures for all competing reaction pathways. The regioselectivity is then determined by comparing the Gibbs free energies of activation (ΔG‡). The pathway with the lowest activation barrier is the one that proceeds fastest and therefore yields the major product.[3] This method is computationally intensive but provides the most accurate and detailed mechanistic insight.

  • Reactant-Based Reactivity Indices: This approach avoids the costly process of finding transition states by assuming that the regioselectivity is governed by the intrinsic electronic properties of the ground-state reactants.[4] By calculating properties like atomic charges, the distribution of frontier molecular orbitals (FMOs), or Fukui functions, one can identify the most reactive sites on the quinazoline substrate.[5][6] This method is significantly faster and is ideal for high-throughput screening or generating initial hypotheses.

Part 1: The Gold Standard - Transition State Analysis

The core principle of Transition State Theory (TST) is that the rate of a reaction is determined by the energy barrier between reactants and the highest-energy point along the reaction coordinate—the transition state.[7] For competing reaction pathways, the difference in these barriers (ΔΔG‡) dictates the product ratio.

A recent study on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline provides a perfect case study.[5] Experimentally, primary amines selectively attack the C4 position over the C2 position. DFT calculations confirmed this observation by computing the activation energies for both pathways. The nucleophilic attack at C4 was found to have a significantly lower activation energy, explaining the observed regioselectivity.[5]

Experimental Protocol: A Step-by-Step Workflow for TS Analysis

Below is a detailed methodology for predicting the regioselectivity of a nucleophilic attack on a 2,4-disubstituted quinazoline.

  • Step 1: Geometry Optimization of Reactants and Products

    • Action: Build the 3D structures of the quinazoline substrate, the nucleophile, and all possible regioisomeric products.

    • Procedure: Perform a full geometry optimization on each molecule using a chosen DFT functional and basis set (e.g., ωB97X-D/6-31G(d)) in a solvent model (e.g., C-PCM for polar solvents).[5]

    • Causality: This step finds the lowest energy conformation for each molecule, which is essential for accurate energy calculations.

  • Step 2: Transition State Search

    • Action: Locate the transition state (TS) structure for each potential reaction pathway (e.g., attack at C2 and attack at C4).

    • Procedure: Use a TS search algorithm, such as the Berny algorithm (Opt=TS) in Gaussian, starting from an initial guess of the TS geometry. Methods like Linear Synchronous Transit/Quadratic Synchronous Transit (LST/QST) can also be effective.[8]

    • Causality: The TS is a first-order saddle point on the potential energy surface. Finding this specific geometry is crucial to calculating the reaction barrier.

  • Step 3: Frequency Calculation and TS Verification

    • Action: Perform a frequency calculation on all optimized structures (reactants, products, and transition states).

    • Procedure: Use the Freq keyword in the computational chemistry software.

    • Causality: This is a self-validating step. For a minimum energy structure (reactant or product), all calculated vibrational frequencies will be real (positive). For a true transition state, there must be exactly one imaginary frequency .[8] This imaginary frequency corresponds to the atomic motion along the reaction coordinate, confirming you have found a valid TS.

  • Step 4: Energy Calculation and Analysis

    • Action: Calculate the Gibbs free energy (G) for all stationary points.

    • Procedure: The Gibbs free energy is provided in the output of the frequency calculation. Calculate the activation energy (ΔG‡) for each pathway using the formula: ΔG‡ = G(TS) - G(Reactants).

    • Causality: The pathway with the lowest ΔG‡ is the kinetically favored one and will yield the major product. The product ratio can even be estimated using the equation: Ratio = exp(-ΔΔG‡ / RT).

Visualization: TS Analysis Workflow

TS_Workflow cluster_pre Setup cluster_ts Transition State Search cluster_validation Validation & Analysis Reactants Build & Optimize Reactants TS_Search Locate TS for Each Pathway (e.g., Opt=TS) Reactants->TS_Search Products Build & Optimize Possible Products Products->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc Verify_TS Verify TS (One Imaginary Freq.) Freq_Calc->Verify_TS Verify_TS->TS_Search If Invalid Energy_Analysis Calculate ΔG‡ (ΔG‡ = G_TS - G_Reactants) Verify_TS->Energy_Analysis If Valid Prediction Lowest ΔG‡ = Major Product Energy_Analysis->Prediction

Caption: Workflow for predicting regioselectivity using Transition State analysis.

Part 2: Faster Predictions with Reactant-Based Indices

While TS analysis is robust, its computational cost can be prohibitive for screening large numbers of substrates or reactions. Reactant-based indices offer a computationally cheaper alternative by correlating the electronic structure of the starting materials with reactivity.

Key Reactivity Descriptors
  • Frontier Molecular Orbital (FMO) Analysis: For a nucleophilic attack on a quinazoline, the reaction involves the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the quinazoline's Lowest Unoccupied Molecular Orbital (LUMO). The reaction is predicted to occur at the atom(s) on the quinazoline ring that have the largest coefficient in the LUMO.[5] This is because the largest orbital lobe indicates the most electron-deficient site, which is most favorable for attack. DFT calculations on 2,4-dichloroquinazoline have shown that the C4 position has a higher LUMO coefficient than the C2 position, correctly predicting the site of nucleophilic attack.[5]

  • Fukui Functions: The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes.[9] For practical applications, we use "condensed" Fukui functions, which assign a value to each atom. There are three key types:[6]

    • f+ : Predicts reactivity towards a nucleophilic attack . The atom with the highest f+ value is the most electrophilic site.

    • f- : Predicts reactivity towards an electrophilic attack . The atom with the highest f- value is the most nucleophilic site.

    • f0 : Predicts reactivity towards a radical attack .

    To predict the regioselectivity of a nucleophilic attack on a quinazoline, one would calculate the f+ values for all atoms; the atom with the largest value is the predicted reactive site.[10] This requires three separate single-point energy calculations on the optimized neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons) to derive the necessary atomic charges.[11]

  • Natural Bond Orbital (NBO) / Electrostatic Potential (ESP) Charges: This is the most straightforward approach. By calculating the partial atomic charges on the ground-state quinazoline substrate, one can identify the most electrophilic centers.[12][13] The carbon atom with the largest positive charge is predicted to be the most susceptible to attack by a nucleophile. This method provides a quick, intuitive picture of the charge distribution.

Visualization: Logic of Reactant-Based Indices

Reactivity_Indices cluster_input Initial Calculation cluster_methods Analysis Methods Opt_Reactant Optimize Ground-State Quinazoline Geometry LUMO_Analysis LUMO Analysis Opt_Reactant->LUMO_Analysis Fukui_Analysis Fukui Function (f+) Calculation Opt_Reactant->Fukui_Analysis NBO_Analysis NBO/ESP Charge Calculation Opt_Reactant->NBO_Analysis Prediction Identify Most Electrophilic Site (Predicted Regioselectivity) LUMO_Analysis->Prediction Largest Orbital Coefficient Fukui_Analysis->Prediction Highest f+ Value NBO_Analysis->Prediction Most Positive Charge

Caption: Predicting regioselectivity using reactant-based electronic indices.

Comparison of Predictive Methods

FeatureTransition State (TS) AnalysisReactant-Based Indices (FMO, Fukui, NBO)
Computational Cost High (requires TS search & frequency calcs)Low (requires only ground-state calcs)
Accuracy Quantitative, HighQualitative to Semi-Quantitative, Moderate-High
Information Provided Full reaction mechanism, activation energies (ΔG‡), kinetic product ratiosInherent reactivity of sites, qualitative prediction of the major product
Key Use Case Detailed mechanistic studies, accurate prediction for complex systems, publication-quality resultsHigh-throughput screening, initial hypothesis generation, rapid assessment of substrates
Trustworthiness Very high; directly models the reaction process and is self-validating via frequency analysisHigh for many systems, but can be misleading if non-electronic factors (e.g., sterics in the TS) are dominant

A Practical Guide to Selecting Computational Parameters

The accuracy of any DFT calculation is critically dependent on the choice of the functional, basis set, and solvation model.[14][15]

Level of TheoryFunctionalBasis SetSolvationUse Case
Quick Screen B3LYP6-31G(d)PCMFast, qualitative results for large molecules or initial screening.[16][17]
Good Accuracy ωB97X-D, M06-2X6-311+G(d,p)SMD, C-PCMA robust combination for reliable geometries and energies, good for publications.[5][18][19]
High Accuracy ωB97M-V, M06-2X-D3def2-TZVP, cc-pVTZSMDFor highly accurate benchmark studies or when subtle electronic effects are critical.[15][18]

Expert Insights:

  • Dispersion is Key: For reactions involving larger molecules where non-covalent interactions might stabilize the transition state, always use a functional that includes a dispersion correction (e.g., the "-D3" or "-D" suffix).[14]

  • Solvent Matters: Reactions are almost always run in a solvent. Failing to include a solvation model (like PCM or SMD) is a common mistake that can lead to incorrect predictions, as the solvent can differentially stabilize charged intermediates and transition states.[5]

  • Consistency is Crucial: When comparing energies between different pathways, it is essential to use the exact same level of theory (functional, basis set, solvent model) for all calculations.

Conclusion: An Indispensable Tool for Modern Drug Development

DFT calculations have transitioned from a specialist's tool to an essential component of the modern synthetic chemist's toolkit. For quinazoline chemistry, these methods provide powerful, predictive insights into reaction regioselectivity, saving valuable time and resources in the lab.

  • For rapid, qualitative screening of potential reactions, reactant-based indices like LUMO analysis and Fukui functions provide immediate, actionable intelligence.

  • For a definitive, quantitative understanding of a reaction mechanism and to generate high-confidence predictions, the rigor of transition state analysis is unmatched.

By carefully selecting the appropriate computational method and level of theory, researchers can demystify complex reactivity patterns, guide experimental design, and accelerate the synthesis of novel quinazoline-based therapeutics. The synergy between computational prediction and experimental validation represents the future of efficient and intelligent molecular design.[4][5]

References

  • Hirschfelder, J. O., & Wigner, E. (1939). Some quantum-mechanical considerations in the theory of reactions involving activation energy. The Journal of Chemical Physics.
  • El-Hendawy, M. M., et al. (2018). Ab initio, DFT and transition state theory calculations on 1,2-HF, HCI and CIF elimination reactions from CH2F–CH2Cl. RSC Advances.
  • Teng, W., et al. (2019). A comparative study to predict regioselectivity, electrophilicity and nucleophilicity with Fukui function and Hirshfeld charge. Theoretical Chemistry Accounts.
  • Vickers, C. E., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. Chemical Research in Toxicology.
  • Flores-Holguín, N., et al. (2020). Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function. ChemistryOpen.
  • Ye, H. (2019). Transition State. Density Functional Theory and Practice Course.
  • Novembre, G., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules.
  • Harvey, J. (2021). Foundations of Chemical Kinetics Lecture 10: Transition-state theory in practice. University of Bristol.
  • de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Wikipedia contributors. (2023). Fukui function. Wikipedia.
  • Li, H., et al. (2020). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry? Journal of the American Chemical Society.
  • Chandrakumar, K. R. S., & Pal, S. (2002). Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. International Journal of Molecular Sciences.
  • Rowan, S. (2024). Fukui Indices & Global Electrophilicity. Rowan Newsletter.
  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
  • de Oliveira, R. B., et al. (2016). Synthesis, regioselectivity, and DFT analysis of new antioxidant pyrazolo[4,3-c]quinoline-3,4-diones. Monatshefte für Chemie - Chemical Monthly.
  • Smith, A. J., et al. (2024). Computational methods for investigating organic radical species. Chemical Society Reviews.
  • Rodina, D., et al. (2024). Computational studies of the regioselectivity determining carbopalladation step. ResearchGate.
  • Wang, W., et al. (2016). A DFT study on the reaction mechanisms of N-heterocyclic carbene catalyzed homodimerization of styrenes. Computational and Theoretical Chemistry.
  • Zhang, Z., et al. (2017). DFT study on the reaction mechanism and regioselectivity for the[7][21]-anionic rearrangement of 2-benzyloxypyridine derivatives. Computational and Theoretical Chemistry.
  • Al-Majid, A. M., et al. (2022). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[3][7][21]triazolo[1,5-a]quinazolines. Molecules.
  • S. S, S., & G, S. (2023). Geometrical Optimization and Natural Bond Orbital Analysis of Relevant Structures in the Diastereoselective Cuprate Conjugate Addition Reaction of α,β-Unsaturated Lactams using Density Functional Theory. Asian Journal of Chemistry.
  • Uko, E. D., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Journal of the Iranian Chemical Society.
  • Thapa, A., et al. (2023). Comparative Theoretical Study of Quinazolinone Derivatives in Different Solvents and Gas Phase. A Density Functional Theory (DFT) Calculations. Research Square.
  • Lassagne, F., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts.
  • Jensen, J. H. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. arXiv: Chemical Physics.
  • Spotte-Smith, E. W. C., et al. (2023). Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. Journal of Chemical Theory and Computation.
  • Wang, H., et al. (2022). Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations. Frontiers in Chemistry.
  • Sivasankaran, S., & Sornakumar, T. (2022). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. Periodico di Mineralogia.
  • Sigmund, L. M., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science.
  • Al-Suwaidan, I. A., et al. (2016). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H). Medicinal Chemistry Research.
  • Al-Hourani, B. J., et al. (2022). DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. RHAZES: Green and Applied Chemistry.
  • Ghasemi, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports.
  • Ghasemi, S., et al. (2022). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Molecular Diversity.
  • El-Sayed, M. T., et al. (2022). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Journal of Biomolecular Structure and Dynamics.
  • Sarkar, A., & Guchhait, N. (2015). Density functional theory (DFT) and natural bond orbital (NBO) investigation of intramolecular hydrogen bond interaction and excited-state intramolecular proton transfer (ESIPT) reaction in a five-membered hydrogen-bonding system 2-(1 H-pyrazol-5-yl)pyridine: On the possibility of solvent (water)-assisted ESPT. Journal of Photochemistry and Photobiology A: Chemistry.
  • Singh, J., et al. (2020). Synthesis, DFT studies on a series of tunable quinoline derivatives. New Journal of Chemistry.

Sources

Evaluating the Kinase Inhibitory Profile of 4-Chloro-6-methylquinazoline Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2][3][4] This guide provides an in-depth, technical comparison of 4-Chloro-6-methylquinazoline analogs, evaluating their potential as kinase inhibitors. By synthesizing data from structurally related compounds and outlining robust experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for advancing their own discovery programs.

While a comprehensive kinase panel screening dedicated solely to a library of this compound analogs is not extensively documented in publicly available literature, by examining the well-established structure-activity relationships (SAR) of analogous quinazoline derivatives, we can project a likely inhibitory profile and design a rational screening strategy. The 4-chloro substituent serves as a versatile synthetic handle for introducing various functionalities at a key vector for kinase interaction, while the 6-methyl group can influence solubility and metabolic stability.

The Quinazoline Core: A Cornerstone of Kinase Inhibition

The quinazoline core has proven to be an effective scaffold for developing inhibitors that target the ATP-binding site of various kinases.[2][3] Its rigid, bicyclic nature provides an excellent platform for the precise spatial arrangement of substituents that can engage in key interactions within the kinase domain, such as hydrogen bonding with the hinge region.[1] This has led to the successful development of drugs targeting critical kinases in oncology, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

Comparative Kinase Inhibitory Activity of Quinazoline Analogs

To contextualize the potential of this compound analogs, it is instructive to compare the inhibitory activities of well-characterized quinazoline-based inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several prominent examples against their primary kinase targets.

CompoundPrimary Kinase Target(s)IC50 (nM)Reference Compound(s)
Gefitinib EGFR2-37Erlotinib, Lapatinib
Erlotinib EGFR2Gefitinib, Lapatinib
Lapatinib EGFR, HER29.8, 13.4Gefitinib, Erlotinib
Vandetanib VEGFR2, EGFR40, 500Sorafenib, Sunitinib
Compound 10b (a 6-halo-2-phenyl-substituted 4-anilinoquinazoline) N/A (Antiproliferative)2,800 (HCT-116), 2,000 (T98G)Doxorubicin
F-MPG (an anilino quinazoline) EGFR5.3 (HCC827 cells)PD153035
OH-MPG (an anilino quinazoline) EGFR2.0 (HCC827 cells)PD153035

Note: The data presented for Compound 10b represents antiproliferative activity in cancer cell lines, which is an indirect measure of kinase inhibition. F-MPG and OH-MPG data are also from cell-based assays.[5][6]

The 4-anilinoquinazoline scaffold is a recurring motif in many potent EGFR inhibitors.[1][2] The aniline moiety typically occupies the adenine-binding pocket, and substitutions on this ring can significantly impact potency and selectivity. It is highly probable that 4-anilino-6-methylquinazoline analogs would exhibit activity against members of the EGFR family.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline-based kinase inhibitors is heavily influenced by the nature and position of substituents on the quinazoline core and the 4-position substituent.

  • Position 4: The 4-position is critical for interaction with the kinase hinge region.[1] The introduction of anilino groups at this position has been a highly successful strategy for targeting EGFR.[2][3] The nature of the aniline substituent can modulate potency and selectivity.

  • Position 6: Substitutions at the C-6 position can influence interactions with the solvent-exposed region of the ATP binding site. The introduction of various moieties, such as heteroaryl groups or ureido functionalities, has been shown to enhance antiproliferative activity.[2][7] The 6-methyl group in our core structure is a relatively simple substitution that can be explored for its impact on potency and pharmacokinetic properties.

  • Position 7: Alkoxy groups at the C-7 position are common in potent EGFR inhibitors like gefitinib and erlotinib, where they contribute to favorable interactions within the active site.[8]

Key Signaling Pathways Targeted by Quinazoline Analogs

Quinazoline-based inhibitors frequently target receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation, survival, and angiogenesis. The two most prominent pathways are the EGFR and VEGFR signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell growth, proliferation, and differentiation.[7] Dysregulation of EGFR signaling is a hallmark of many cancers.[7]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Inhibitor 4-Anilino-6-methyl quinazoline Analog Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by a 4-anilino-6-methylquinazoline analog.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of the pro-angiogenic effects of VEGF.[9] Inhibition of VEGFR2 can disrupt the formation of new blood vessels, which are essential for tumor growth and metastasis.[9]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P VEGF VEGF VEGF->VEGFR2 Inhibitor 4-Anilino-6-methyl quinazoline Analog Inhibitor->VEGFR2 Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: VEGFR2 signaling pathway and its inhibition by a 4-anilino-6-methylquinazoline analog.

Experimental Protocols for Evaluating Kinase Inhibitory Profile

A systematic evaluation of the kinase inhibitory profile of novel this compound analogs requires a multi-tiered approach, starting from in vitro biochemical assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Workflow:

Kinase_Assay_Workflow Start Start Step1 Prepare kinase, substrate, and ATP solution Start->Step1 Step2 Add test compound (this compound analog) Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add detection reagent Step3->Step4 Step5 Measure signal (e.g., luminescence, fluorescence) Step4->Step5 End Calculate IC50 Step5->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP at optimized concentrations.

  • Compound Dispensing: Serially dilute the this compound analog in a suitable solvent (e.g., DMSO) and dispense into a microplate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells of the microplate to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Antiproliferative Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analog and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on the extensive research on analogous quinazoline derivatives, it is reasonable to hypothesize that analogs derived from this core will exhibit inhibitory activity against key oncogenic kinases such as EGFR and VEGFR. The synthetic tractability of the 4-chloro position allows for the generation of diverse libraries for screening.

Future research should focus on the synthesis and systematic evaluation of a focused library of 4-anilino-6-methylquinazoline analogs. A broad kinase panel screening would be instrumental in identifying primary targets and assessing selectivity. Promising lead compounds should then be advanced to cellular and in vivo models to validate their therapeutic potential. The insights and protocols presented in this guide offer a solid foundation for embarking on such a drug discovery endeavor.

References

  • An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors - Benchchem.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
  • Structure-activity relationship of the quinazoline series. Potential... - ResearchGate.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold - Benchchem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed.
  • Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PubMed Central.
  • Selected kinase profile of 4 key compounds. - ResearchGate.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH.
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed Central.

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity Assays for Novel Quinazoline-Based Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinazoline Scaffolds and the Imperative of Rigorous Cytotoxicity Assessment

Quinazoline derivatives represent a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Their versatile scaffold allows for modifications that can lead to potent and selective inhibition of various molecular targets implicated in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[2][3][4] The therapeutic success of FDA-approved drugs like gefitinib and erlotinib underscores the immense potential of this chemical class.[2][5] However, the journey from a novel synthesized quinazoline compound to a viable drug candidate is paved with rigorous preclinical evaluation, at the heart of which lies the assessment of cytotoxicity.

This guide provides a comprehensive framework for conducting comparative cytotoxicity assays for novel quinazoline-based agents. As a senior application scientist, my aim is to not only present standardized protocols but also to instill a deeper understanding of the principles behind each method, enabling you to make informed decisions that will bolster the scientific integrity of your research. We will explore the nuances of selecting appropriate assays, delve into the intricacies of experimental execution, and discuss the critical aspects of data analysis and interpretation.

Choosing the Right Battlefield: A Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is a critical decision that can significantly impact the interpretation of your results. The choice depends on several factors, including the anticipated mechanism of action of your quinazoline compounds, the cell lines being used, and the desired throughput of the screening process. Here, we compare three widely used and robust assays: the MTT, SRB, and LDH assays.

Assay Principle Advantages Limitations
MTT Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[6][7]Well-established, sensitive, and widely used for assessing cell viability and proliferation.[6][7]Can be affected by compounds that interfere with mitochondrial respiration. The insoluble formazan requires a solubilization step.
SRB Quantifies the total protein content of viable cells.[8][9] The sulforhodamine B dye binds to basic amino acids in cellular proteins.[10][11]Cost-effective, reproducible, and less prone to interference from colored compounds. The endpoint is stable.[8][11]Indirect measure of cell number; may not distinguish between cytostatic and cytotoxic effects.
LDH Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[12][13]Directly measures cell membrane integrity and is a good indicator of necrosis.[14] Suitable for high-throughput screening.[12]Less sensitive for detecting apoptosis, as significant LDH release occurs in later stages.[13] Serum in the culture medium can contribute to background LDH activity.[15]

Expert Insight: For initial high-throughput screening of a large library of novel quinazoline derivatives, the SRB assay offers a robust and cost-effective solution. For more detailed mechanistic studies, combining an MTT assay to assess metabolic activity with an LDH assay to specifically measure membrane damage can provide a more comprehensive picture of the compound's cytotoxic profile.

In the Trenches: Detailed Experimental Protocols

Reproducibility is the bedrock of scientific discovery. The following protocols are designed to be self-validating, with clear steps and critical considerations to ensure the integrity of your data.

Experimental Workflow Overview

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add serial dilutions of quinazoline agents incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h assay_procedure Perform MTT, SRB, or LDH assay incubation_48_72h->assay_procedure read_absorbance Measure absorbance/luminescence assay_procedure->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay Protocol[8][9][19]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat cells with various concentrations of the novel quinazoline agents and incubate for 48-72 hours.[17]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]

SRB Assay Protocol[10][11][12][13]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[18]

  • Cell Fixation: Gently add 100 µL of cold 10% Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9][10]

  • Washing: Wash the wells four times with distilled water and air dry.[11]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][10]

  • Washing: Rinse vigorously four times with 1% acetic acid to remove unbound dye.[9][10]

  • Solubilization: Add 100-200 µL of 10 mM Tris base to each well to solubilize the bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.[10]

LDH Assay Protocol[14][15][16][18][22]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[17]

  • LDH Reaction: Add the LDH detection mix to each well containing the supernatant.[12]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.[12]

  • Stop Solution: Add a stop solution to each well.[12]

  • Absorbance Measurement: Record the absorbance at 490 nm.[13][15]

Decoding the Data: Analysis and Interpretation

The raw absorbance data from your cytotoxicity assays must be translated into meaningful metrics that quantify the potency of your novel quinazoline agents. The most common metric is the half-maximal inhibitory concentration (IC50).[19][20][21]

Calculating the IC50 Value: [19][22]

  • Normalize Data: Convert your raw absorbance data into percentage of inhibition relative to the untreated control.[19]

  • Dose-Response Curve: Plot the percentage of inhibition on the y-axis against the logarithm of the compound concentration on the x-axis.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Determine IC50: The IC50 is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[19][21]

Expert Insight: A lower IC50 value indicates a more potent compound.[20] When comparing a series of novel quinazoline agents, a rank order of potency can be established based on their IC50 values. It is also crucial to assess the selectivity of your compounds by testing them on a non-cancerous cell line. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic for a potential anticancer drug.[23]

Unveiling the "How": Connecting Cytotoxicity to Mechanism of Action

The cytotoxicity data you generate serves as a crucial starting point for elucidating the mechanism of action of your novel quinazoline agents. Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1][5][24]

A primary target for many quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR).[3][25][4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell growth, division, and survival.[3][25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline Novel Quinazoline Agent Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and inhibition by quinazoline agents.

By demonstrating that your novel quinazoline agents induce cytotoxicity in cancer cell lines that are known to be dependent on EGFR signaling, you can build a strong case for their on-target activity. Further experiments, such as Western blotting to assess the phosphorylation status of EGFR and its downstream targets, can provide direct evidence of pathway inhibition.

A Comparative Snapshot: Evaluating Novel Quinazoline Agents

To illustrate how the data from these assays can be synthesized for comparative analysis, consider the following hypothetical data table:

Compound MCF-7 IC50 (µM) A549 IC50 (µM) Normal Fibroblast IC50 (µM) Selectivity Index (MCF-7) Selectivity Index (A549)
Quinazoline A 1.22.5> 50> 41.7> 20
Quinazoline B 5.88.1> 50> 8.6> 6.2
Quinazoline C 0.51.1255022.7
Gefitinib 0.81.53037.520

In this example, Quinazoline A and C show promising potency and selectivity, warranting further investigation. Quinazoline B is less potent, and while it shows selectivity, it may be a lower priority candidate.

Conclusion: From Benchtop to Breakthrough

The rigorous and systematic evaluation of cytotoxicity is a non-negotiable step in the development of novel quinazoline-based anticancer agents. By carefully selecting and executing the appropriate assays, and by thoughtfully analyzing and interpreting the resulting data, you can build a robust preclinical data package that will guide the trajectory of your drug discovery program. This guide provides the foundational knowledge and practical protocols to empower you in this critical endeavor, bringing you one step closer to translating your promising compounds from the benchtop to potential clinical breakthroughs.

References

  • Vertex AI Search. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • PubMed. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
  • AACR Journals. (n.d.). Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors.
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • Brieflands. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Visikol. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • MDPI. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • NIH. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC.
  • NIH. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC.
  • ResearchGate. (2025). (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
  • CliniSciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Visikol. (2022). The Importance of IC50 Determination.
  • NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC.
  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
  • NIH. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?
  • NIH. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC.
  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay.
  • NIH. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents - PMC.
  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
  • ResearchGate. (n.d.). Some recently reported quinazoline-based anticancer agents.
  • BenchChem. (2025). selecting appropriate cell lines for Rhombifoline cytotoxicity testing.
  • MilliporeSigma. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • NIH. (n.d.). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed Central.
  • Protocols.io. (2023). MTT (Assay protocol.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC.

Sources

Confirming the Mechanism of Action for 4-Chloro-6-methylquinazoline Derivatives: A Comparative Guide to EGFR Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Chloro-6-methylquinazoline derivatives, elucidating their primary mechanism of action as precursors to potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. We will objectively compare the performance of these derivatives with established alternatives like Gefitinib, supported by a framework of essential experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and validate the therapeutic potential of this important chemical scaffold.

The Quinazoline Scaffold: From Chemical Intermediate to Potent Inhibitor

The this compound molecule is best understood not as an end-effector drug, but as a critical synthetic intermediate. Its significance in medicinal chemistry lies in the reactivity of the chlorine atom at the 4-position. This position acts as a leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) with various amines. This synthetic versatility allows for the creation of a vast library of 4-anilinoquinazoline derivatives.

The quinazoline core itself is a "privileged scaffold," providing a rigid bicyclic framework ideal for orienting substituents to interact with the ATP-binding pocket of various protein kinases. The addition of a methyl group at the 6-position and, crucially, a substituted aniline group at the 4-position, transforms the inert precursor into a biologically active agent targeting key signaling pathways dysregulated in cancer.

Mechanism of Action: Competitive Inhibition of EGFR Tyrosine Kinase

The primary mechanism of action for 4-anilino-6-methylquinazoline derivatives is the competitive inhibition of the EGFR tyrosine kinase. EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and triggers the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are fundamental drivers of cell proliferation, survival, and differentiation.[1]

In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained, uncontrolled signaling. 4-Anilinoquinazoline derivatives directly counteract this by targeting the ATP-binding site of the EGFR kinase domain. The quinazoline's nitrogen atoms (N1 and N3) form crucial hydrogen bonds within this pocket, mimicking the hinge-binding motif of ATP. This occupation of the active site physically blocks ATP from binding, thereby preventing receptor autophosphorylation and halting the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Inhibitor 4-Anilino-6-methyl quinazoline Derivative Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

Performance Comparison: 6-Substituted Quinazoline Derivatives vs. Gefitinib

To contextualize the efficacy of this class of compounds, we compare their inhibitory activities with Gefitinib, a first-generation EGFR inhibitor widely used in cancer therapy. The following data, compiled from literature, showcases the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency. Lower IC50 values indicate greater potency.

Compound Class/NamePrimary TargetIC50 (nM) - EGFR KinaseCell LineIC50 (µM) - AntiproliferativeReference
Gefitinib (Iressa®) EGFR25.42A549 (Lung Cancer)21.17[2]
Erlotinib (Tarceva®) EGFR33.25A549 (Lung Cancer)>10[2]
6-Arylureido-4-anilinoquinazoline (Cmpd 7i) EGFR17.32A549 (Lung Cancer)2.25[2]
6-Arylureido-4-anilinoquinazoline (Cmpd 7i) EGFR17.32HT-29 (Colon Cancer)1.72[2]
6-hydroxypropynyl-4-anilinoquinazoline (Cmpd 5e) EGFR14N/AN/A[3]
4-(3-bromoanilino)-6,7-diethoxyquinazoline EGFR0.006N/AN/A[4]

Analysis & Field Insights: The data indicates that strategic substitutions on the quinazoline scaffold can yield compounds with potency comparable to or even exceeding that of established drugs like Gefitinib and Erlotinib.[2][3] For instance, Compound 7i, a 6-arylureido derivative, demonstrates a lower IC50 against the EGFR enzyme than both Gefitinib and Erlotinib.[2] This highlights the importance of the C-6 position for optimizing interactions within the kinase domain. While the methyl group in this compound is a simple substitution, it serves as a foundational element upon which more complex and potent moieties can be built. The principle remains consistent: the 4-anilino group provides the core inhibitory action, while substitutions at positions like C-6 fine-tune the compound's potency and selectivity.

Experimental Validation Protocols

To rigorously confirm the mechanism of action, a tiered experimental approach is necessary, moving from biochemical assays to cell-based validation.

Workflow for Mechanism of Action Confirmation

Workflow cluster_synthesis Compound Synthesis cluster_validation Experimental Validation Start 4-Chloro-6-methyl quinazoline Synth S N Ar Reaction with Substituted Aniline Start->Synth Product 4-Anilino-6-methyl quinazoline Derivative Synth->Product KinaseAssay Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) Product->KinaseAssay Test Compound MTTAssay Step 2: Cell Viability Assay (e.g., MTT) KinaseAssay->MTTAssay WesternBlot Step 3: Target Engagement (Western Blot for p-EGFR) MTTAssay->WesternBlot Conclusion Confirmed: EGFR Kinase Inhibition WesternBlot->Conclusion

Caption: Experimental workflow for synthesis and validation of 4-anilino-6-methylquinazoline derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: This is the most direct test of the hypothesis. It isolates the target enzyme (EGFR) and the inhibitor to confirm a direct interaction, independent of any cellular processes. The ADP-Glo™ assay quantifies ADP produced by the kinase reaction; a potent inhibitor will reduce ADP production.[5][6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 4-anilino-6-methylquinazoline derivative in 100% DMSO. Create a serial dilution in DMSO to generate a dose-response curve.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of recombinant human EGFR kinase diluted in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[6]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., Poly(Glu,Tyr) substrate and ATP at a concentration near the Km for EGFR).

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion: Terminate the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Causality: This assay confirms that the enzymatic inhibition observed in Protocol 1 translates into a functional cellular outcome—specifically, a reduction in the proliferation of cancer cells that are dependent on EGFR signaling.

Methodology:

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 for antiproliferative activity.

Protocol 3: Western Blot for EGFR Phosphorylation

Causality: This is the critical self-validating step that connects the biochemical inhibition (Protocol 1) with the cellular outcome (Protocol 2). It directly visualizes the inhibitor's effect on the target in a cellular context. A successful inhibitor will reduce the level of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein.

Methodology:

  • Cell Culture and Treatment: Culture A431 cells (which overexpress EGFR) to ~80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with the test compound or vehicle (DMSO) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1173).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total EGFR to confirm equal protein loading and to ensure the inhibitor did not cause protein degradation. This step is crucial for validating that the observed decrease in signal is due to reduced phosphorylation, not reduced protein levels.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent anticancer agents. Its derivatives, particularly 4-anilinoquinazolines, function as competitive inhibitors of the EGFR tyrosine kinase. This mechanism has been robustly validated through a combination of in vitro enzymatic assays, cellular proliferation studies, and direct measurement of target engagement via Western blotting. Comparative data demonstrates that novel derivatives from this class can achieve and even surpass the potency of established first-generation EGFR inhibitors like Gefitinib. The experimental framework provided in this guide offers a reliable system for confirming this mechanism of action and evaluating the potential of new chemical entities based on this privileged structure.

References

  • A Comparative Study on Erlotinib & Gefitinib Therapy in Non-small Cell Lung Carcinoma Patients. Indian Journal of Medical Research.
  • Wu, J.-Y., et al. (2010). Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations. Lung Cancer.
  • Lin, Y.-T., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. PLoS One.
  • EGFR Enzyme Kinase System Datasheet. BPS Bioscience.
  • He, J., et al. (2021). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. Translational Lung Cancer Research.
  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate.
  • Lee, S. M., et al. (2013). Comparison of clinical outcome between gefitinib and erlotinib treatment in patients with non-small cell lung cancer harboring an epidermal growth factor receptor exon 19 or exon 21 mutations. Journal of Clinical Oncology.
  • Wang, Y., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry.
  • Cimpean, A. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences.
  • Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. ResearchGate.
  • Wang, S., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.
  • Bhusare, S. R., et al. (2022). A comprehensive review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research.
  • Li, J., et al. (2016). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Medicinal Chemistry Research.
  • Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience.
  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry.
  • Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry.
  • Wang, S., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.
  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). ResearchGate.
  • He, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal.
  • Wallace, O. B., et al. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters.
  • Kuo, F.-M., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

Proper Disposal of 4-Chloro-6-methylquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 4-Chloro-6-methylquinazoline, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry. However, its proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and established safety protocols.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive toxicological profile may be limited, data from structurally similar compounds indicate that it should be handled as a hazardous substance.[1][2]

Key Hazards:

  • Acute Toxicity: Likely harmful if swallowed.[3]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]

Due to these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any form, including as a waste product:

Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.Prevents skin contact, which can lead to irritation.
Body Protection A flame-resistant lab coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection An N95-rated dust mask or a respirator with a particulate filter, especially when handling the solid compound.Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation. All handling of the solid should ideally be done in a certified chemical fume hood to avoid dust formation.[4]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is meticulous waste segregation. As a chlorinated organic compound, it must be disposed of in a designated halogenated organic waste stream.[5][6]

Why is this segregation crucial?

Halogenated and non-halogenated organic wastes are often treated differently during the final disposal process, typically high-temperature incineration.[7] Mixing these waste streams can:

  • Increase Disposal Costs: The entire mixture may need to be treated as the more stringently regulated and expensive halogenated waste.[8]

  • Complicate the Incineration Process: The presence of halogens can require specialized scrubbers to neutralize the resulting acidic gases (like hydrogen chloride) to prevent their release into the atmosphere.[7]

  • Create Unforeseen Hazards: Co-mingling with incompatible chemicals can lead to dangerous reactions within the waste container.

The following diagram illustrates the initial decision-making process for waste segregation:

WasteSegregation Start Waste Generated Containing This compound Is_Solid Is the waste solid? Start->Is_Solid Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Solid_Waste Solid Halogenated Organic Waste Is_Solid->Solid_Waste Yes Is_Sharp Is the waste a contaminated sharp? Is_Liquid->Is_Sharp No Liquid_Waste Liquid Halogenated Organic Waste Is_Liquid->Liquid_Waste Yes Sharps_Waste Puncture-Resistant Sharps Container (Labeled as Halogenated Waste) Is_Sharp->Sharps_Waste Yes

Caption: Decision tree for the initial segregation of this compound waste.

Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for managing different forms of this compound waste.

Solid Waste

This category includes:

  • Expired or unused this compound powder.

  • Contaminated consumables (e.g., weighing paper, gloves, disposable lab coats).

  • Residue from cleaning up solid spills.

Procedure:

  • Container Selection: Choose a designated, leak-proof, and sealable container clearly marked for "Solid Halogenated Organic Waste."

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

  • Collection: Carefully place all solid waste into the designated container. Minimize the generation of dust during transfer.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.

Liquid Waste

This category includes:

  • Solutions containing this compound.

  • Solvents used to rinse glassware contaminated with the compound.

Procedure:

  • Container Selection: Use a dedicated, leak-proof, and sealable container, typically a carboy, designated for "Liquid Halogenated Organic Waste." Ensure the container material is compatible with the solvents used.

  • Labeling: As with solid waste, the container must be clearly labeled "Hazardous Waste" and list "this compound" along with any other chemical components and their approximate concentrations.

  • Collection: Carefully pour all liquid waste into the designated container.

  • Storage: Keep the container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.

Contaminated Sharps

This category includes:

  • Needles and syringes used to handle solutions of the compound.

  • Broken glassware contaminated with this compound.

Procedure:

  • Container Selection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Labeling: The sharps container must be labeled as "Hazardous Waste" and clearly indicate that it contains sharps contaminated with "this compound."

  • Disposal: Once the sharps container is full, seal it and manage it as halogenated organic waste.

Understanding Chemical Incompatibility

A critical aspect of safe waste management is preventing accidental reactions within waste containers. While specific reactivity data for this compound is not extensively published, its structure as a chlorinated heterocyclic compound provides clues to its potential incompatibilities. The chloro group at the 4-position is susceptible to nucleophilic substitution.[9][10]

Avoid mixing this compound waste with the following:

Incompatible Material Class Potential Hazard
Strong Bases Can promote hydrolysis of the chloro group, potentially leading to the formation of other compounds and heat generation.
Strong Oxidizing Agents May react exothermically and potentially lead to the degradation of the molecule, with the possibility of generating hazardous gases.
Strong Acids While some reactions with acids are used in synthesis, mixing with strong acids in a waste container is ill-advised as it can catalyze unknown and potentially hazardous reactions.
Amines and Hydrazines 4-Chloroquinazolines are known to react with amines and hydrazines, often in nucleophilic substitution reactions.[7][11] Mixing with these in a waste stream could lead to unintended reactions.
Non-Halogenated Waste As previously emphasized, mixing with non-halogenated waste streams complicates disposal and is against best practices.[6][8]

Spill Management and Decontamination

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

For Solid Spills:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain: Prevent the powder from becoming airborne. Do not use a dry brush for sweeping.

  • Clean-up: Gently cover the spill with an inert absorbent material. Carefully scoop the mixture into a designated solid halogenated organic waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as solid halogenated organic waste.

For Liquid Spills:

  • Contain: Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Absorb: Apply the absorbent material to the spill, working from the outside in.

  • Collect: Scoop the saturated absorbent material into a designated solid halogenated organic waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as solid halogenated organic waste.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

Procedure:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Ensure all waste containers are properly labeled and sealed. Provide an accurate inventory of the waste to the EHS office.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted facility for final treatment, which for halogenated organic compounds is typically high-temperature incineration.[7]

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds may fall under specific waste codes (e.g., F-listed wastes for spent solvents).[12][13][14] Your EHS department will ensure compliance with all federal, state, and local regulations.

The following flowchart outlines the complete disposal workflow:

Caption: Complete workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your critical research is conducted with the utmost responsibility.

References

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? - Hazardous Waste Experts.
  • EPA HAZARDOUS WASTE CODES - University of Washington.
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR - The University of Alabama.
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes - eCFR.
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - SciSpace.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents.
  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem.
  • Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk - ESSR - The University of Alabama.
  • Halogenated Organic Liquids - Standard Operating Procedure - University of Illinois Urbana-Champaign.
  • Chemical Compatibility Database from Cole-Parmer.
  • Thermal decomposition pathways of chlorinated trisilanes | Request PDF - ResearchGate.
  • Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.
  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts.
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC - PubMed Central.
  • Examples of Incompatible Chemicals - University of California, Berkeley.
  • EPA Regulations for Healthcare & Pharmaceuticals | Stericycle.
  • Incompatible Chemicals - Risk Management and Safety - The University of Texas at Dallas.
  • HAZARDOUS WASTE SEGREGATION - Bucknell University.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Chemical Incompatibility Guide - Stanford Environmental Health & Safety.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | US EPA.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 4-Chloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on discovery and innovation. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical guidance on the appropriate personal protective equipment (PPE) for handling 4-Chloro-6-methylquinazoline, a compound frequently used as a building block in medicinal chemistry.[1] Beyond simply listing equipment, we will delve into the rationale behind each selection, ensuring you can work with confidence and security.

Understanding the Risks: Hazard Profile of this compound

Before we can select the appropriate PPE, we must first understand the hazards associated with this compound. According to safety data sheets, this compound presents the following risks:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2][3]

  • Causes serious eye irritation (H319)[2][3]

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)[2]

The physical form of this chemical is typically a solid powder. This is a critical piece of information, as it informs our strategy for mitigating exposure, primarily through inhalation of dust and direct contact with skin and eyes.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedure being performed. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls should be the primary means of protection. PPE is the last line of defense, but a crucial one.

Recommended PPE for Handling this compound

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Tightly fitting safety goggles with side-shields or a face shield.[4]Nitrile or neoprene gloves.Lab coat.N95-rated respirator or higher.
Preparing Solutions Tightly fitting safety goggles with side-shields or a face shield.[4]Nitrile or neoprene gloves.Lab coat.Recommended if not performed in a fume hood.
Running Reactions and Work-up Tightly fitting safety goggles with side-shields.[4]Nitrile or neoprene gloves.Lab coat.Not generally required if performed in a fume hood.
Cleaning Spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.Full-face respirator with appropriate cartridges if dealing with a large spill.[4][5]

Detailed PPE Protocols

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[2][3]

  • Standard Operations: For routine tasks such as preparing solutions or running reactions in a closed system, tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are sufficient.[4]

  • Handling Powders: When weighing or transferring the solid compound, there is a higher risk of dust generation. In these situations, a face shield worn over safety goggles provides an additional layer of protection for the entire face.

Hand Protection

To prevent skin irritation, appropriate gloves are essential.[2][3]

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound. Always check the manufacturer's glove compatibility data for the specific solvents being used.

  • Proper Glove Use: Gloves must be inspected for any signs of damage before use. Employ proper glove removal techniques to avoid contaminating your skin.[6] Dispose of used gloves as contaminated waste.[6]

Body Protection

A standard cotton lab coat is generally sufficient for routine laboratory work to protect against accidental splashes. For tasks with a higher risk of significant contamination, such as cleaning up a large spill, a chemical-resistant apron or coveralls should be worn.[7]

Respiratory Protection

Due to the risk of respiratory irritation from inhaling the dust, respiratory protection is a critical consideration, especially when handling the solid form outside of a fume hood.[2]

  • For Weighing and Transferring: An N95-rated disposable respirator is the minimum requirement. If the operation is likely to generate significant dust, a higher level of protection, such as a half-mask respirator with P100 filters, should be considered.

  • In Case of High Exposure Potential: If engineering controls fail or in emergency situations, a full-face respirator may be necessary.[4][5]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure when working with solid this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment Weigh Solid Weigh Solid Assemble Equipment->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Add Solvent Add Solvent Transfer to Vessel->Add Solvent Clean Equipment Clean Equipment Add Solvent->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A typical workflow for safely handling solid this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Solid Waste: All disposable PPE (gloves, respirators, etc.) that has come into contact with this compound should be placed in a designated, sealed container for hazardous waste.

  • Chemical Waste: Unused material and solutions containing this compound should be disposed of according to local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed facility.[4][5] Do not discharge to sewer systems.[4][5]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring that your pursuit of scientific advancement is built on a foundation of safety.

References

  • Personal Protective Equipment | US EPA. [Link]
  • 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem. [Link]
  • 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.